molecular formula C17H19N3O6 B150703 N4-Benzoyl-2'-O-methylcytidine CAS No. 52571-45-6

N4-Benzoyl-2'-O-methylcytidine

Katalognummer: B150703
CAS-Nummer: 52571-45-6
Molekulargewicht: 361.3 g/mol
InChI-Schlüssel: LIZIIHWLABYQKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N4-Benzoyl-2'-O-methylcytidine is a useful research compound. Its molecular formula is C17H19N3O6 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound N4-Benzoyl-2'-O-methylcytidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N4-Benzoyl-2'-O-methylcytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Benzoyl-2'-O-methylcytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZIIHWLABYQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52571-45-6
Record name NSC371910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

2'-O-methylcytidine vs native cytidine binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemical Modification Profile: 2'-O-Methylcytidine vs. Native Cytidine Subtitle: A Technical Guide to Thermodynamic Stability, Structural Conformation, and Therapeutic Application

Executive Summary

In the landscape of oligonucleotide therapeutics, the transition from native cytidine (C) to 2'-O-methylcytidine (2'-O-Me-C) represents a critical shift from biological instability to therapeutic viability. While native cytidine is essential for cellular function, it is thermodynamically flexible and immunogenic when delivered exogenously. 2'-O-Me-C acts as a "conformational lock," biasing the ribose sugar into the C3'-endo pucker (North conformation). This modification significantly enhances binding affinity (


 per modification), confers nuclease resistance, and silences Toll-like receptor (TLR) immune recognition. This guide details the physicochemical mechanisms, thermodynamic data, and experimental protocols required to validate these effects in drug development.

Structural Mechanistics: The Conformational Lock

The superior binding affinity of 2'-O-methylcytidine over native cytidine is not a result of changed hydrogen bonding at the Watson-Crick face, but rather a pre-organization of the sugar-phosphate backbone.

The Sugar Pucker Equilibrium
  • Native Cytidine: The ribose ring exists in dynamic equilibrium between C2'-endo (South) and C3'-endo (North) .

    • C2'-endo: Favored by DNA (B-form helix). Phosphate distance is extended (

      
      ).
      
    • C3'-endo: Favored by RNA (A-form helix).[1][2][3] Phosphate distance is compressed (

      
      ).
      
  • 2'-O-Methylcytidine: The bulky methyl group at the 2' position creates steric hindrance and leverages the gauche effect (preference of oxygen atoms to be staggered). This energetically traps the ribose in the C3'-endo conformation.

Impact on Hybridization

When a 2'-O-Me-C modified strand binds to an RNA target, it does not need to expend energy to switch from C2'-endo to C3'-endo. This reduction in the entropic penalty of binding results in a more favorable free energy change (


), driving tighter hybridization.

SugarPuckerMechanism Native Native Cytidine (Dynamic Equilibrium) C2Endo C2'-endo (South) B-Form Helix Preference Native->C2Endo ~50% C3Endo C3'-endo (North) A-Form Helix Preference Native->C3Endo ~50% OMe 2'-O-Methylcytidine (Steric Bulk + Gauche Effect) OMe->C3Endo LOCKED (>90%) Binding Target RNA Binding C3Endo->Binding Entropy Reduced Entropic Penalty Binding->Entropy Affinity High Affinity Duplex (Increased Tm) Entropy->Affinity

Figure 1: Mechanistic pathway showing how 2'-O-methylation locks the sugar conformation, reducing the energy cost of binding and increasing affinity.

Thermodynamic Analysis

The introduction of 2'-O-Me-C alters the thermodynamic profile of the duplex. The following data summarizes typical shifts observed in RNA:RNA and DNA:RNA duplexes.

Comparative Binding Metrics
ParameterNative Cytidine (C)2'-O-Methylcytidine (2'-OMe-C)Impact on Stability
Sugar Conformation C2'-endo / C3'-endo mixC3'-endo lockedPre-organizes A-form geometry.

(vs RNA)
Baseline+0.5°C to +2.5°C per modSignificant stabilization of ASO:Target.

(vs DNA)
Baseline-1.0°C to +0.5°C per modDestabilizing or neutral in B-form helices.
Nuclease Resistance Low (

min in serum)
High (

hours)
Steric block of 2'-OH nucleophilic attack.
Immune Profile TLR7/8 Agonist (High)TLR7/8 SilencerPrevents innate immune activation.

Key Insight: The stabilizing effect is cumulative. A fully modified 2'-O-Me oligonucleotide ("wing") can raise the melting temperature of a 20-mer duplex by over 10°C compared to a native DNA equivalent, allowing for the use of shorter, more potent sequences.

Biological Implications[2][3][4][5][6][7][8]

Immune Evasion (TLR Silencing)

Native RNA, particularly cytidine- and uridine-rich sequences, is a potent agonist for Toll-like Receptor 7 (TLR7) and TLR8 in endosomes, leading to interferon production.

  • Mechanism: 2'-O-methylation structurally prevents the recognition of the ribose-phosphate backbone by the TLR binding pocket.

  • Therapeutic Value: Incorporation of 2'-O-Me-C residues acts as an antagonist, effectively "cloaking" the therapeutic cargo from the innate immune system.

Nuclease Resistance

The 2'-OH group in native RNA is the nucleophile responsible for self-cleavage and susceptibility to RNases (like RNase A). Methylating this oxygen removes the nucleophile, rendering the backbone highly resistant to hydrolytic degradation.

Experimental Protocols

To validate the binding affinity and stability of your modified oligonucleotides, use the following self-validating protocols.

Protocol A: UV Thermal Denaturation ( Measurement)

Objective: Determine the melting temperature (


) to quantify binding affinity.

Reagents:

  • Buffer: 10 mM Sodium Phosphate (pH 7.2), 100 mM NaCl, 0.1 mM EDTA. (Note: High

    
     stabilizes the duplex; keep consistent).
    
  • Oligos: 1.0

    
    M Target RNA, 1.0 
    
    
    
    M Modified ASO (1:1 stoichiometry).

Workflow:

  • Degassing: Degas all buffers with Helium or vacuum sonication to prevent bubble formation at high temperatures.

  • Annealing: Mix strands at room temperature. Heat to 90°C for 5 minutes, then cool slowly to 20°C over 1 hour to ensure thermodynamic equilibrium.

  • Ramp: Heat from 20°C to 90°C at a rate of 0.5°C/min . (Faster rates cause hysteresis).

  • Data Capture: Record Absorbance at 260 nm (

    
    ) every 0.5°C.
    
  • Analysis: Calculate the first derivative (

    
    ). The peak of this curve is the 
    
    
    
    .[4][5]

TmProtocol Prep Prepare 1:1 Duplex (1µM in 100mM NaCl) Anneal Anneal: 90°C -> 20°C (Slow Cool) Prep->Anneal Ramp Thermal Ramp 0.5°C/min (20-90°C) Anneal->Ramp Measure Measure A260 (Hyperchromic Shift) Ramp->Measure Calc Calculate 1st Derivative (dA/dT) Measure->Calc Result Tm Determination (Peak Value) Calc->Result

Figure 2: UV Thermal Denaturation workflow for precise Tm determination.

Applications in Drug Design

Gapmer ASOs

The primary application of 2'-O-Me-C is in Gapmer design.

  • Wings (Flanks): 2'-O-Me modified nucleotides are placed at the 5' and 3' ends.

    • Function: High affinity binding (C3'-endo) and nuclease protection.

  • Gap (Center): Native DNA window (usually 8-10 bases).

    • Function: Supports RNase H recruitment (which requires a DNA:RNA hybrid geometry, specifically intermediate between A and B form). A fully 2'-O-Me strand cannot recruit RNase H.

siRNA Passenger Strands

In siRNA, the passenger strand is often modified with 2'-O-Me-C to:

  • Prevent it from being loaded into the RISC complex (thermodynamic asymmetry).

  • Prevent off-target immune stimulation via TLR7.

References

  • Majlessi, M., Nelson, N. C., & Becker, M. M. (1998). Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets. Nucleic Acids Research. Link

  • Judge, A. D., et al. (2005). Sequence-dependent stimulation of the mammalian innate immune response by synthetic siRNA. Nature Biotechnology. Link

  • Egli, M., & Manoharan, M. (2023). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research. Link

  • Glen Research. (2020). Technical Note: Sugar Conformations and Modifications. Glen Report. Link

  • Thermo Fisher Scientific. (n.d.). Tm Calculation and Modification Effects. Technical Reference. Link

Sources

Immune Evasion Properties of 2'-O-Methylcytidine Modified RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The detection of foreign RNA by pattern recognition receptors (PRRs) is a primary barrier in the development of RNA therapeutics. Unmodified RNA triggers robust innate immune responses via Toll-like receptors (TLR7/8) and cytosolic sensors (RIG-I/MDA5), leading to translational arrest and potential toxicity. 2'-O-methylcytidine (Cm), a naturally occurring modification found in eukaryotic rRNA, tRNA, and mRNA caps, serves as a critical "self" molecular signature. This guide details the mechanistic basis of Cm-mediated immune evasion, provides protocols for its incorporation, and outlines validation workflows for researchers developing mRNA vaccines, antisense oligonucleotides (ASOs), and siRNAs.

Mechanistic Foundations of Immune Evasion

The immune system discriminates "self" from "non-self" RNA largely through the methylation status of the ribose 2'-hydroxyl group. 2'-O-methylcytidine (Cm) evades detection through three distinct mechanisms involving steric hindrance, competitive antagonism, and receptor exclusion.

1.1 Endosomal Evasion (TLR7/8)

TLR7 and TLR8, located in the endosome, recognize single-stranded RNA (ssRNA) rich in uridine and cytidine.

  • Antagonism vs. Evasion: Unlike base modifications (e.g., pseudouridine) that primarily evade detection, 2'-O-methylated nucleotides often act as antagonists . They bind to the TLR receptor pocket but prevent the dimerization or conformational change required for MyD88 recruitment.

  • The Cytidine Factor: TLR7 preferentially binds U/C-rich motifs. Methylation of cytidine at the 2'-OH position (Cm) sterically clashes with the leucine-rich repeat (LRR) binding domain of TLR7, effectively silencing the signal even in the presence of other immunostimulatory residues.

1.2 Cytosolic Evasion (RIG-I and IFIT1)

In the cytoplasm, RIG-I detects 5'-triphosphates (5'ppp) and unmethylated 5' caps (Cap 0).

  • Cap 1 Mimicry: Eukaryotic mRNA possesses a Cap 1 structure (m7GpppNm), where the first nucleotide (N1) is 2'-O-methylated. If N1 is cytidine, the formation of Cm is non-negotiable for immune silence.

  • IFIT1 Blockade: The interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) sequesters RNA with unmethylated 5' ends (Cap 0), preventing translation. 2'-O-methylation of the N1 cytidine prevents IFIT1 binding, ensuring the mRNA is available for the ribosome.

1.3 Signaling Pathway Visualization

ImmuneEvasion cluster_Foreign Foreign/Unmodified RNA cluster_Self 2'-O-Methylcytidine (Cm) Modified RNA UnmodRNA Unmodified RNA (Poly-U/C, 5'ppp) TLR7_Act TLR7 Activation (Endosome) UnmodRNA->TLR7_Act Binds LRR RIGI_Act RIG-I Activation (Cytosol) UnmodRNA->RIGI_Act 5'ppp Recognition IFIT1_Bind IFIT1 Sequestration (Translational Block) UnmodRNA->IFIT1_Bind Cap 0 Binding Cytokines IFN-α, IL-6, TNF-α (Inflammation) TLR7_Act->Cytokines MyD88 Pathway RIGI_Act->Cytokines MAVS Pathway ModRNA Cm-Modified RNA (Cap 1, Internal Cm) TLR7_Block TLR7 Antagonism (Receptor Blockade) ModRNA->TLR7_Block Steric Hindrance RIGI_Evade RIG-I Evasion (No Recognition) ModRNA->RIGI_Evade Self Mimicry Translation Ribosomal Loading (Efficient Translation) ModRNA->Translation Evades IFIT1 TLR7_Block->TLR7_Act Inhibits

Caption: Mechanistic divergence of unmodified vs. Cm-modified RNA in innate immune sensing pathways.

Synthesis and Engineering Strategies

Incorporating 2'-O-methylcytidine requires selecting the appropriate synthesis method based on RNA length and application.

2.1 Chemical Synthesis (Oligonucleotides < 100 nt)

For siRNAs, ASOs, and aptamers, solid-phase phosphoramidite chemistry is the gold standard.

  • Reagent: 5'-Dimethoxytrityl-N-acetyl-2'-O-methylcytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

  • Protocol Note: 2'-O-methyl modifications increase the Tm (melting temperature) of RNA:RNA duplexes by ~0.5°C to 1.0°C per modification. This stabilizes the therapeutic against nucleases but requires careful thermodynamic design for siRNA strand invasion.

2.2 Enzymatic Synthesis (Long mRNA > 100 nt)

Standard T7 RNA polymerase handles 2'-O-methyl NTPs poorly due to steric conflict in the active site.

  • Method A: Cap 1 Capping (Post-Transcriptional)

    • Synthesize mRNA with unmodified Cytidine at the 5' end.

    • Use Vaccinia Capping Enzyme (adds m7G) followed by mRNA Cap 2'-O-Methyltransferase (adds methyl group to 2'-OH of the first nucleotide).

    • Result: If the first base is C, this yields a Cap 1 structure ending in Cm (m7GpppCm...).

  • Method B: Co-Transcriptional (CleanCap®)

    • Use a Cap 1 analog trimer (e.g., m7G(5')ppp(5')(2'OMeC)pG) during IVT.

    • Result: ~95% Capping efficiency with precise Cm placement at position 1.

  • Method C: Internal Modification (Advanced)

    • Requires mutant T7 polymerases (e.g., Y639F/H784A mutants) that tolerate bulky 2'-substitutions.

    • Caution: High percentages of internal 2'-O-methylation can inhibit ribosomal translocation. It is rarely used internally for mRNA coding regions, unlike base modifications (N1-methylpseudouridine).

Experimental Validation Protocols

To validate the immune evasion properties of your Cm-modified RNA, use this self-validating PBMC workflow.

3.1 Protocol: Human PBMC Immune Stimulation Assay

Objective: Quantify the reduction in cytokine secretion (IFN-α, IL-6, TNF-α) by Cm-modified RNA compared to unmodified controls.

Materials:

  • Fresh human whole blood (heparinized) or Buffy Coat.

  • Ficoll-Paque density gradient media.

  • Transfection reagent (e.g., DOTAP or Lipofectamine MessengerMAX).

  • ELISA kits (Human IFN-α, IL-6).

Step-by-Step Methodology:

  • PBMC Isolation:

    • Dilute blood 1:1 with PBS. Layer over Ficoll-Paque.

    • Centrifuge at 400 x g for 30 min (brake off).

    • Harvest the "buffy coat" interface (monocytes/lymphocytes).

    • Wash 2x with PBS; resuspend in RPMI-1640 + 10% FBS.

  • RNA Complexation (Critical Step):

    • Control: Unmodified RNA (same sequence).[1]

    • Test: Cm-modified RNA.[2][3]

    • Complex RNA with DOTAP (lipid-to-RNA ratio 3:1) in Opti-MEM. Incubate 15 min at RT.

    • Self-Validation Check: Measure particle size via Dynamic Light Scattering (DLS) if available. Complexes should be ~100-200nm.

  • Stimulation:

    • Seed PBMCs at

      
       cells/well in 96-well plates.
      
    • Add RNA complexes (final concentration 1-5 µg/mL).

    • Include a "Mock" (lipid only) and "R848" (TLR7 agonist positive control).

  • Readout:

    • Incubate for 16-24 hours at 37°C.

    • Harvest supernatant. Analyze via ELISA.

3.2 Quantitative Benchmarks

The following table summarizes expected suppression levels when comparing Unmodified vs. Cm-Modified RNA in human PBMCs.

CytokineSensor PathwayUnmodified RNA ResponseCm-Modified RNA ResponseReduction Efficiency
IFN-α TLR7 (pDC)High (>1000 pg/mL)Near Baseline (<50 pg/mL)>95%
TNF-α TLR8 (Monocyte)HighLow/Moderate~70-80%
IL-6 TLR8/NF-κBHighLow~80-90%
IP-10 RIG-I/MDA5ModerateBaseline>90%

Note: Cm modification is particularly potent against IFN-α induction because Plasmacytoid Dendritic Cells (pDCs), the primary source of IFN-α, rely almost exclusively on TLR7, which is strongly antagonized by 2'-O-methylation.

Experimental Workflow Diagram

Workflow Design 1. Sequence Design (Select Cm Sites) Synth 2. Synthesis (Chem vs. Enz) Design->Synth QC 3. QC Validation (Mass Spec / Gel) Synth->QC Complex 4. Lipid Complexation (DOTAP/LNP) QC->Complex Pass Incubate 5. PBMC Incubation (24 Hours) Complex->Incubate ELISA 6. Cytokine Readout (IFN-α/IL-6) Incubate->ELISA

Caption: Step-by-step workflow for synthesizing and validating Cm-modified RNA immunogenicity.

References
  • Robbins, M., et al. (2007). "2'-O-methyl-modified RNAs act as TLR7 antagonists."[2][4][5][6] Molecular Therapy.

  • Daffis, S., et al. (2010). "2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members." Nature.

  • Karikó, K., et al. (2005).[7] "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA." Immunity.

  • Devarkar, S.C., et al. (2016). "Structural basis for m7GpppN recognition by the antiviral protein IFIT1." Nature.

  • Gehrig, S., et al. (2012). "Identification of modifications in microbial, native tRNA that suppress immunostimulatory activity."[6] Journal of Experimental Medicine.

Sources

thermodynamic stability of 2'-O-Me-C RNA:RNA duplexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2'-O-Methylated RNA:RNA Duplexes

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic chemical modification of oligonucleotides is a cornerstone of modern RNA therapeutic development, enhancing specificity, nuclease resistance, and target affinity. Among the most pivotal modifications is 2'-O-methylation (2'-O-Me), which confers significant thermodynamic stability to RNA:RNA duplexes. This guide provides a comprehensive exploration of the principles governing this stability, the factors that modulate it, and the empirical methods for its characterization. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental theory with practical, field-proven methodologies to empower rational drug design.

The Thermodynamic Imperative in RNA Therapeutics

The efficacy of RNA-targeted therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is fundamentally linked to their ability to bind their target RNA sequence with high affinity and specificity. The stability of the resulting RNA:RNA duplex is a direct measure of this binding affinity. A more stable duplex translates to a lower effective concentration required for a biological effect, enhancing potency and potentially reducing off-target binding.

The thermodynamic landscape of duplex formation is governed by the Gibbs free energy equation:

ΔG° = ΔH° - TΔS°

Where:

  • ΔG° (Gibbs Free Energy): Represents the overall energy change of the reaction. A more negative ΔG° indicates a more stable duplex and a more favorable binding event.

  • ΔH° (Enthalpy): The heat change of the reaction, primarily associated with the formation of hydrogen bonds between base pairs and the stacking interactions between adjacent bases. A negative ΔH° is favorable.

  • ΔS° (Entropy): The change in the system's disorder. The association of two single strands into a structured duplex results in a decrease in entropy (a negative ΔS°), which is thermodynamically unfavorable.

Chemical modifications are employed to favorably manipulate this equation. The 2'-O-methyl modification, in particular, offers a powerful means to increase duplex stability, a critical attribute for creating potent and specific RNA medicines.[1]

The Structural Basis of 2'-O-Methylation-Induced Stability

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar is a subtle yet profound alteration with significant structural and energetic consequences.

Conformational Pre-organization: The Dominant Stabilizing Factor

The primary mechanism by which 2'-O-methylation enhances duplex stability is through conformational pre-organization .[2] In a flexible, single-stranded RNA, each ribose sugar exists in a dynamic equilibrium between two primary conformations, or "puckers": C2'-endo and C3'-endo. For a duplex to form, all ribose units must adopt the C3'-endo conformation, which is characteristic of an A-form helix.[2]

The 2'-O-methyl group introduces a steric constraint that biases the sugar pucker equilibrium toward the C3'-endo state, even in the single-stranded form.[2][3] This "pre-organization" means that less conformational entropy is lost upon duplex formation.[2] By reducing the entropic penalty (making ΔS° less negative), the 2'-O-Me modification makes the overall Gibbs free energy (ΔG°) of hybridization more favorable, leading to a more stable duplex. Each 2'-O-Me modification contributes an average of ~0.2 kcal/mol to duplex stability.[2][3][4]

Secondary Contributions: Hydration and Stacking

Beyond pre-organization, 2'-O-methylation influences other stabilizing forces:

  • Hydration Shell: The hydrophobic methyl group alters the solvation patterns in the minor groove of the RNA duplex. Molecular dynamics simulations suggest that 2'-O-methylation can stabilize the network of water molecules that hydrate the duplex, which can favorably contribute to the enthalpy of duplex formation.[5][6][7][8]

  • Base Stacking: While the primary effect is on the sugar pucker, the resulting conformational rigidity can also enhance the stacking interactions between adjacent base pairs, further contributing to the negative enthalpy (ΔH°) of formation.[9][10]

The interplay of these factors is visually summarized in the logical diagram below.

G cluster_0 Mechanism of 2'-O-Me Stabilization A 2'-O-Methyl Group B Steric Hindrance Biases Sugar Pucker A->B causes C Favors C3'-endo Conformation (Pre-organization) B->C D Reduced Entropic Penalty (ΔS° is less negative) C->D leads to E More Favorable Free Energy (ΔG° is more negative) D->E F Increased Duplex Stability (Higher Tm) E->F results in G Altered Minor Groove Hydration I Favorable Enthalpy (ΔH° contribution) G->I H Enhanced Base Stacking H->I I->E

Caption: Causal chain of 2'-O-Me induced duplex stabilization.

Key Factors Modulating Duplex Stability

The thermodynamic contribution of a 2'-O-Me modification is not constant but is influenced by its local environment and the overall solution conditions.

FactorDescriptionImpact on StabilityCausality & Rationale
Sequence Context The identity of the adjacent base pairs (nearest neighbors).VariableStacking energies are sequence-dependent. The stabilizing effect of a 2'-O-Me modification will differ between a G-C rich region (strong stacking) and an A-U rich region (weaker stacking).[11][12][13]
Modification Position Location of the 2'-O-Me nucleotide (terminal vs. internal).Internal > TerminalDuplex ends are subject to "breathing" or fraying. An internal modification provides rigidity within the core of the helix, whereas a terminal one may offer less stabilization due to end-effects.[9]
Ionic Strength Concentration of cations (e.g., Na⁺, Mg²⁺) in the buffer.Higher Cation Conc. = Higher StabilityCations are essential to shield the electrostatic repulsion between the negatively charged phosphate backbones of the two RNA strands, thereby stabilizing the duplex. This effect is critical for all nucleic acid duplexes.[14][15]
Non-Nearest Neighbors The overall sequence and structure beyond the immediate neighbors.Minor but SignificantThe stability of the parent duplex can influence the marginal stability gained from a modification. For example, a modification in a highly stable duplex may contribute differently than in a less stable one.[16][17]

Experimental Determination of Thermodynamic Parameters

Accurate characterization of duplex stability is paramount for drug development. Two primary biophysical techniques are considered the gold standard: UV Thermal Denaturation and Isothermal Titration Calorimetry.

UV Thermal Denaturation (UV Melting)

This is the most common method for determining the melting temperature (Tm) and deriving a full thermodynamic profile of a duplex.

Causality Behind the Method: Single-stranded RNA absorbs more UV light at 260 nm than double-stranded RNA. This phenomenon, known as the hyperchromic effect , is due to the unstacking of the bases upon melting. By monitoring the absorbance at 260 nm while precisely increasing the temperature, one can generate a cooperative melting curve that directly reports on the duplex-to-single-strand transition.

G cluster_workflow UV Melting Experimental Workflow prep 1. Sample Preparation - Anneal RNA strands in buffer - Prepare serial dilutions (Ct) setup 2. Instrument Setup - Spectrophotometer with Peltier - Set wavelength to 260nm prep->setup melt 3. Thermal Melt - Heat sample at controlled rate (e.g., 0.5°C/min) - Record Absorbance vs. Temp setup->melt curve 4. Generate Melting Curve - Plot Absorbance vs. Temp - Determine Tm (midpoint) melt->curve analysis 5. Thermodynamic Analysis - Repeat for all concentrations - Create van't Hoff Plot (1/Tm vs ln(Ct)) curve->analysis params 6. Derive Parameters - ΔH° from slope - ΔS° from intercept - Calculate ΔG°37 analysis->params

Caption: Step-by-step workflow for UV thermal denaturation analysis.

  • Oligonucleotide Preparation: Quantify stock solutions of the complementary 2'-O-Me modified and unmodified RNA strands via UV absorbance at 260 nm.

  • Buffer Preparation: Prepare a sufficient volume of melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[18] Filter the buffer to remove particulates.

  • Sample Annealing: Mix equimolar amounts of the complementary strands in the melting buffer. Heat the solution to 90°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper duplex formation.[19]

  • Concentration Series: Prepare a series of 5-7 dilutions of the annealed duplex, covering a concentration range of at least 10-fold (e.g., 2 µM to 20 µM). This is a self-validating step; the linear relationship expected in the final analysis confirms proper experimental conduct.

  • Data Acquisition:

    • Place a sample in a quartz cuvette in a spectrophotometer equipped with a Peltier temperature controller.

    • Equilibrate the sample at a low temperature (e.g., 15°C).

    • Heat the sample at a constant, slow rate (e.g., 0.5°C/min) to a high temperature (e.g., 90°C), continuously recording the absorbance at 260 nm.[19]

  • Data Analysis:

    • For each concentration, determine the melting temperature (Tm) by finding the temperature at the peak of the first derivative of the absorbance vs. temperature plot.

    • Construct a van't Hoff plot of 1/Tm (in Kelvin) versus ln(Ct), where Ct is the total strand concentration.

    • Perform a linear regression on the plot. The thermodynamic parameters are calculated as follows:

      • ΔH° = R × slope

      • ΔS° = R × intercept (for non-self-complementary strands)

      • ΔG° at 37°C = ΔH° - (310.15 K) × ΔS° (where R is the gas constant, 1.987 cal/mol·K)

Isothermal Titration Calorimetry (ITC)

ITC provides a direct, in-solution measurement of the heat of binding, offering a powerful alternative and complement to UV melting.

Causality Behind the Method: Any binding event is associated with a change in enthalpy (heat). ITC instruments are sensitive enough to measure the minute amount of heat that is either released (exothermic) or absorbed (endothermic) when one RNA strand is titrated into its complement. By measuring this heat as a function of the molar ratio of the reactants, a complete thermodynamic profile can be determined in a single experiment.

G cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow prep 1. Sample Preparation - Prepare two RNA strands in identical, degassed buffer - 'Titrant' (syringe) & 'Titrate' (cell) setup 2. Instrument Setup - Set experimental temperature - Load samples into syringe and cell prep->setup titrate 3. Titration - Inject small aliquots of titrant into cell - Measure power change needed to maintain T setup->titrate raw 4. Generate Raw Data - Plot differential power (μcal/sec) vs. time titrate->raw analysis 5. Data Integration - Integrate heat per injection - Plot kcal/mol vs. Molar Ratio raw->analysis params 6. Fit Binding Isotherm - Fit curve to a binding model - Directly obtain Ka, ΔH°, and n - Calculate ΔG° and ΔS° analysis->params

Caption: Workflow for determining thermodynamics via ITC.

  • Sample Preparation:

    • Prepare and accurately quantify both RNA strands.

    • Dialyze both strands extensively against the identical buffer solution (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). This is a critical self-validating step. Any mismatch in buffer composition will create large heats of dilution, obscuring the binding signal.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the desired experimental temperature (e.g., 25°C or 37°C).

    • Load the titrate (e.g., the longer strand, typically at ~10-20 µM) into the sample cell.

    • Load the titrant (the complementary strand, typically at 10-15x the cell concentration) into the injection syringe.

  • Data Acquisition:

    • Perform an initial small injection (e.g., 0.5 µL) to establish a baseline, which is typically discarded from the analysis.

    • Execute a series of 20-30 injections (e.g., 1.5-2.5 µL each), allowing the signal to return to baseline between each injection.

  • Data Analysis:

    • Integrate the area under each peak in the raw power trace to determine the heat change (ΔH) for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two strands.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model). The fitting procedure directly yields:

      • Ka (Association constant)

      • ΔH° (Enthalpy of binding)

      • n (Stoichiometry of binding)

    • The other thermodynamic parameters are then calculated:

      • ΔG° = -RTln(Ka)

      • ΔS° = (ΔH° - ΔG°)/T

Conclusion: Harnessing Stability for Therapeutic Advancement

The 2'-O-methyl modification provides a robust and predictable method for enhancing the thermodynamic stability of RNA:RNA duplexes. This stabilization, primarily driven by the conformational pre-organization of the ribose sugar, is a critical tool in the design of RNA therapeutics.[2] By increasing target affinity, 2'-O-Me modifications can significantly improve the potency of siRNA and ASO drug candidates. A thorough understanding and precise experimental characterization of these thermodynamic effects, using techniques like UV melting and ITC, are essential for the rational design of the next generation of safe and effective RNA-based medicines.

References

  • P. A. S. Breslauer, "The thermodynamic stability of RNA duplexes and hairpins containing N 6 ‐alkyladenosines and 2‐methylthio‐N 6," Oxford Academic, Available: [Link].

  • I. Yildirim et al., "2′-O-methylation (Nm) in RNA: progress, challenges, and future directions," PMC - NIH, Available: [Link].

  • M. Szabat et al., "Thermodynamic stability of some DNA, RNA, 2 0 -O-methyl-RNA and LNA-modified duplexes," ResearchGate, Available: [Link].

  • T. Kodama et al., "Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes," ACS Publications, Available: [Link].

  • S. M. Schroeder, D. H. Turner, "Optical Melting Measurements of Nucleic Acid Thermodynamics," PMC - NIH, Available: [Link].

  • Multiple Authors, "Effects of 2′-O-Modifications on RNA Duplex Stability," ResearchGate, Available: [Link].

  • Wikipedia, "2'-O-methylation," Wikipedia, Available: [Link].

  • H. Abou Assi et al., "2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states," Oxford Academic, Available: [Link].

  • A. Pasternak et al., "Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides," PMC, Available: [Link].

  • S. Beltran et al., "RNA 2′-O-Methylation (Nm) Modification in Human Diseases," MDPI, Available: [Link].

  • J. E. L. Fournier et al., "2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?" MDPI, Available: [Link].

  • S. Nakano et al., "Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions," Oxford Academic, Available: [Link].

  • Multiple Authors, "Effects of 2′-O-Modifications on RNA Duplex Stability," Semantic Scholar, Available: [Link].

  • S. Nakano et al., "Nearest-neighbor parameters for predicting DNA duplex stability in diverse molecular crowding conditions," PNAS, Available: [Link].

  • C. Gohlke, "Christoph Gohlke," University of California, Irvine, Available: [Link].

  • A. L. Feig, "Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry," PMC - NIH, Available: [Link].

  • S. Nakano et al., "Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions," PMC, Available: [Link].

  • E. Rozners, J. Moulder, "Hydration of short DNA, RNA and 2′-OMe oligonucleotides determined by osmotic stressing," PMC, Available: [Link].

  • M. D. Disney et al., "Nearest neighbor parameters for Watson–Crick complementary heteroduplexes formed between 2′-O-methyl RNA and RNA oligonucleotides," PMC - NIH, Available: [Link].

  • Multiple Authors, "Isothermal titration calorimetry of RNA," IBMC, Available: [Link].

  • Multiple Authors, "UV melting curves of model heterochiral RNA duplexes," ResearchGate, Available: [Link].

  • A. Pasternak et al., "Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides," Oxford Academic, Available: [Link].

  • J. A. Davis, B. D. Znosko, "Non-nearest-neighbor dependence of the stability for RNA group II single-nucleotide bulge loops," PubMed, Available: [Link].

  • M. D. Disney et al., "Nearest neighbor parameters for Watson-Crick complementary heteroduplexes formed between 2'-O-methyl RNA and RNA oligonucleotides," PubMed, Available: [Link].

  • A. L. Feig, "Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics," PMC, Available: [Link].

  • E. Rozners, J. Moulder, "Hydration of Short DNA, RNA and 2'-OMe Oligonucleotides Determined by Osmotic Stressing," PubMed, Available: [Link].

  • A. V. Wright, "Thermodynamic Determination of RNA Duplex Stability in Magnesium Solutions," ResearchGate, Available: [Link].

  • S. Nakano et al., "Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions," ResearchGate, Available: [Link].

  • M. D. Disney et al., "Nearest neighbor parameters for Watson–Crick complementary heteroduplexes formed between 2′-O-methyl RNA and RNA oligonucleotides," ResearchGate, Available: [Link].

  • A. L. Feig, "Studying RNA–RNA and RNA–Protein Interactions by Isothermal Titration Calorimetry," ResearchGate, Available: [Link].

  • N. T. S. De Costa, J. M. Heemstra, "Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics," Royal Society of Chemistry, Available: [Link].

  • S. M. Freier et al., "Improved free-energy parameters for predictions of RNA duplex stability," PMC, Available: [Link].

  • N. T. S. De Costa, J. M. Heemstra, "Evaluating the Effect of Ionic Strength on Duplex Stability for PNA Having Negatively or Positively Charged Side Chains," PLOS One, Available: [Link].

  • News-Medical.Net, "Using Isothermal Titration Calorimetry Technique for Structural Studies," News-Medical.Net, Available: [Link].

  • S. Duhr, D. Braun, "Thermophoretic melting curves quantify the conformation and stability of RNA and DNA," LMU Munich, Available: [Link].

  • J. A. Davis, B. D. Znosko, "Positional and Neighboring Base Pair Effects on the Thermodynamic Stability of RNA Single Mismatches," PubMed Central, Available: [Link].

Sources

difference between N4-benzoyl and N4-acetyl protecting groups

Technical Guide: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Benzoyl vs. -Acetyl Protection Strategies in Oligonucleotide Synthesis[1][2]

Executive Summary

In solid-phase oligonucleotide synthesis (SPOS), the choice between ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-benzoyl (Bz-dC)

-acetyl (Ac-dC)
1
  • 
    -Benzoyl (
    
    
    ):
    The industry standard for robust DNA synthesis. It offers maximum stability during the synthesis cycle but requires harsh, prolonged deprotection conditions (e.g., concentrated ammonia at 55°C).
  • 
    -Acetyl (
    
    
    ):
    The requisite choice for "Fast" or "Ultra-Mild" deprotection. It is chemically labile, allowing for rapid removal (minutes vs. hours) and is mandatory when using methylamine-based reagents (AMA) to prevent N4-transamidation side reactions.[1]

Recommendation: Use



Mechanistic Foundations

The exocyclic amine at the C4 position of cytosine is nucleophilic and must be protected to prevent branching or side reactions during the coupling step. The protecting group modifies the electron density of the exocyclic nitrogen, rendering it non-nucleophilic.

Electronic Effects & Lability

The difference in deprotection rates stems from the electronic character of the acyl group attached to the

  • Benzoyl Group (Aromatic): The phenyl ring provides conjugation, stabilizing the amide bond through resonance. This stabilization creates a higher energy barrier for nucleophilic attack by hydroxide or amine deprotection reagents, necessitating heat and time.

  • Acetyl Group (Aliphatic): The methyl group is electron-donating via induction but lacks the resonance stabilization of the phenyl ring. The resulting amide bond is significantly more susceptible to nucleophilic attack, allowing for rapid hydrolysis or aminolysis at room temperature.

The "Transamidation" Phenomenon

A critical failure mode occurs when

AMA
  • The Conflict: Methylamine is a stronger nucleophile than ammonia.

  • The Reaction: With

    
    , the deprotection is slow. This prolonged exposure allows methylamine to attack the C4 carbon of the pyrimidine ring directly (via an addition-elimination mechanism), displacing the entire 
    
    
    -benzamide moiety.
  • The Result: Formation of

    
    -methylcytosine , a mutagenic impurity that is difficult to separate from the target oligonucleotide.
    
  • The Acetyl Solution:

    
     deprotects so rapidly (seconds to minutes) that the protecting group is removed before the methylamine has time to attack the cytosine ring, effectively eliminating the transamidation risk.
    

TransamidationBz_dCN4-Benzoyl dC(Slow Deprotection)TargetNative Cytosine(Target Product)Bz_dC->TargetMajor PathwayImpurityN4-Methylcytosine(Transamidation Impurity)Bz_dC->ImpuritySlow Removal allowsC4-displacement (10-15%)Ac_dCN4-Acetyl dC(Fast Deprotection)Ac_dC->TargetRapid Removalprevents side reactionAc_dC->ImpurityNegligibleAMAAMA Reagent(Methylamine)AMA->Bz_dCAttacksAMA->Ac_dCAttacks

Figure 1: Mechanism of N4-transamidation.


Comparative Kinetics & Deprotection Protocols

The choice of protecting group dictates the deprotection workflow. The following table summarizes the standard conditions validated for high-purity isolation.

Data Comparison Table
Featurengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Benzoyl (

)

-Acetyl (

)
Primary Utility Standard DNA SynthesisRNA, High-Throughput DNA, Dye-Labeled Oligos
Deprotection Reagent Conc.[1][2]

AMA (1:1

/ Methylamine)
Standard Condition 55°C for 16 hours65°C for 10 mins OR Room Temp for 2 hours
Transamidation Risk High (if used with AMA)Low / Negligible
Deamination Risk Moderate (due to prolonged heat)Low (due to mild conditions)
Compatibility Robust, Standard BasesCompatible with TAMRA, Cy5, RNA (TBDMS/TOM)
Protocol: Standard vs. Fast Deprotection[1]
Workflow A: Standard Deprotection (Benzoyl-dC)

Use for unmodified DNA primers where cost is the primary driver.[1]

  • Cleavage: Treat column with concentrated

    
     (30%) for 1 hour at RT.
    
  • Transfer: Move supernatant to a sealed vial.

  • Deprotection: Incubate at 55°C for 12–16 hours .

  • Workup: Cool, evaporate ammonia (SpeedVac), and proceed to desalting.

Workflow B: UltraFAST Deprotection (Acetyl-dC)

Use for high-throughput labs or sensitive modifications.[1]

  • Reagent Prep: Mix Ammonium Hydroxide (30%) and Methylamine (40% aqueous) in a 1:1 ratio (AMA).

  • Cleavage/Deprotection: Add AMA to the column/vial.

  • Incubation: Heat at 65°C for 10 minutes .

    • Alternative (Mild): Incubate at Room Temperature for 2 hours.

  • Workup: Evaporate carefully (methylamine is volatile).

Side Reaction Profile: Deamination (C U)

Beyond transamidation, Cytosine is prone to hydrolytic deamination, converting it to Uracil. This results in a C

  • Mechanism: Water attacks the C4 position, displacing ammonia. This is accelerated by heat and high pH.

  • The

    
     Risk:  The requirement for overnight heating at 55°C increases the statistical probability of deamination events.
    
  • The

    
     Advantage:  By enabling deprotection at Room Temperature (or very short heat bursts), 
    
    
    significantly lowers the thermal budget, preserving sequence fidelity.

Decision Matrix for Researchers

Use the following logic flow to select the correct phosphoramidite for your synthesis.

DecisionMatrixStartSelect Cytosine ProtectionQ1Is the Oligo RNA or 2'-OMe?Start->Q1Q2Does it contain base-sensitivemods (Cy5, TAMRA)?Q1->Q2No (DNA)Res_AcUSE N4-ACETYL (Ac-dC)(Reagent: AMA or UltraMild)Q1->Res_AcYesQ3Is High-Throughput (Turnaround < 4h)required?Q2->Q3NoQ2->Res_AcYesQ3->Res_AcYesRes_BzUSE N4-BENZOYL (Bz-dC)(Reagent: NH4OH)Q3->Res_BzNo (Standard)

Figure 2: Selection logic for Cytosine protecting groups.

References

  • Glen Research. Deprotection - The Kinetics of Cleavage and Deprotection. Glen Report. Available at: [Link]

  • Reddy, M.P., Hanna, N.B., & Farooqui, F. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[3][4][5] Tetrahedron Letters, 35, 4311-4314.[1]

  • Lartia, R., et al. (2020).[2] Post-synthetic transamination at position N4 of cytosine in oligonucleotides.[2] Organic & Biomolecular Chemistry.[2][4][6][7][8] Available at: [Link]

Methodological & Application

Application Notes and Protocols for Solid-Phase RNA Synthesis Utilizing N4-Benzoyl-2'-O-methylcytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2'-O-Methyl Modification in RNA Synthesis

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Solid-phase synthesis, utilizing phosphoramidite chemistry, has become the gold standard for creating custom RNA sequences with high fidelity.[1][2] A critical challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent unwanted side reactions and chain degradation.[3][4] The choice of the 2'-hydroxyl protecting group is a pivotal decision that dictates the efficiency of the synthesis and the final deprotection strategy.[3]

This guide focuses on the application of N4-Benzoyl-2'-O-methylcytidine phosphoramidite in solid-phase RNA synthesis. The 2'-O-methyl (2'-OMe) modification is a naturally occurring post-transcriptional modification that imparts valuable properties to RNA molecules.[][6] Oligonucleotides containing 2'-OMe ribonucleotides exhibit enhanced stability against nuclease degradation and form stable duplexes with complementary RNA strands.[7][8] These characteristics make them highly desirable for therapeutic applications such as antisense oligonucleotides, siRNAs, and aptamers, where in vivo stability is paramount.[][9]

The N4-benzoyl (Bz) group serves as a robust protecting group for the exocyclic amine of cytidine, ensuring chemoselectivity during the phosphoramidite coupling reaction.[10] While other protecting groups like acetyl (Ac) exist, the benzoyl group has a long-standing presence in oligonucleotide synthesis.[11] Understanding its behavior, particularly during the deprotection phase, is crucial for obtaining high-purity, modified RNA.

This document provides a comprehensive overview of the synthesis process, detailed protocols, and critical considerations for researchers employing N4-Benzoyl-2'-O-methylcytidine phosphoramidite to generate high-quality, 2'-O-methylated RNA oligonucleotides.

Core Principles: The Phosphoramidite Synthesis Cycle

Solid-phase RNA synthesis is a cyclical process where nucleotide monomers are sequentially added to a growing chain attached to a solid support, typically Controlled Pore Glass (CPG) or polystyrene.[1][3] Each cycle consists of four primary chemical reactions: detritylation, coupling, capping, and oxidation.[2][3]

The Four Pillars of the Synthesis Cycle:
  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[12] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The vibrant orange color of the released trityl cation provides a qualitative and quantitative measure of the reaction's efficiency.[13]

  • Coupling: The activated phosphoramidite monomer (in this case, N4-Benzoyl-2'-O-methylcytidine phosphoramidite) is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2] This reaction is catalyzed by an activator, such as tetrazole or its derivatives, which protonates the nitrogen of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group.[14] The high coupling efficiency of phosphoramidite chemistry, often exceeding 98-99%, is a key factor in the successful synthesis of long oligonucleotides.[11]

  • Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[1][2] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[1] This ensures that only the desired full-length oligonucleotides are extended in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester. This is accomplished using a solution of iodine in the presence of water and a weak base, such as pyridine or lutidine.[15] This step completes the addition of a single nucleotide to the growing RNA chain.

The cycle is then repeated until the desired sequence is assembled.

Visualizing the Workflow: The Solid-Phase RNA Synthesis Cycle

Synthesis_Cycle Start Start: Solid Support with 5'-DMT-Nucleoside Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Free_OH Free 5'-Hydroxyl Group Detritylation->Free_OH Coupling 2. Coupling (Phosphoramidite + Activator) Free_OH->Coupling Capping 3. Capping (Acetic Anhydride) Free_OH->Capping Failure (<2%) Phosphite_Triester Phosphite Triester Linkage Coupling->Phosphite_Triester Success (>98%) Oxidation 4. Oxidation (Iodine Solution) Phosphite_Triester->Oxidation Capped_Failure Capped Failure Sequences Capping->Capped_Failure Phosphate_Triester Stable Phosphate Triester Linkage Oxidation->Phosphate_Triester End_Cycle End of Cycle Phosphate_Triester->End_Cycle Repeat Repeat for Next Nucleotide End_Cycle->Repeat Repeat->Detritylation Start Next Cycle

Caption: The four-step solid-phase synthesis cycle for RNA.

Experimental Protocols

Reagent Preparation and Handling

Critical Insight: The success of solid-phase synthesis is highly dependent on the quality and handling of the reagents. Phosphoramidites and the activator are particularly sensitive to moisture and oxidation.

  • Anhydrous Acetonitrile: Use DNA/RNA synthesis grade anhydrous acetonitrile (≤ 30 ppm water) for dissolving phosphoramidites and the activator.

  • Phosphoramidite Solution: Prepare a 0.1 M solution of N4-Benzoyl-2'-O-methylcytidine phosphoramidite in anhydrous acetonitrile. For accurate concentration, use the molecular weight provided by the manufacturer.[12] Handle the solid phosphoramidite under an inert atmosphere (e.g., argon or nitrogen). Once dissolved, the solution should be used promptly or stored under inert gas in a tightly sealed container.

  • Activator Solution: Prepare a 0.25 - 0.5 M solution of the chosen activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI)) in anhydrous acetonitrile.

  • Capping Solutions:

    • Capping A: Acetic Anhydride/Pyridine/THF or Acetic Anhydride/Lutidine/THF.

    • Capping B: N-Methylimidazole/THF.

  • Oxidizer: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

Automated Solid-Phase Synthesis Protocol (1 µmole scale)

This protocol is a general guideline for automated synthesizers. Timings and volumes may need to be optimized based on the specific instrument and the scale of the synthesis.

StepReagent/ActionTypical Wait Time
Deblocking 3% TCA or DCA in DCM60-90 seconds
WashAnhydrous Acetonitrile30 seconds
Coupling Pre-mixed Phosphoramidite and Activator5-15 minutes
WashAnhydrous Acetonitrile30 seconds
Capping Capping A and Capping B30-60 seconds
WashAnhydrous Acetonitrile30 seconds
Oxidation Iodine Solution30-60 seconds
WashAnhydrous Acetonitrile30 seconds

Expert Commentary: The coupling time for 2'-O-methyl phosphoramidites is generally longer than for DNA phosphoramidites but can be shorter than for more sterically hindered 2'-protected RNA monomers.[7][16] A 15-minute coupling time is a conservative starting point.[7] Monitoring the trityl cation release at each step can provide real-time feedback on coupling efficiency.[13]

Cleavage and Deprotection

Causality Behind the Choices: The deprotection strategy must efficiently remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (N4-benzoyl group on cytidine) while leaving the 2'-O-methyl group intact and cleaving the oligonucleotide from the solid support.[17] The N4-benzoyl group is more stable than the N4-acetyl group and typically requires harsher or more prolonged deprotection conditions.[11]

Protocol: Two-Step Deprotection using Ammonium Hydroxide and Heat

  • Cleavage from Support and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide (28-30%).

    • Seal the vial tightly and incubate at 55°C for 8-12 hours.

    • Rationale: This step cleaves the succinyl linker, releasing the oligonucleotide from the CPG support. Simultaneously, it removes the cyanoethyl groups from the phosphate backbone and the N4-benzoyl protecting groups from the cytidine bases. The elevated temperature is necessary for the complete removal of the benzoyl group.[11]

  • Recovery of the Oligonucleotide:

    • After incubation, cool the vial to room temperature.

    • Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5 mL of sterile, nuclease-free water and combine the wash with the solution from the previous step.

    • Dry the combined solution in a vacuum concentrator.

Alternative Deprotection with Methylamine: For sequences sensitive to prolonged heat treatment, a mixture of ammonium hydroxide and methylamine (AMA) or aqueous methylamine can be used for faster deprotection.[16][18] However, be aware that methylamine can potentially lead to side reactions with the N4-benzoyl group, though this is less of a concern than with deoxycytidine.[11] Always consult the phosphoramidite manufacturer's recommendations for the most up-to-date deprotection protocols.

Data Presentation: Comparison of Cytidine Protecting Groups

FeatureN4-Benzoyl-Cytidine (Bz-C)N4-Acetyl-Cytidine (Ac-C)
Deprotection Kinetics Slower, requires harsher conditions (e.g., prolonged heating)[11]Faster, allows for milder deprotection protocols (e.g., AMA at room temp)[11]
Coupling Efficiency High (>98-99%)[11]High (>98-99%)[11]
Side Reactions Less prone to modification by methylamine compared to Bz-dC[11]Generally avoids side reactions with standard deprotection reagents[11]
Common Application Traditional choice, suitable for sequences without sensitive modifications[11]Preferred for rapid synthesis and for oligonucleotides with sensitive functional groups[11]

Purification and Analysis

Following deprotection, the crude oligonucleotide mixture will contain the full-length product, capped failure sequences, and small molecules from the cleavage and deprotection steps. Purification is essential to isolate the desired product.

  • Purification Methods:

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for purifying long oligonucleotides.

    • High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC are powerful techniques for purifying oligonucleotides to a high degree of purity.[19]

    • Oligonucleotide Purification Cartridges (OPC): Suitable for smaller-scale purification and desalting.

  • Analysis and Quality Control:

    • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product and identify any impurities.[19]

    • HPLC or UPLC: To assess the purity of the final product.[20]

    • UV Spectrophotometry: To quantify the final yield of the oligonucleotide.

Conclusion and Future Perspectives

The use of N4-Benzoyl-2'-O-methylcytidine phosphoramidite is a robust and reliable method for incorporating 2'-O-methylated cytidine residues into synthetic RNA. This modification is critical for the development of next-generation RNA therapeutics, offering enhanced stability and biological activity.[][9] While the deprotection of the N4-benzoyl group requires careful consideration, the established protocols, when followed diligently, yield high-quality modified oligonucleotides. As the field of epitranscriptomics and RNA-based drugs continues to expand, the demand for chemically synthesized, modified RNA will undoubtedly grow, further driving innovation in phosphoramidite chemistry and solid-phase synthesis techniques.[21]

Visualizing the Deprotection and Cleavage Process

Deprotection_Cleavage Start Oligonucleotide on Solid Support (Fully Protected) Ammonia Add Concentrated Ammonium Hydroxide Start->Ammonia Heat Incubate at 55°C (8-12 hours) Ammonia->Heat Cleavage Cleavage from Solid Support Heat->Cleavage Base_Deprotection Removal of N4-Benzoyl and other base protecting groups Heat->Base_Deprotection Phosphate_Deprotection Removal of Cyanoethyl Phosphate Protecting Groups Heat->Phosphate_Deprotection Crude_Oligo Crude Oligonucleotide in Solution Cleavage->Crude_Oligo Base_Deprotection->Crude_Oligo Phosphate_Deprotection->Crude_Oligo Purification Purification (HPLC or PAGE) Crude_Oligo->Purification Final_Product Pure 2'-O-Methyl RNA Oligonucleotide Purification->Final_Product

Caption: Workflow for the cleavage and deprotection of 2'-O-Methyl RNA.

References

  • Flemmich, L., et al. (n.d.). Chemical Synthesis of Modified RNA. ResearchGate. Retrieved from [Link]

  • Janas, M. M., et al. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 23(12), 3143. Available from: [Link]

  • Yale University. (n.d.). RNA & 2'-O-methyl RNA. Yale Research. Retrieved from [Link]

  • Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. Creative Biolabs. Retrieved from [Link]

  • Beaucage, S. L. (2008). Solid-phase synthesis of siRNA oligonucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 10, Unit 10.2. Available from: [Link]

  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage. Retrieved from [Link]

  • Sheng, J., et al. (2014). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 58(1), 13.11.1–13.11.17. Available from: [Link]

  • ATDBio. (n.d.). Chapter 6: RNA oligonucleotide synthesis. ATDBio. Retrieved from [Link]

  • Deleavey, G. F., & Damha, M. J. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55942. Available from: [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. Retrieved from [Link]

  • GE Healthcare. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2´-ACE Chemistry. Technology Networks. Retrieved from [Link]

  • Glen Research. (n.d.). RNA Synthesis - 2'-O-Methyl Analogues. Glen Research Glen Report 4.1. Retrieved from [Link]

  • Ren, A. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Precise and robust chromatographic methods for the characterization of synthetic oligonucleotides. Waters Corporation. Retrieved from [Link]

  • Sproat, B. S., et al. (1989). Highly efficient chemical synthesis of 2'-O-methyloligoribonucleotides and tetrabiotinylated derivatives; novel probes that are resistant to degradation by RNA or DNA specific nucleases. Nucleic Acids Research, 17(9), 3373–3386. Available from: [Link]

  • LCGC International. (2020, July 7). 2D–LC Characterizes Synthetic Oligonucleotides. LCGC International. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. LibreTexts. Retrieved from [Link]

  • Motorin, Y., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. Molecules, 27(14), 4616. Available from: [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. ResearchGate. Retrieved from [Link]

  • Guttman, A., & Rios, M. (2017, January 2). Characterization and Impurity Analysis of Oligonucleotide Therapeutics. LCGC North America. Retrieved from [Link]

  • Hay, D. A., & Hill, A. R. (2015). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 13(38), 9791–9800. Available from: [Link]

  • Zhou, G., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442. Available from: [Link]

  • BioPharmaSpec. (n.d.). Oligonucleotide Characterization and Analysis. BioPharmaSpec. Retrieved from [Link]

Sources

Application Note: Optimizing Coupling Dynamics for 2'-O-Methyl Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The transition from standard DNA synthesis to modified RNA therapeutics—specifically siRNA and Antisense Oligonucleotides (ASOs)—requires a fundamental shift in kinetic expectations. 2'-O-methyl (2'-OMe) phosphoramidites are critical for enhancing nuclease resistance and reducing immunogenicity in therapeutic oligos. However, the introduction of the methoxy group at the 2'-position introduces steric bulk that significantly retards the nucleophilic attack of the 5'-hydroxyl group on the activated phosphoramidite.

Standard DNA coupling protocols (typically 90 seconds) result in unacceptable coupling efficiencies (<98%) when applied to 2'-OMe monomers, leading to an accumulation of (n-1) deletion sequences that are difficult to purify. This guide details the thermodynamic and kinetic adjustments required to achieve >99% coupling efficiency with 2'-OMe phosphoramidites.

Mechanistic Insight: The Steric Barrier

To optimize the reaction, one must understand the molecular geometry inhibiting it. In standard DNA synthesis, the 2'-deoxy position offers minimal steric hindrance. In 2'-OMe RNA, the methoxy group (-OCH₃) projects into the minor groove space, creating a "kinetic wall."

  • The Challenge: The incoming phosphoramidite, once activated by a tetrazole derivative, forms a reactive intermediate.[][2] The bulky 2'-OMe group on the growing chain (or the incoming monomer, depending on the step) restricts the rotational freedom required for the 5'-OH to attack the phosphorus center effectively.

  • The Solution: We cannot change the geometry, so we must drive the reaction kinetics by manipulating Time (t), Concentration ([C]), and Activator Acidity (pKa).

Critical Reagent Selection

Before adjusting instrument parameters, ensure the chemical environment is optimized for RNA chemistry.

Activator Choice

Standard 1H-Tetrazole is often insufficient for 2'-OMe synthesis due to its lower acidity and solubility limits.[3]

ActivatorConcentrationAcidity (pKa)Solubility (ACN)Recommendation
1H-Tetrazole 0.45 M~4.9ModerateNot Recommended (Too slow)
ETT (5-Ethylthio-1H-tetrazole)0.25 M~4.3High (0.75 M)Gold Standard (Best balance)
BTT (5-Benzylthio-1H-tetrazole)0.30 M~4.1Low (<0.33 M)High Speed (Risk of precipitation)
DCI (4,5-Dicyanoimidazole)0.25 M~5.2Very HighAlternative (Less acidic, nucleophilic)

Expert Insight: We recommend 0.25 M ETT . It offers a higher acidity than tetrazole (enhancing activation rate) without the solubility risks of BTT, which can crystallize in delivery lines if the lab temperature fluctuates.

Water Content

2'-OMe coupling is highly sensitive to moisture.

  • Acetonitrile (ACN): Must be <10 ppm water.

  • Molecular Sieves: Add 3Å sieves to the activator and amidite bottles 24 hours prior to synthesis.

Optimized Experimental Protocol

The following parameters are validated for ABI 394, MerMade, and ÄKTA oligopilot systems.

Preparation
  • Diluent: Anhydrous Acetonitrile (<10 ppm H₂O).

  • Amidite Concentration: Dissolve 2'-OMe phosphoramidites to 0.1 M .

    • Note: Ensure complete dissolution. 2'-OMe-Guanosine (2'-OMe-G) is notoriously slow to dissolve; vortex and let sit for 10 minutes, then inspect for particulates.

  • Activator: 0.25 M ETT.[4]

The Coupling Cycle

Standard DNA cycles use a "slug" delivery followed by a short wait. For 2'-OMe, we utilize a Multi-Pulse or Extended Hold strategy to maintain high local concentration.

Validated Parameters Table
ParameterStandard DNAOptimized 2'-OMe Difficult Sequences (Poly-G)
Coupling Time 90 sec6.0 min (360 sec) 10.0 min (600 sec)
Activator Vol 1.0x1.5x 2.0x
Capping StandardStandardStandard
Oxidation 0.02 M Iodine0.02 M Iodine0.02 M Iodine
Step-by-Step Workflow
  • Deblock: Remove DMT group with 3% TCA/DCM (or DCA/Toluene). Wash thoroughly with ACN.

  • Coupling (The Critical Step):

    • Delivery: Simultaneous injection of 0.1 M Amidite + 0.25 M ETT.

    • Ratio: 1:1 volume ratio (or slightly activator-heavy).

    • Wait Step: Stop flow. Allow reaction to proceed for 360 seconds .

    • Refresh (Optional for >1 µmol scale): At T=3 min, inject a small "top-up" pulse (20% of initial volume) to replenish fresh activated monomer.

  • Capping: Cap A (Acetic Anhydride/THF) + Cap B (N-Methylimidazole).

    • Note: If using "UltraMild" or PACE chemistry, avoid N-Methylimidazole; use Phenoxyacetic anhydride (Pac₂O).

  • Oxidation: 0.02 M Iodine in THF/Pyridine/H₂O.

    • Time: 30-60 seconds (Standard).

Visualization of Logic & Workflow

The Synthesis Cycle Dynamics

This diagram illustrates the critical intervention point in the standard synthesis cycle.

SynthesisCycle Start Start Cycle Deblock 1. Deblock (DMT Removal) Start->Deblock Wash1 Wash (ACN) Deblock->Wash1 Coupling 2. Coupling (The Bottleneck) Wash1->Coupling Activated Monomer Wash2 Wash (ACN) Coupling->Wash2 6-10 min Wait Capping 3. Capping (Acetylation) Wash2->Capping Unreacted 5'-OH Oxidation 4. Oxidation (P(III) -> P(V)) Capping->Oxidation Oxidation->Deblock Next Base

Figure 1: The Oligonucleotide Synthesis Cycle. The Red node highlights the Coupling phase, where time must be extended 4x-6x compared to DNA to overcome steric hindrance.

Optimization Decision Tree

Use this logic to troubleshoot low coupling efficiency (yield).

OptimizationLogic Start Evaluate Trityl Yield (Colorimetric) CheckYield Is Yield > 98%? Start->CheckYield Success Proceed with Protocol CheckYield->Success Yes Failure Yield < 98% CheckYield->Failure No CheckWater Check Water Content (<10ppm?) Failure->CheckWater DrySolvents Action: Add 3A Sieves Replace ACN CheckWater->DrySolvents Wet CheckActivator Check Activator CheckWater->CheckActivator Dry CheckTime Current Coupling Time? IncreaseTime Action: Increase to 10 mins CheckTime->IncreaseTime < 6 mins CheckActivator->CheckTime Using ETT SwitchActivator Action: Switch 1H-Tet to 0.25M ETT CheckActivator->SwitchActivator Using Tetrazole

Figure 2: Troubleshooting logic for 2'-OMe coupling efficiency. Follow this path to identify the root cause of n-1 deletions.

Validation & QC

Do not rely solely on trityl monitoring. 2'-OMe coupling failures often result in subtle n-1 peaks that trityl monitors might miss if the failure is sporadic.

  • Trityl Monitoring: Expect orange/bright orange color. A faint orange indicates poor coupling in the previous step or poor deblocking.

  • Mass Spectrometry (ESI-MS): This is the ultimate validator. Look for peaks at [M - 320 Da] (approximate mass of one nucleoside), indicating a deletion.

  • Analytical HPLC: 2'-OMe oligos are more hydrophobic. Use a flatter gradient on RP-HPLC compared to DNA.

References

  • Glen Research. (2018). 2'-OMe-RNA - Synthesis and Deprotection.[5][6][7][][9][10] Glen Research Technical Bulletins. [Link]

  • Glen Research. (2019). Technical Brief - Activators: ETT vs BTT.[Link]

  • Sproat, B. S., et al. (1989).[7] Highly efficient chemical synthesis of 2'-O-methyloligoribonucleotides. Nucleic Acids Research.[7][11] [Link]

Sources

Application Note: High-Fidelity Synthesis of siRNA Gapmers Incorporating 2'-O-Methylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of siRNA gapmers represents a critical intersection between RNA interference (RNAi) and antisense technology. While traditional small interfering RNAs (siRNAs) are double-stranded, the term "gapmer" typically refers to a single-stranded Antisense Oligonucleotide (ASO) design containing a central DNA "gap" flanked by modified RNA "wings." However, in modern therapeutic development, "siRNA gapmers" can also refer to chemically modified siRNA strands designed with gapmer-like stability profiles to prevent off-target loading or enhance nuclease resistance.[1]

This Application Note focuses on the chemical synthesis of oligonucleotide strands containing 2'-O-Methylcytidine (2'-OMe-C) . The 2'-O-methyl modification is favored for its ability to increase melting temperature (


), confer resistance to nucleases, and reduce immune stimulation without requiring the complex fluoride deprotection steps associated with TBDMS-protected RNA.
Key Chemical Advantages
  • Nuclease Resistance: The 2'-OMe group sterically hinders nucleolytic attack at the phosphodiester backbone.

  • C3'-endo Conformation: Induces an A-form helix geometry, increasing binding affinity to complementary RNA targets.[1]

  • Simplified Processing: Unlike 2'-TBDMS or 2'-TOM RNA, 2'-OMe oligonucleotides do not require fluoride treatment, allowing them to be processed using standard DNA deprotection workflows.[1]

Gapmer Design Principles

A robust gapmer typically follows a Wing-Gap-Wing architecture (e.g., 5-10-5).[1]

  • 5' Wing (2'-OMe RNA): Usually 2-5 nucleotides. Increases affinity and prevents exonuclease degradation.[2][3]

  • Central Gap (DNA): Usually 8-12 deoxynucleotides.[1][2] This region is critical for recruiting RNase H1 , which cleaves the target mRNA heteroduplex.[1]

  • 3' Wing (2'-OMe RNA): Usually 2-5 nucleotides. Provides 3' exonuclease resistance.[1]

For siRNA applications, 2'-OMe-C is often introduced at specific positions (e.g., the seed region or 3' overhangs) to modulate silencing activity and suppress off-target effects.[1]

Visualization: Gapmer Architecture

GapmerStructure cluster_0 5' Wing (High Affinity) cluster_1 Central Gap (RNase H Recruitment) cluster_2 3' Wing (Stability) W1 2'-OMe W2 2'-OMe W1->W2 W3 2'-OMe W2->W3 D1 DNA W3->D1 D2 DNA D1->D2 D3 ... D2->D3 D4 DNA D3->D4 W4 2'-OMe D4->W4 W5 2'-OMe W4->W5 caption Figure 1: Structural logic of a 3-10-2 Gapmer. Blue nodes indicate 2'-OMe modified bases; Red nodes indicate DNA gap.

Materials & Reagents

To ensure high coupling efficiency (>99%) and prevent side reactions, specific reagents are required.[1]

Phosphoramidites[3][4][5][6][7][8][9]
  • 2'-OMe-C Phosphoramidite: Recommend N4-Acetyl-2'-O-methylcytidine (Ac-2'-OMe-C).

    • Why? The acetyl protecting group is removed faster than the traditional benzoyl group, allowing for milder deprotection conditions that preserve the integrity of the oligonucleotide.

  • DNA Phosphoramidites: Standard dA(Bz), dG(iBu), dT, and dC(Ac).[1]

    • Critical: If using Ac-2'-OMe-C, use Ac-dC for the DNA gap to maintain compatible deprotection kinetics.[1]

Solid Support[4][10]
  • CPG (Controlled Pore Glass): 500 Å for oligos <50-mer; 1000 Å for >50-mer.

  • Loading: 30–40 µmol/g is preferred over high-loading supports to prevent steric crowding during the coupling of bulky 2'-OMe monomers.

Activator
  • 0.25 M 5-Ethylthio-1H-tetrazole (ETT): ETT is more acidic than Tetrazole and provides faster activation kinetics, which is crucial for the sterically hindered 2'-OMe phosphoramidites.

Synthesis Protocol

The Synthesis Cycle

The primary deviation from standard DNA synthesis is the coupling time . The 2'-O-methyl group adds steric bulk, slowing the diffusion of the activated monomer to the support-bound 5'-OH.

StepReagentTime (DNA)Time (2'-OMe)Mechanism Note
1.[1] Detritylation 3% TCA in DCM60-80s60-80sRemoves 5'-DMT group.[1]
2. Activation & Coupling 0.1M Amidite + 0.25M ETT1.5 - 2 min 6 - 10 min CRITICAL: Extended time ensures complete coupling of bulky 2'-OMe.
3.[1] Capping Acetic Anhydride + N-Me-Im15-20s20sBlocks unreacted 5'-OH to prevent deletion sequences.
4. Oxidation 0.02 M Iodine in THF/Pyridine/H2O15-30s30sConverts Phosphite (P3) to Phosphate (P5).[1]
Workflow Diagram[1]

SynthesisCycle Start Solid Support (CPG) Detritylation 1. Detritylation (3% TCA) Start->Detritylation Coupling 2. Coupling (2'-OMe Amidite + ETT) **6-10 Minutes** Detritylation->Coupling Free 5'-OH Capping 3. Capping (Ac2O / NMI) Coupling->Capping P(III) Linkage Oxidation 4. Oxidation (Iodine/Water) Capping->Oxidation Cap Failures Oxidation->Detritylation Next Cycle (DMT-on) caption Figure 2: 2'-OMe Synthesis Cycle. Note the critical extension of the Coupling step (Red).

Experimental Nuance: The "Hand-Off"

When synthesizing a gapmer, the synthesizer must switch between DNA protocols (short coupling) and 2'-OMe protocols (long coupling).

  • Method A (Dual Cycle): Program the synthesizer to use "Cycle A" for bottles containing DNA and "Cycle B" for bottles containing 2'-OMe.

  • Method B (Universal Compromise): If dual cycles are not possible, set the global coupling time to 6 minutes . This will not harm the DNA coupling but will waste reagents; however, it guarantees the 2'-OMe coupling is sufficient.

Cleavage and Deprotection[10][11][12][13][14][15]

Unlike standard RNA, 2'-OMe gapmers do not require TBDMS removal.[1] They behave chemically like DNA during deprotection.[1] However, the choice of conditions depends on the protecting groups used.[4]

Protocol A: Fast Deprotection (AMA)

Recommended for high-throughput, provided Ac-dC was used.[1]

  • Reagent: AMA (1:1 mixture of 40% Aqueous Methylamine and 28% Ammonium Hydroxide).

  • Conditions: 65°C for 15 minutes OR Room Temperature for 2 hours.

  • Process:

    • Add 1-2 mL AMA to the column.

    • Incubate.

    • Cool (if heated), then evaporate to dryness using a speed-vac.[1]

    • Result: Crude 2'-OMe gapmer ready for purification.[1]

Protocol B: UltraMild Deprotection

Recommended if the sequence contains sensitive dyes (e.g., Cy5, TAMRA) or if Bz-dC was used.[1]

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).[1]

  • Conditions: Room Temperature for 16-24 hours OR 55°C for 8-16 hours.

    • Note: Do not use AMA with Benzoyl-protected Cytidine (Bz-dC) as it can cause transamination (mutation of C to Methyl-C).

Purification and Quality Control

Purification: Ion Exchange (IEX) HPLC

Gapmers are best purified via Anion Exchange HPLC due to the charge differences between full-length product and failure sequences.

  • Column: DNAPac PA200 or equivalent strong anion exchanger.[1]

  • Buffer A: 25 mM Tris-Cl, pH 8.0.

  • Buffer B: 25 mM Tris-Cl, pH 8.0 + 1 M NaClO4 (Sodium Perchlorate).[1]

  • Gradient: 0-60% B over 30 minutes.

  • Temperature: 60°C (Critical to denature secondary structures formed by the high-affinity 2'-OMe wings).

Quality Control: ESI-MS

Electrospray Ionization Mass Spectrometry is mandatory.[1]

  • Expected Mass Calculation:

    • DNA bases: Standard MW.[1]

    • 2'-OMe-C residue MW: 305.18 Da (Cytidine monophosphate) + 14.03 Da (Methyl group) = 319.2 Da (approx, within chain).[1]

    • Check: Ensure no +42 Da peaks (indicating incomplete deprotection of Acetyl groups) or +58 Da peaks (Cyanoethyl adducts).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Insufficient Coupling TimeIncrease 2'-OMe coupling to 10 mins; Ensure ETT activator is fresh.
N-1 Deletion Inefficient DetritylationCheck TCA flow; 2'-OMe trityl groups can be slightly slower to remove than DNA.[1]
Mass +15 Da TransaminationUsed AMA deprotection on Benzoyl-dC.[1] Switch to Acetyl-dC or use Ammonia deprotection.[1]
Incomplete Deprotection Acetyl groups remainingEnsure AMA reagents are fresh; extend deprotection time.

References

  • Glen Research. (n.d.).[1] 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from [Link]

  • Khvorova, A., et al. (2020).[1][5] 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA.[5][6] Molecular Therapy: Nucleic Acids. Retrieved from [Link]

  • Kurreck, J., et al. (2002).[1] Design of antisense oligonucleotides stabilized by locked nucleic acid. Nucleic Acids Research.[1][7] (Foundational comparison of Gapmer chemistries).

Sources

Application Note: Strategic Incorporation of 2'-O-Methylcytidine (2'-O-Me-C) into CRISPR sgRNA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from plasmid-based CRISPR-Cas9 delivery to synthetic Single Guide RNA (sgRNA) ribonucleoproteins (RNPs) represents a paradigm shift in therapeutic editing. However, synthetic sgRNAs are inherently susceptible to rapid degradation by intracellular exonucleases and can trigger innate immune responses via Toll-like receptors (TLRs) and RIG-I pathways.

This guide details the strategic incorporation of 2'-O-methylcytidine (2'-O-Me-C) —a ribose-modified cytidine analog—within the "MS" (2'-O-Methyl + Phosphorothioate) modification architecture. We provide a validated framework for stabilizing sgRNAs while silencing the immunostimulatory potential of cytidine-rich motifs, ensuring high-fidelity editing in clinically relevant cell types (T-cells, HSCs, and iPSCs).

Mechanism of Action

The Stability-Immunogenicity Paradox

Unmodified sgRNAs possess a 2'-hydroxyl (2'-OH) group on the ribose ring. This group is the primary nucleophile for hydrolytic cleavage and is the recognition motif for many innate immune sensors. Cytidine-rich sequences, in particular, are potent ligands for TLR7 and TLR8, leading to interferon responses that can induce cytotoxicity or silence the editing machinery.

The 2'-O-Me-C Solution

Incorporating a methyl group at the 2'-OH position of cytidine (2'-O-Me-C) confers three distinct mechanistic advantages:

  • Nuclease Resistance: The bulky methyl group creates steric hindrance, preventing exonucleases (like Snake Venom Phosphodiesterase) from docking and cleaving the phosphodiester bond.

  • Conformational Locking: 2'-O-Me modifications bias the sugar pucker towards the C3'-endo conformation (A-form helix). This pre-organizes the sgRNA for Cas9 loading, increasing the thermodynamics of R-loop formation.

  • Immune Silencing: By masking the 2'-OH, 2'-O-Me-C prevents TLR7/8 recognition, significantly reducing the "cytokine storm" often seen in primary cell transfections.

Visualization: Molecular Mechanism

The following diagram illustrates how 2'-O-Me-C blocks hydrolysis and stabilizes the Cas9 complex.

G cluster_0 Unmodified sgRNA (Vulnerable) cluster_1 2'-O-Me-C Modified (Protected) Unmod_C Cytidine (2'-OH) Nuclease Exonuclease Unmod_C->Nuclease Hydrolysis TLR TLR7/8 Sensor Unmod_C->TLR Immune Trigger Mod_C 2'-O-Me-C Mod_C->Nuclease Steric Block Mod_C->TLR Evasion Cas9 Cas9 Complex Mod_C->Cas9 Enhanced Loading (C3'-endo)

Caption: 2'-O-Me-C prevents nuclease degradation and immune sensing while favoring Cas9 loading.

Design Guidelines: The "MS" Architecture

To maximize stability without compromising Cas9 endonuclease activity, modifications must be spatially restricted. The industry-standard "MS" pattern (Modified + Phosphorothioate) is recommended.

The 3xMS Rule
  • 5' Terminus: Modify the first 3 nucleotides with 2'-O-Me and 3' Phosphorothioate (PS) linkages.

    • Why? Protects against 5'→3' exonucleases.

  • 3' Terminus: Modify the last 3 nucleotides with 2'-O-Me and 3' PS linkages.

    • Why? Protects against 3'→5' exonucleases (critical for intracellular stability).

  • Internal Region: DO NOT modify the "Seed Region" (nt 11-20 PAM-proximal) or the hairpin loops heavily.

    • Exception: If the spacer sequence is C-rich (e.g., CCCCC), internal 2'-O-Me-C modification may be necessary to prevent immune activation, but this requires empirical validation as it may reduce editing efficiency.

Sequence Specification Example

When ordering from synthesis providers (e.g., IDT, Synthego), use the following notation (where m = 2'-O-Me and * = PS bond):

Target: GCTAGCTAGCTAGCTAGCTA

Sequence to Order (3xMS): mGmCmTAGCTAGCTAGCTAGCTAGUUUUAGAGCUAGAAAUAGCAAGUUAAAAUAAGGCUAGUCCGUUAUCAACUUGAAAAAGUGGCACCGAGUCGGUGmCmUmU

Experimental Protocols

Protocol A: Resuspension & QC

Objective: Ensure integrity of modified sgRNA prior to RNP assembly.

  • Centrifugation: Spin down the lyophilized sgRNA tube at 10,000 x g for 2 minutes to collect the pellet.

  • Resuspension: Add Nuclease-Free Duplex Buffer (IDT or equivalent) to achieve a stock concentration of 100 µM .

    • Note: Avoid water; pH buffering is crucial for long-term stability of chemically modified RNA.

  • Verification: Measure concentration using a NanoDrop.

    • Target Ratio: A260/A280 should be ~2.0.

  • Storage: Aliquot into single-use volumes (e.g., 5 µL) and store at -80°C. Avoid freeze-thaw cycles.

Protocol B: RNP Complex Assembly

Objective: Form a ribonucleoprotein (RNP) complex with Cas9 protein.[1]

Reagents:

  • Cas9 Nuclease V3 (Recombinant, NLS-tagged)

  • Modified sgRNA (100 µM stock)

  • Electroporation Buffer (e.g., Lonza P3 or R/T)

Steps:

  • Calculate Ratio: Use a 1:1.2 to 1:3 molar ratio of Cas9:sgRNA. Excess modified sgRNA drives complex formation and protects the Cas9 protein.

  • Mix:

    • 2 µL Cas9 Protein (61 µM stock)

    • 3 µL Modified sgRNA (100 µM stock)

  • Incubate: Mix gently by pipetting (do not vortex). Incubate at Room Temperature for 10-20 minutes .

    • Critical: This allows the sgRNA to fold into the Cas9 cleft. The 2'-O-Me modifications stabilize this R-loop formation.[2][3]

  • Dilute: Add the RNP mix directly to your cell suspension in electroporation buffer.

Protocol C: Validation via T7E1 or Sequencing

Objective: Quantify editing efficiency.

  • Harvest Cells: 48-72 hours post-transfection.

  • gDNA Extraction: Use QuickExtract or standard spin columns.

  • PCR Amplification: Amplify the target region (approx. 500bp flanking the cut site).

  • Analysis:

    • T7E1 Assay: Denature/re-anneal and digest with T7 Endonuclease I. Resolve on 2% agarose gel.

    • Sanger/NGS: Submit for sequencing and analyze using TIDE or CRISPResso2.

Comparative Data Analysis

The following table summarizes the impact of incorporating 2'-O-Me-C (within an MS pattern) versus unmodified sgRNA.

FeatureUnmodified sgRNA2'-O-Me-C Modified (3xMS)Impact
Intracellular Half-Life < 4 hours> 24 hoursHigh (Enables editing)
Immune Response (IFN-β) High (esp. C-rich)Minimal / BaselineCritical (Prevents toxicity)
Editing Efficiency (Indels) 10-30% (Cell line dependent)70-90%High
Off-Target Activity BaselineReduced (with 3' mods)Moderate

Workflow Visualization

The following flowchart outlines the complete experimental path from design to validation.

Workflow Design 1. Design sgRNA (Identify C-rich motifs) Order 2. Synthesis (Add 3xMS Mods) Design->Order QC 3. QC & Resuspension (100 µM in Buffer) Order->QC RNP 4. RNP Assembly (1:1.2 Cas9:sgRNA Ratio) QC->RNP 10-20 min RT Incubation Transfection 5. Transfection (Electroporation/Lipofection) RNP->Transfection Analysis 6. Validation (TIDE/ICE Analysis) Transfection->Analysis 48-72 hrs

Caption: Step-by-step workflow for utilizing 2'-O-Me-C modified sgRNAs.

Troubleshooting & Optimization

  • Low Editing Efficiency:

    • Check: Did you modify the seed region? Ensure modifications are restricted to the termini (first/last 3 nt).

    • Action: Increase the Cas9:sgRNA ratio to 1:3.

  • Cell Toxicity:

    • Check: Are you using pure water for resuspension?

    • Action: Switch to TE buffer (pH 7.5) or IDT Duplex Buffer. Acidic conditions can degrade the modifications.

  • Precipitation:

    • Check: High concentrations (>100 µM) in high salt.

    • Action: Warm to 37°C for 5 minutes and vortex gently.

References

  • Hendel, A., et al. (2015). Chemically modified guide RNAs enhance CRISPR-Cas genome editing in human primary cells. Nature Biotechnology. Link

  • Vakulskas, C. A., et al. (2018). A high-fidelity Cas9 mutant delivered as a ribonucleoprotein complex enables efficient gene editing in human hematopoietic stem cells. Nature Medicine. Link

  • Cromwell, C. R., et al. (2018). Incorporation of 2'-O-methyl-3'-phosphonoacetate (MP) modifications...[4][5] Nature Communications. Link

  • Synthego Technical Note. Demystifying CRISPR gRNA Chemical Modifications. Link

  • Integrated DNA Technologies (IDT). Custom Guide RNA Synthesis for CRISPR Applications. Link

Sources

Application Notes and Protocols for Antisense Oligonucleotide Design with 2'-O-Methylcytidine Inserts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Chemically Modified Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) targets through Watson-Crick base pairing.[1][2] This binding event can modulate the function of the target RNA, typically leading to the downregulation of the protein it encodes. This "gene silencing" capability has positioned ASOs as powerful tools in basic research, target validation, and as a burgeoning class of therapeutic agents for a variety of diseases.[2][3][4]

Unmodified oligonucleotides, however, are of limited utility in biological systems due to their rapid degradation by cellular nucleases and suboptimal binding affinity to their RNA targets.[5] To overcome these limitations, chemical modifications are introduced to the nucleotide structure. Second-generation ASOs, which include modifications at the 2' position of the ribose sugar, have demonstrated significantly improved properties.[5][6]

Among these, the 2'-O-methyl (2'-OMe) modification has proven to be a cost-effective and valuable modification.[7] This modification involves the addition of a methyl group to the 2' hydroxyl of the ribose moiety.[8] The inclusion of 2'-O-methylated nucleotides, such as 2'-O-methylcytidine, confers several key advantages:

  • Enhanced Nuclease Resistance: The 2'-OMe modification provides significant protection against degradation by endonucleases present in serum and the intracellular environment, thereby increasing the in vivo stability and duration of action of the ASO.[2][3][5][6][9]

  • Increased Binding Affinity: The 2'-OMe modification locks the sugar moiety in an RNA-like (A-form) conformation, which is favorable for binding to the target RNA.[6] This results in a more stable ASO-RNA duplex, with each 2'-OMe modification contributing to an increase in the melting temperature (Tm).[2][9][10]

  • Reduced Toxicity: Compared to first-generation phosphorothioate (PS) modified ASOs, which can exhibit non-specific protein binding leading to cytotoxicity, 2'-OMe modifications have been shown to reduce these off-target effects and decrease overall toxicity.[3][5][7]

This application note provides a comprehensive guide to the design, synthesis, and in vitro validation of antisense oligonucleotides incorporating 2'-O-methylcytidine modifications.

Mechanisms of Action for 2'-O-Methylated ASOs

ASOs incorporating 2'-O-methyl modifications can be designed to function through two primary mechanisms: RNase H-mediated degradation or steric hindrance. The choice of mechanism dictates the overall design of the ASO.

RNase H-Mediated Degradation

RNase H is a ubiquitous cellular enzyme that recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex.[4][11] To harness this mechanism, ASOs are designed as "gapmers."[5] A gapmer ASO consists of a central block of deoxynucleotides (the "gap") flanked by wings of modified nucleotides, such as 2'-OMe.[5][12]

  • The DNA Gap: This region, typically 8-10 bases long, is essential for RNase H1 recognition and subsequent cleavage of the target RNA.[2]

  • The Modified Wings: The 2'-OMe modified flanks protect the ASO from nuclease degradation and increase its binding affinity to the target mRNA.[5]

Upon binding to the target mRNA, the ASO-RNA duplex forms, and RNase H is recruited to the DNA:RNA hybrid region, leading to the cleavage of the mRNA. The intact ASO can then bind to another target mRNA molecule, resulting in a catalytic degradation process.[2]

RNaseH_Mechanism cluster_0 Cellular Environment ASO Gapmer ASO (2'-OMe Wings, DNA Gap) mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H mRNA->RNaseH Recruitment Ribosome Ribosome mRNA->Ribosome Translation Blocked RNaseH->mRNA Cleavage Protein Protein (Reduced Synthesis) Ribosome->Protein

Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.

Steric Hindrance

ASOs that are fully modified with 2'-OMe nucleotides do not support RNase H activity.[5] Instead, they function by sterically blocking the binding of cellular machinery to the target RNA.[2][3] This mechanism can be employed to:

  • Inhibit Translation: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, a 2'-OMe ASO can physically prevent the assembly of the ribosomal machinery, thereby inhibiting protein translation.[2]

  • Modulate Splicing: Targeting splice sites or splicing regulatory elements within a pre-mRNA can prevent the binding of splicing factors, leading to exon skipping or inclusion and the production of an altered protein isoform.[5][13]

Steric_Hindrance_Mechanism cluster_translation Translation Inhibition cluster_splicing Splicing Modulation ASO_trans Fully 2'-OMe ASO mRNA_trans mRNA (5' UTR) ASO_trans->mRNA_trans Binding Ribosome_trans Ribosome mRNA_trans->Ribosome_trans Blocked ASO_splice Fully 2'-OMe ASO pre_mRNA pre-mRNA (Splice Site) ASO_splice->pre_mRNA Binding Spliceosome Spliceosome pre_mRNA->Spliceosome Blocked

Caption: Steric hindrance mechanisms of fully 2'-OMe modified ASOs.

Design and Synthesis of 2'-O-Methylcytidine ASOs

Design Considerations

The design of an effective ASO is critical for its success. The following parameters should be carefully considered:

ParameterRecommendationRationale
Length 15-22 nucleotidesBalances specificity with cellular uptake. Shorter oligos may lack specificity, while longer ones can be difficult to deliver into cells.[1]
Target Selection Target the translation initiation region of the mRNA.This region is often highly accessible and effective for inhibiting protein synthesis.[1]
GC Content 40-60%A GC content in this range generally provides good binding affinity and specificity. High GC content can lead to ASO aggregation.[1]
Sequence Specificity Perform a BLAST search against the relevant genome to ensure minimal off-target homology.Minimizes the risk of the ASO binding to and affecting unintended transcripts.
Secondary Structure Avoid sequences prone to self-dimerization or stable hairpin formation.Secondary structures can prevent the ASO from binding to its target RNA.[1]
Controls Design a scrambled sequence control with the same length and base composition as the active ASO.Essential for distinguishing sequence-specific antisense effects from non-specific effects of the oligonucleotide.
Synthesis and Purification

ASOs are typically synthesized using automated solid-phase phosphoramidite chemistry. The 2'-O-methylcytidine is incorporated as a phosphoramidite building block during the synthesis cycle.

Protocol 1: ASO Synthesis and Purification

  • Synthesis:

    • Synthesize the ASO on an automated DNA/RNA synthesizer using the appropriate 2'-O-methylcytidine phosphoramidite and other standard or modified phosphoramidites.

    • For gapmer designs, ensure the correct sequence of DNA and 2'-OMe modified monomers.

    • Incorporate phosphorothioate linkages to further enhance nuclease resistance.[9]

  • Cleavage and Deprotection:

    • Cleave the synthesized ASO from the solid support and remove protecting groups according to the synthesizer manufacturer's protocol.

  • Purification:

    • Crude ASOs can be purified using several methods, including cartridge purification or high-performance liquid chromatography (HPLC).

    • For many research applications, cartridge purification is sufficient.[14]

    • Following purification, it is advisable to perform ethanol precipitation to remove residual salts and by-products.[15]

  • Quantification and Quality Control:

    • Quantify the purified ASO using UV spectrophotometry at 260 nm.

    • Assess the purity and integrity of the ASO by capillary electrophoresis or mass spectrometry.

In Vitro Validation of ASO Efficacy

A series of in vitro experiments are necessary to validate the efficacy and specificity of the designed ASO.

Protocol 2: ASO Delivery into Cultured Cells

The efficient delivery of ASOs into cells is crucial for their activity.

  • Cell Seeding:

    • Plate the cells of interest at a density that will result in 70-80% confluency at the time of transfection.

  • ASO Delivery Method:

    • Gymnotic Uptake: For some cell types and ASO chemistries, ASOs can be taken up from the culture medium without a transfection reagent.[16] This method is highly dependent on the cell type and ASO properties.[16]

    • Cationic Lipid Transfection: This is a common and effective method for ASO delivery.[16]

      • Dilute the ASO in serum-free medium.

      • Dilute a cationic lipid transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

      • Combine the diluted ASO and transfection reagent, and incubate to allow complex formation.

      • Add the ASO-lipid complexes to the cells.

  • Incubation:

    • Incubate the cells with the ASO for 24-72 hours, depending on the stability of the target mRNA and protein.

Protocol 3: Analysis of Target mRNA Knockdown by qPCR

Quantitative real-time PCR (qPCR) is a standard method to measure the reduction of the target mRNA levels.[16]

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol™ or a column-based kit).

    • Assess RNA quality and quantity.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

  • qPCR:

    • Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in target mRNA expression in ASO-treated cells compared to control-treated cells.[17]

In_Vitro_Workflow cluster_workflow In Vitro ASO Validation Workflow Design ASO Design & Synthesis Transfection Cell Culture & ASO Transfection Design->Transfection Harvest Cell Harvest (24-72h) Transfection->Harvest RNA_Extraction RNA Extraction & cDNA Synthesis Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction qPCR qPCR Analysis (mRNA Knockdown) RNA_Extraction->qPCR Western Western Blot (Protein Reduction) Protein_Extraction->Western

Caption: A typical workflow for the in vitro validation of ASO efficacy.

Protocol 4: Analysis of Target Protein Reduction by Western Blot

Western blotting is used to confirm that the reduction in mRNA levels translates to a decrease in the target protein.

  • Protein Extraction:

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control protein (e.g., GAPDH, β-actin) to determine the relative reduction in target protein levels.

Assessing Off-Target Effects and Toxicity

It is crucial to evaluate the potential for off-target effects and cytotoxicity of the ASO.

  • Off-Target Gene Expression: Perform transcriptome-wide analysis (e.g., RNA-sequencing) to identify any unintended changes in gene expression.

  • Toxicity Assays: Assess cell viability and cytotoxicity using standard assays (e.g., MTT, LDH release assays) following ASO treatment.[16] High concentrations of ASOs, particularly those with phosphorothioate modifications, can sometimes lead to toxicity.[18]

Conclusion

The incorporation of 2'-O-methylcytidine and other 2'-O-methyl modifications represents a significant advancement in antisense technology. These modifications enhance the stability, binding affinity, and safety profile of ASOs, making them robust tools for gene function studies and therapeutic development. By following the design principles and validation protocols outlined in this application note, researchers can effectively develop and test potent and specific antisense oligonucleotides for their targets of interest.

References

  • Synbio Technologies. (n.d.). Antisense Oligonucleotide Synthesis: Key Principles & Applications. Retrieved from [Link]

  • Majumdar, A., et al. (2004). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(7), 2188–2198. Retrieved from [Link]

  • Grünweller, A., et al. (2003). Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Research, 31(12), 3185–3193. Retrieved from [Link]

  • Wikipedia. (2023, November 28). 2'-O-methylation. Retrieved from [Link]

  • Gordeev, S. A., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16421. Retrieved from [Link]

  • Integrated DNA Technologies. (2023, July 12). How to design antisense oligonucleotides for high on-target potency and minimal off-target effect [Video]. YouTube. Retrieved from [Link]

  • Ncardia. (2024, May 24). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. Retrieved from [Link]

  • van der Raadt, J., et al. (2022). Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1. Molecular Therapy - Nucleic Acids, 28, 813–825. Retrieved from [Link]

  • Croft, L., & Fisher, M. (2024, August 29). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides [Video]. YouTube. Retrieved from [Link]

  • Liang, X., et al. (2019). Kinetic and subcellular analysis of PS-ASO/protein interactions with P54nrb and RNase H1. Nucleic Acids Research, 47(16), 8753–8766. Retrieved from [Link]

  • Scoles, D. R., & Pulst, S. M. (2019). Antisense oligonucleotides: A primer. Neurology. Genetics, 5(2), e323. Retrieved from [Link]

  • ACS Publications. (2024, December 16). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. Retrieved from [Link]

  • Rigo, F., et al. (2014). Nonsense-mediated decay as a terminating mechanism for antisense oligonucleotides. Nucleic Acids Research, 42(8), 5245–5256. Retrieved from [Link]

  • Aartsma-Rus, A., et al. (2022). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. Nucleic Acid Therapeutics, 32(4), 213–222. Retrieved from [Link]

  • Lee, J. H., et al. (2020). Antisense-mediated transcript knockdown triggers premature transcription termination. Molecular Cell, 77(6), 1191–1203.e5. Retrieved from [Link]

  • Glen Research. (n.d.). Preparing Oligonucleotides for Antisense Experiments. Glen Report 10.12. Retrieved from [Link]

  • Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? International Journal of Molecular Sciences, 19(10), 3028. Retrieved from [Link]

  • Yamamoto, T., et al. (2018). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Biological and Pharmaceutical Bulletin, 41(7), 1111–1116. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of ANXA2 does not affect PS-ASO uptake. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Action of ASOs through either RNase H mediated degradation (a) or steric blockage (b). Retrieved from [Link]

  • Siwkowski, A. M., et al. (2015). Identification and characterization of intracellular proteins that bind oligonucleotides with phosphorothioate linkages. Nucleic Acids Research, 43(4), 2319–2331. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Transfection Protocol for Antisense Oligonucleotides Affects Uniformity of Transfection in Cell Culture and Efficiency of mRNA Target Reduction. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). ASO Screening Services. Retrieved from [Link]

  • Roberts, T. C., et al. (2017). Antisense Oligonucleotide-Mediated Therapeutic Strategies for Neurodegenerative Repeat Expansion Diseases. Molecular Therapy, 25(4), 853–864. Retrieved from [Link]

  • Lee, D. J., et al. (2018). Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction. Nucleic Acid Therapeutics, 28(5), 296–302. Retrieved from [Link]

  • Crooke, S. T., et al. (2017). Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs. Nucleic Acids Research, 45(11), 6147–6166. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Kinetic and subcellular analysis of PS-ASO/protein interactions with P54nrb and RNase H1. Retrieved from [Link]

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  • Vickers, T. A., & Crooke, S. T. (2014). Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms. PLOS ONE, 9(10), e108625. Retrieved from [Link]

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Enhancing Aptamer Longevity and Performance: An Application Guide to Stabilization with N4-Benzoyl-2'-O-methylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Aptamer Stabilization

Aptamers, synthetic single-stranded oligonucleotides, have emerged as formidable challengers to monoclonal antibodies in therapeutics and diagnostics, owing to their high specificity, affinity, ease of chemical synthesis, and low immunogenicity.[1] However, their inherent susceptibility to degradation by ubiquitous nucleases in biological fluids presents a significant hurdle to their clinical and commercial translation.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust strategy to enhance aptamer stability through the incorporation of modified nucleotides, with a specific focus on the utility of N4-Benzoyl-2'-O-methylcytidine.

The primary mechanism of aptamer degradation in vivo is enzymatic hydrolysis of the phosphodiester backbone by endonucleases and exonucleases. To counteract this, chemical modifications are introduced to the nucleotide structure. Among the most effective and widely adopted strategies is the modification at the 2'-position of the ribose sugar.[3][4] The substitution of the native 2'-hydroxyl group with a 2'-O-methyl (2'-OMe) group confers significant resistance to nuclease digestion.[2][5] This modification sterically hinders the approach of nucleases to the phosphodiester linkage, thereby dramatically extending the aptamer's half-life in biological media.[5][6] Furthermore, 2'-OMe modifications can enhance the thermal stability of the aptamer's three-dimensional structure, which is crucial for its target recognition and binding.[5]

This guide will delve into the practical application of incorporating 2'-O-methylcytidine, using the commercially available N4-Benzoyl-2'-O-methylcytidine phosphoramidite, into synthetic aptamers. We will provide detailed protocols for synthesis, purification, and characterization, alongside a thorough explanation of the underlying scientific principles.

The Role of N4-Benzoyl-2'-O-methylcytidine in Aptamer Synthesis

N4-Benzoyl-2'-O-methylcytidine is a key building block in the solid-phase synthesis of modified aptamers. It is a derivative of cytidine where the exocyclic amine at the N4 position is protected by a benzoyl group, and the 2'-hydroxyl group of the ribose sugar is replaced by a methyl ether. The N4-benzoyl group serves as a temporary protecting group during the automated synthesis process, preventing unwanted side reactions. The 2'-O-methyl group provides the desired nuclease resistance to the final aptamer.

The use of N4-benzoyl protection for cytidine is a well-established method in oligonucleotide synthesis. However, it is important to consider the deprotection conditions carefully. While effective, the benzoyl group requires more stringent deprotection conditions compared to other protecting groups like acetyl.[7] Rapid deprotection using reagents like ammonium hydroxide/methylamine (AMA) can lead to a side reaction, resulting in the transamination of the N4-benzoyl group to an N4-methyl group in a small percentage of the product.[8] Therefore, the choice of deprotection strategy should be made based on the overall chemical composition of the aptamer and the sensitivity of other modifications present.

Experimental Workflows and Protocols

This section outlines the key experimental procedures for the synthesis and evaluation of aptamers stabilized with 2'-O-methylcytidine.

Diagram: Aptamer Synthesis and Evaluation Workflow

AptamerWorkflow Synthesis Solid-Phase Synthesis (incorporating N4-Benzoyl- 2'-O-methylcytidine phosphoramidite) Cleavage Cleavage from Support & Deprotection Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification NucleaseAssay Nuclease Resistance Assay (Serum Incubation) Purification->NucleaseAssay BindingAssay Binding Affinity Assay (SPR or ITC) Purification->BindingAssay ThermalAssay Thermal Stability Assay (UV-Melting) Purification->ThermalAssay

Caption: Workflow for synthesis and characterization of 2'-O-methyl modified aptamers.

Protocol 1: Solid-Phase Synthesis of a 2'-O-methyl Modified Aptamer

This protocol outlines the automated solid-phase synthesis of an aptamer incorporating N4-Benzoyl-2'-O-methylcytidine phosphoramidite using standard phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA and RNA phosphoramidites (A, G, T/U)

  • N4-Benzoyl-2'-O-methylcytidine phosphoramidite

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine solution)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired aptamer sequence, specifying the positions for the incorporation of the 2'-O-methylcytidine modification.

  • Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain with the deblocking solution.

    • Coupling: Activation of the phosphoramidite (standard or modified) with the activator solution and coupling to the 5'-hydroxyl group of the growing chain. For N4-Benzoyl-2'-O-methylcytidine phosphoramidite, a standard coupling time is generally sufficient.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

Protocol 2: Cleavage and Deprotection of the Modified Aptamer

This protocol describes the cleavage of the synthesized aptamer from the CPG support and the removal of all protecting groups.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Heating block or oven

  • Microcentrifuge tubes

Procedure:

  • Cleavage from Support: Transfer the CPG support with the synthesized aptamer to a microcentrifuge tube. Add 1 mL of AMA solution.

  • Incubation: Tightly cap the tube and incubate at 65°C for 15-30 minutes.[9] Note: When using N4-benzoyl protected cytidine, prolonged incubation with AMA can lead to a low level of N4-methyl-cytidine formation.[8] For sensitive applications, consider using acetyl-protected cytidine or alternative deprotection methods.

  • Cooling and Collection: Cool the tube on ice. Carefully transfer the supernatant containing the cleaved and deprotected aptamer to a new tube.

  • Evaporation: Dry the aptamer solution using a vacuum concentrator.

Protocol 3: Purification of the Modified Aptamer by HPLC

This protocol outlines the purification of the deprotected aptamer using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Desalting columns

Procedure:

  • Sample Preparation: Resuspend the dried aptamer pellet in an appropriate volume of Mobile Phase A.

  • HPLC Separation: Inject the sample onto the C18 column. Elute the aptamer using a linear gradient of Mobile Phase B. The gradient will depend on the length and sequence of the aptamer.

  • Fraction Collection: Monitor the elution profile at 260 nm and collect the fractions corresponding to the full-length product peak.

  • Desalting: Desalt the collected fractions using a desalting column to remove the TEAA buffer salts.

  • Quantification: Determine the concentration of the purified aptamer by measuring its absorbance at 260 nm.

Evaluating the Impact of 2'-O-methyl Modification

The following protocols are designed to quantify the improvements in stability and to assess the binding characteristics of the modified aptamer compared to its unmodified counterpart.

Protocol 4: Nuclease Resistance Assay in Human Serum

This assay evaluates the stability of the aptamer in a biologically relevant medium.

Materials:

  • Purified 2'-O-methyl modified aptamer and unmodified control aptamer (fluorescently labeled or radiolabeled)

  • Human serum (commercially available)

  • Incubator at 37°C

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Incubation: Incubate a known amount of the modified and unmodified aptamers in human serum (e.g., 50-90% serum) at 37°C.

  • Time Points: Aliquot samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Reaction Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., formamide loading dye) and freezing the samples.

  • PAGE Analysis: Run the samples on a denaturing polyacrylamide gel to separate the intact aptamer from degraded fragments.

  • Quantification: Visualize the bands using a gel imaging system and quantify the intensity of the band corresponding to the intact aptamer at each time point.

  • Data Analysis: Plot the percentage of intact aptamer versus time to determine the half-life of each aptamer.

Diagram: Mechanism of Enhanced Nuclease Resistance

NucleaseResistance cluster_unmodified Unmodified RNA cluster_modified 2'-O-methyl Modified RNA P1 P O1 O P1->O1 S1 Ribose O1->S1 B1 Base S1->B1 OH1 2'-OH S1->OH1 Nuclease Nuclease Nuclease->P1 Hydrolysis P2 P O2 O P2->O2 S2 Ribose O2->S2 B2 Base S2->B2 OMe 2'-OMe S2->OMe Nuclease2 Nuclease Nuclease2->P2 Blocked StericHindrance Steric Hindrance

Caption: Steric hindrance from the 2'-O-methyl group protects the phosphodiester backbone from nuclease attack.

Protocol 5: Binding Affinity Analysis by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to determine the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the aptamer-target interaction in solution.[10][11]

Materials:

  • Isothermal titration calorimeter

  • Purified 2'-O-methyl modified aptamer and unmodified control aptamer

  • Purified target molecule

  • Matching buffer for aptamer and target

Procedure:

  • Sample Preparation: Prepare the aptamer and target solutions in the same, degassed buffer. The aptamer is typically placed in the sample cell, and the target in the injection syringe.[10]

  • ITC Experiment: Titrate the target solution into the aptamer solution in a series of small injections at a constant temperature.

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of target to aptamer. Fit the data to a suitable binding model to determine the KD, n, ΔH, and ΔS.[10]

Protocol 6: Thermal Stability Analysis by UV-Melting

This protocol measures the melting temperature (Tm) of the aptamer, which is an indicator of its structural stability.

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Purified 2'-O-methyl modified aptamer and unmodified control aptamer

  • Buffer solution

Procedure:

  • Sample Preparation: Prepare solutions of the modified and unmodified aptamers in the desired buffer.

  • Melting Curve Acquisition: Place the samples in the spectrophotometer and slowly increase the temperature (e.g., 0.5-1°C/minute) while continuously monitoring the absorbance at 260 nm.[12]

  • Data Analysis: Plot the absorbance versus temperature. The Tm is the temperature at which 50% of the aptamer is unfolded. This is typically determined from the maximum of the first derivative of the melting curve.[12][13]

Expected Outcomes and Data Interpretation

The incorporation of 2'-O-methylcytidine is expected to significantly enhance the stability of the aptamer without drastically compromising its binding affinity.

Table 1: Comparative Nuclease Resistance of Unmodified vs. 2'-O-methyl Modified Aptamers
Aptamer TypeModificationHalf-life in Human SerumReference
Unmodified RNANone< 1 minute[14]
Unmodified DNANone~5 - 16 hours[15]
2'-O-methyl Modified (ends)2'-OMe at 3' and/or 5' ends> 24 hours[16]
Fully 2'-O-methyl ModifiedAll pyrimidines or all bases> 48 hours[14][15]

Note: Half-life values can vary depending on the specific aptamer sequence, length, and the exact experimental conditions.

Table 2: Representative Binding Affinity and Thermal Stability Data
Aptamer TypeTargetBinding Affinity (KD)Thermal Stability (Tm)
Unmodified AptamerThrombin~25 nM52°C
2'-O-methyl Modified AptamerThrombin~30 nM60°C

Note: This is illustrative data. The effect of 2'-O-methyl modification on KD can vary; in some cases, it may slightly decrease or even increase the affinity depending on the specific aptamer-target interaction.[16] The Tm is generally expected to increase with 2'-O-methyl modification.

Conclusion

The stabilization of aptamers is a critical step in realizing their full potential as therapeutic and diagnostic agents. The incorporation of N4-Benzoyl-2'-O-methylcytidine during solid-phase synthesis is a proven and effective method to confer nuclease resistance and enhance thermal stability. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can significantly improve the in vivo performance and shelf-life of their aptamers, thereby accelerating their journey from the laboratory to clinical applications.

References

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  • Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Agilent. Available at: [Link].

  • Effect of Chemical Modifications on Aptamer Stability in Serum. PMC. Available at: [Link].

  • Nuclease Resistance Modifications. Synoligo. Available at: [Link].

  • Identification and Engineering of Aptamers for Theranostic Application in Human Health and Disorders. PMC. Available at: [Link].

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link].

  • RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: N4-Benzoyl-2'-O-methylcytidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N4-Benzoyl-2'-O-methylcytidine. As a modified nucleoside, its unique structure presents specific hurdles during solid-phase synthesis. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you diagnose and resolve incomplete coupling issues, ensuring the integrity and yield of your synthetic oligonucleotides.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Coupling

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My post-synthesis analysis (HPLC/Mass Spectrometry) shows a significant (n-1) peak corresponding to the intended position of an N4-Benzoyl-2'-O-methylcytidine insertion. What is the primary cause?

Answer: A prominent (n-1) peak, representing the oligonucleotide chain that failed to incorporate the desired base, is the classic signature of incomplete coupling.[1][2] During the synthesis cycle, if the N4-Benzoyl-2'-O-methylcytidine phosphoramidite fails to couple to the free 5'-hydroxyl group of the growing chain, that chain is subsequently "capped" with an acetyl group.[1][3] This capping prevents any further elongation, resulting in a truncated sequence that is one nucleotide shorter than the full-length product. The primary culprits for this failure are the inherent chemical properties of the modified amidite and suboptimal reaction conditions.

Question 2: What makes N4-Benzoyl-2'-O-methylcytidine phosphoramidite particularly difficult to couple compared to standard A, G, C, or U amidites?

Answer: The difficulty arises from significant steric hindrance caused by the 2'-O-methyl (2'-OMe) group.[4][5][6] In the phosphoramidite coupling reaction, the activated phosphoramidite must approach the 5'-hydroxyl of the growing oligonucleotide chain. The bulky methyl group on the 2' position of the ribose sugar physically obstructs this approach, slowing down the reaction kinetics considerably compared to a standard deoxyribonucleoside (which has a hydrogen at 2') or even a ribonucleoside (which has a smaller hydroxyl group).[5][6] This steric clash is a well-documented challenge in the synthesis of 2'-O-methylated oligonucleotides.[5][7]

Logical Workflow: Troubleshooting Incomplete Coupling

This diagram outlines the decision-making process when encountering a coupling failure with N4-Benzoyl-2'-O-methylcytidine.

G cluster_0 Problem Identification cluster_1 Primary Optimization cluster_2 Reagent & System Check cluster_3 Resolution Start HPLC/MS shows significant (n-1) peak at 2'-OMe-C position ExtendCoupling Action: Extend Coupling Time (e.g., to 10-15 minutes) Start->ExtendCoupling Initial Step ChangeActivator Action: Use a Stronger Activator (e.g., ETT, BTT) ExtendCoupling->ChangeActivator If problem persists Success Problem Resolved: Full-length product is major peak ExtendCoupling->Success If problem is resolved CheckReagents Action: Verify Reagent Quality - Anhydrous Acetonitrile - Fresh Amidite & Activator ChangeActivator->CheckReagents If problem persists ChangeActivator->Success If problem is resolved CheckSystem Action: Check Synthesizer Fluidics - No blockages - Correct delivery volumes CheckReagents->CheckSystem If reagents are confirmed good CheckReagents->Success If problem is resolved CheckSystem->Success If problem is resolved

Caption: Troubleshooting workflow for N4-Benzoyl-2'-O-methylcytidine coupling.

Question 3: How can I modify my synthesis protocol to overcome this steric hindrance and improve coupling efficiency?

Answer: The most effective and widely adopted solution is to extend the coupling time for the modified base.[7] While a standard DNA or RNA phosphoramidite might couple efficiently in 2-3 minutes, a sterically hindered monomer like N4-Benzoyl-2'-O-methylcytidine requires a longer duration to ensure the reaction goes to completion.

  • Extended Coupling Time: Increase the coupling step time to at least 10-15 minutes for this specific monomer.[7] This provides sufficient time for the bulky reagents to react fully.

  • Choice of Activator: Using a more potent activator can also enhance coupling efficiency. While Tetrazole is standard, activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are known to accelerate coupling kinetics, which can be beneficial for hindered monomers.[]

  • Reagent Quality: Ensure all reagents are of the highest quality and strictly anhydrous.[9] Phosphoramidite chemistry is extremely sensitive to moisture. Water will react with the activated amidite, inactivating it and preventing coupling. Use fresh, anhydrous acetonitrile for all solutions.

Question 4: I've extended the coupling time, but my results are still suboptimal. What other factors should I investigate?

Answer: If extending the coupling time does not resolve the issue, you should systematically investigate your reagents and instrumentation.

  • Phosphoramidite Integrity: The N4-Benzoyl-2'-O-methylcytidine phosphoramidite itself may have degraded due to age or improper storage (exposure to moisture or oxygen). If possible, try a fresh batch or a vial from a different lot number.

  • Activator Solution: The activator solution can also degrade over time. Ensure it is fresh and has been stored correctly.

  • Synthesizer Fluidics: Verify that your DNA/RNA synthesizer is delivering the correct volumes of reagents to the synthesis column. A partial blockage or malfunctioning valve can lead to insufficient delivery of the phosphoramidite or activator, resulting in poor coupling.

  • Acetonitrile Anhydrousness: The acetonitrile used to dissolve the phosphoramidite and activator must be extremely dry (<30 ppm H₂O). Using "wet" acetonitrile is a common cause of synthesis failure.

Frequently Asked Questions (FAQs)

Q: Does the N4-benzoyl protecting group itself contribute to the coupling problem?

A: The N4-benzoyl group's primary impact is not on the coupling reaction itself, but on the final deprotection step.[9] Its bulk is less of a factor in steric hindrance compared to the 2'-O-methyl group.[10] However, it is a very stable protecting group and requires harsher or more prolonged deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures) compared to other exocyclic amine protecting groups like acetyl (Ac).[9][11] This is a critical consideration if your oligonucleotide contains other sensitive modifications that might be damaged by harsh basic conditions.

Q: Why not use a different protecting group for the cytidine base?

A: While alternatives like N4-acetyl-cytidine exist and allow for much faster and milder deprotection, N4-benzoyl-cytidine is the traditional and more established protecting group.[9] It is known for its stability throughout the synthesis cycles. The choice between benzoyl and acetyl protection depends on the overall composition of the oligonucleotide. If the sequence contains base-sensitive modifications, opting for a monomer with a milder protecting group like acetyl would be a prudent design choice.

Q: What does a "capping failure" look like on an HPLC trace, and how is it different from an incomplete coupling?

A: A capping failure is distinct from an incomplete coupling. If the capping step fails after an incomplete coupling, the unreacted 5'-hydroxyl group remains free. In the next synthesis cycle, a nucleotide will be added, leading to a deletion sequence (n-1 deletion), not a simple truncation. These deletion sequences are much harder to separate from the full-length product via HPLC or PAGE because their length, and therefore overall charge and hydrophobicity, is very similar to the target oligonucleotide.[2] Incomplete coupling followed by successful capping is the more common failure mode and results in easily identifiable truncated (n-1) peaks.[1][2]

The Phosphoramidite Cycle & Point of Failure

This diagram illustrates the four-step cycle of solid-phase oligonucleotide synthesis and highlights where the coupling of N4-Benzoyl-2'-O-methylcytidine can fail.

cluster_workflow Phosphoramidite Synthesis Cycle cluster_failure Troubleshooting Focus Deblock 1. Deblocking (Remove 5'-DMT group) Couple 2. Coupling (Add new base) Deblock->Couple Exposes 5'-OH Cap 3. Capping (Block unreacted chains) Couple->Cap Chain elongates Failure Incomplete Coupling (Steric Hindrance) Couple->Failure Failure Point Oxidize 4. Oxidation (Stabilize phosphate linkage) Cap->Oxidize Prevents (n+1) errors Oxidize->Deblock Cycle repeats

Caption: The phosphoramidite cycle with the critical coupling failure point.

Key Experimental Protocols

Protocol 1: Analytical HPLC of Crude Oligonucleotide

This protocol is essential for diagnosing the success or failure of a synthesis.

  • Cleavage & Deprotection: After synthesis, cleave the oligonucleotide from the solid support and deprotect it using your standard protocol (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours for standard benzoyl deprotection).

  • Sample Preparation: Evaporate the ammonia solution to dryness. Resuspend the crude oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water (e.g., 200 µL).

  • Instrumentation: Use a reverse-phase HPLC system equipped with a UV detector (set to 260 nm) and an oligonucleotide-appropriate column (e.g., a C18 column).

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in water.

    • Buffer B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile.

  • Gradient: Run a linear gradient from a low percentage of Buffer B (e.g., 5-10%) to a higher percentage (e.g., 50-70%) over 30-40 minutes. The full-length product, being the longest and most hydrophobic species (due to the 5'-DMT group if left on, or by length if DMT-off), should be the last major peak to elute.[2][12]

  • Analysis: Analyze the resulting chromatogram. A large peak eluting just before the main product peak is indicative of an (n-1) truncation, signaling an incomplete coupling event.[2]

Protocol 2: Extended Coupling Cycle for Modified Bases

This is a general guideline for programming a custom cycle on an automated synthesizer.

  • Assign Custom Cycle: In your synthesis sequence programming, assign a specific, modified coupling cycle to the N4-Benzoyl-2'-O-methylcytidine phosphoramidite.

  • Program the Wait Step: The key modification is to add an extended "wait" or "couple" step after the delivery of the phosphoramidite and activator to the synthesis column.

  • Set Duration: Set the duration of this wait step to a minimum of 600 seconds (10 minutes). For particularly long oligonucleotides or sequences with multiple hindered bases, extending this to 900 seconds (15 minutes) is recommended.[7]

  • Standardize Other Steps: Keep the deblocking, capping, and oxidation steps at their standard durations. Only the coupling step for the specific modified monomer needs to be changed.

  • Save and Run: Save this custom cycle and apply it to all positions where N4-Benzoyl-2'-O-methylcytidine is to be incorporated in your sequence.

ParameterStandard DNA CycleRecommended 2'-OMe-C CycleRationale
Amidite Concentration 0.08 - 0.1 M0.1 - 0.15 MHigher concentration can help drive the reaction forward.
Activator 0.25 M DCI or 0.45 M Tetrazole0.25 - 0.5 M ETT or BTTStronger activators increase the rate of reaction.[]
Coupling Time 90 - 180 seconds600 - 900 secondsOvercomes the kinetic barrier from steric hindrance.[5][7]
Capping Standard (e.g., Ac₂O)StandardNo change needed.
Oxidation Standard (e.g., I₂/H₂O)StandardNo change needed.

References

  • Chojnacki, J., et al. (2017). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Communications. Available at: [Link]

  • Zhou, K. I., et al. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development. Available at: [Link]

  • Wroblewska, Z., et al. (2018). Interactions of 2′-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site. PLOS ONE. Available at: [Link]

  • Ståhlberg, A., et al. (2021). Digital Quantification of Chemical Oligonucleotide Synthesis Errors. Clinical Chemistry. Available at: [Link]

  • Sproat, B., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron. Available at: [Link]

  • Zhou, K. I., et al. (2024). 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. ResearchGate. Available at: [Link]

  • Abou Assi, H., et al. (2020). 2′-O-methylation alters the RNA secondary structural ensemble. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available at: [Link]

  • Guy, M. P., et al. (2018). Lack of 2'-O-methylation in the tRNA anticodon loop of two phylogenetically distant yeast species activates the general amino acid control pathway. PLOS Genetics. Available at: [Link]

  • Vilcapoma, J., et al. (2014). Combined Approaches to Site-Specific Modification of RNA. Biochemistry. Available at: [Link]

  • Rydzik, A. M., et al. (2019). 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research. Available at: [Link]

  • Haraguchi, K., et al. (2022). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Scientific Reports. Available at: [Link]

  • Various Authors. (2017). What is an easy method for the deprotection of Benzoyl group?. ResearchGate. Available at: [Link]

  • Glen Research. (n.d.). Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues. Available at: [Link]

  • Akgül, B., et al. (2004). Intermolecular 'cross-torque': the N4-cytosine propargyl residue is rotated to the 'CH'-edge as a result of Watson–Crick interaction. Nucleic Acids Research. Available at: [Link]

  • Kierzek, R., et al. (1987). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Gilar, M., et al. (2012). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Kierzek, R., et al. (1987). Some steric aspects of synthesis of oligoribonucleotides by phosphoramidite approach on solid support. ResearchGate. Available at: [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Available at: [Link]

Sources

Technical Support Center: Resolving Precipitate Formation of 2'-O-Me-C Amidite in Acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the precipitation of 2'-O-Me-C phosphoramidite in acetonitrile, a common challenge encountered during oligonucleotide synthesis. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful dissolution and performance of your modified phosphoramidites.

Troubleshooting Guide: Precipitate Formation

Encountering a precipitate or incomplete dissolution of 2'-O-Me-C phosphoramidite can compromise the efficiency of your oligonucleotide synthesis, leading to lower coupling yields and the generation of impurities. This guide will walk you through a systematic approach to diagnose and resolve this issue.

Immediate Action Plan for Precipitate

If you observe a precipitate after attempting to dissolve your 2'-O-Me-C amidite, follow this workflow:

G cluster_notes Key Considerations start Precipitate Observed in 2'-O-Me-C Amidite Solution check_solvent Step 1: Verify Acetonitrile Quality - Anhydrous Grade? - Low Water Content (<30 ppm)? start->check_solvent check_amidite Step 2: Assess Amidite Handling - Stored Properly (-20°C)? - Equilibrated to Room Temp? - Handled Under Inert Gas? check_solvent->check_amidite If solvent is high quality dissolution_protocol Step 3: Attempt Re-dissolution - Gentle Warming (30-35°C) - Sonication (5-10 min) check_amidite->dissolution_protocol If handling was correct add_cosolvent Step 4: Consider a Co-solvent - Add Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) dissolution_protocol->add_cosolvent If precipitate persists contact_support Step 5: Contact Technical Support add_cosolvent->contact_support If issue is unresolved note1 Water is a critical factor leading to hydrolysis and precipitation. note2 Modified amidites can have inherently lower solubility.

Caption: Troubleshooting workflow for 2'-O-Me-C amidite precipitation.

In-Depth Troubleshooting Steps

1. Verify the Quality of Your Acetonitrile

The primary suspect in phosphoramidite precipitation is often the solvent itself. Phosphoramidites are highly susceptible to hydrolysis, and even trace amounts of water can lead to the formation of less soluble phosphonate and H-phosphonate species.[1][2]

  • Protocol for Acetonitrile Quality Check:

    • Use Anhydrous Grade Acetonitrile: Always use acetonitrile specifically designated for DNA/RNA synthesis, which should have a water content of less than 30 ppm, and preferably under 10 ppm.[3]

    • Proper Storage and Handling: Ensure that your acetonitrile bottle has been properly sealed and stored to prevent the ingress of atmospheric moisture. Use a dry, inert gas like argon or nitrogen to blanket the solvent.

    • Consider Molecular Sieves: For an extra layer of protection, you can add activated 3 Å molecular sieves to your acetonitrile bottle at least 24 hours before use.[3] This is also a recommended practice for the dissolved amidite solution, especially for expensive or custom-synthesized amidites.[3]

2. Review Your Phosphoramidite Handling Technique

Improper handling of the phosphoramidite can introduce moisture, leading to degradation and precipitation.

  • Best Practices for Handling 2'-O-Me-C Amidite:

    • Proper Storage: Store your 2'-O-Me-C phosphoramidite at -20°C in a desiccated environment.[4]

    • Equilibrate to Room Temperature: Before opening the vial, allow it to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

    • Use an Inert Atmosphere: Whenever possible, handle the dry phosphoramidite and the resulting solution under an inert gas (e.g., in a glove box or using a Schlenk line).

3. Attempt Re-dissolution with Gentle Methods

If the quality of your reagents and your handling techniques are sound, the issue may be the dissolution process itself. Some modified phosphoramidites, including certain 2'-O-Me-C variants, may require more than simple vortexing to fully dissolve.

  • Protocol for Aided Dissolution:

    • Gentle Warming: Gently warm the solution to 30-35°C in a water bath for 10-15 minutes. Avoid excessive heat, as it can accelerate degradation.

    • Sonication: Place the vial in a sonicating bath for 5-10 minute intervals.[5] This can help break up small aggregates and promote dissolution.

    • Alternate Vortexing and Resting: Vortex the solution for 1-2 minutes, then let it rest for 5-10 minutes. Repeat this cycle a few times.

4. Consider the Use of a Co-solvent

Some modified phosphoramidites have inherently lower solubility in pure acetonitrile.[6][7] This can be due to the nature of the protecting groups or other structural modifications. In such cases, the addition of a co-solvent can be an effective solution.

  • Protocol for Using a Co-solvent:

    • Choose an Appropriate Co-solvent: Anhydrous dichloromethane (DCM) is a common choice for more lipophilic amidites.[3] Anhydrous tetrahydrofuran (THF) has also been recommended for some modified amidites with poor acetonitrile solubility.[7]

    • Start with a Small Amount: Begin by adding the co-solvent in a small percentage of the total volume (e.g., 5-10% v/v). For example, for a final volume of 10 mL, you could try adding 0.5-1.0 mL of anhydrous DCM or THF.

    • Ensure Compatibility: Before using a co-solvent on your synthesizer, consult the instrument manufacturer to ensure compatibility with the fluidics system.[3]

Troubleshooting Action Rationale Key Parameters
Use High-Purity Anhydrous Acetonitrile Minimizes hydrolysis of the phosphoramidite.Water content < 30 ppm (ideally < 10 ppm).
Add Molecular Sieves Actively removes trace amounts of water from the solvent.3 Å pore size, allow 24h for drying.
Gentle Warming Increases kinetic energy to overcome dissolution barriers.30-35°C for 10-15 minutes.
Sonication Uses ultrasonic waves to break up particle aggregates.5-10 minute intervals.
Add Anhydrous DCM/THF Increases the solvating power for less polar amidites.Start with 5-10% (v/v).

Frequently Asked Questions (FAQs)

Q1: Why is my 2'-O-Me-C amidite more prone to precipitation than standard DNA or RNA amidites?

The 2'-O-methyl modification, along with the protecting groups on the cytidine base (often acetyl or benzoyl), alters the overall polarity and intermolecular interactions of the phosphoramidite molecule.[8] This can lead to a lower intrinsic solubility in acetonitrile compared to standard phosphoramidites. Additionally, the synthesis and purification of modified amidites can sometimes result in minor impurities that may act as nucleation sites for precipitation.[6][9]

Q2: Can I use the supernatant if I have a small amount of precipitate?

It is strongly advised not to use the supernatant. The concentration of the dissolved phosphoramidite will be unknown and likely lower than intended, which will lead to poor coupling efficiency during synthesis. The precipitate itself indicates a problem with the solution's stability, and using the supernatant does not address the root cause.

Q3: How long is a properly dissolved 2'-O-Me-C amidite solution stable on the synthesizer?

The stability of phosphoramidites in solution can vary. While some may be stable for several days, it is best practice to use freshly prepared solutions. For modified amidites like 2'-O-Me-C, a conservative approach is to use the solution within 2-3 days of preparation.[4] The rate of degradation is dependent on factors like water content and temperature.[1]

Q4: Can the type of protecting group on the cytidine base affect solubility?

Yes, the protecting group on the exocyclic amine of cytosine can influence solubility. For instance, research on other modified cytidine nucleosides has shown that changing the protecting group can significantly alter solubility in organic solvents.[6] While standard protecting groups like acetyl (Ac) and benzoyl (Bz) are commonly used, their impact on the solubility of the final phosphoramidite can differ.

Q5: What is the chemical nature of the precipitate?

The precipitate is most commonly the hydrolyzed form of the phosphoramidite, the H-phosphonate, which is less soluble in acetonitrile. It can also be aggregated amidite that has failed to dissolve or has come out of solution. In some cases, impurities from the synthesis of the phosphoramidite can also contribute to precipitate formation.

G cluster_hydrolysis Hydrolysis Pathway Amidite 2'-O-Me-C Phosphoramidite (Soluble in ACN) H_Phosphonate H-Phosphonate Derivative (Poorly Soluble) Amidite->H_Phosphonate + H₂O (Trace Water) H2O H₂O Precipitate Precipitate H_Phosphonate->Precipitate Forms

Caption: Hydrolysis of phosphoramidite leading to precipitation.

References

  • Lönnberg, H. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry, 13, 1338–1365. [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [Link]

  • Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Glen Research. [Link]

  • Prakash, T. P., et al. (2019). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 24(15), 2791. [Link]

  • Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75. [Link]

  • Reddy, M. P., et al. (1998). 2'-OMe CAC phosphoramidite and methods for preparation and use thereof. U.S.
  • Ahmad, N., & Ahmad, W. (2014). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. Journal of Chemistry, 2014, 1-6. [Link]

  • Petersen, M. A., & Wengel, J. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2827. [Link]

  • Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Research. [Link]

  • Le, J. V., et al. (2022). Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis. ACS Omega, 7(13), 11096–11103. [Link]

  • Glen Research. (1993). PROPYNYL-2'-OMe-RNA, Br-U, I-U. Glen Report, 6(1), 1-12. [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

  • Hay, J. A., et al. (2018). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 16(48), 9404-9413. [Link]

  • Bonora, G. M., et al. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213-1217. [Link]

  • Krotz, A. H., et al. (2004). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. ResearchGate. [Link]

  • Petersen, M. A., & Wengel, J. (2021). On-demand synthesis of phosphoramidites. ResearchGate. [Link]

  • McErlean, C. S., et al. (2021). Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. Beilstein Journal of Organic Chemistry, 17, 836-843. [Link]

  • James, S. L., et al. (2021). Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2204), 20200287. [Link]

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optimizing deprotection conditions for N4-benzoyl vs N4-acetyl cytidine

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Deprotection Conditions for N4-Benzoyl vs. N4-Acetyl Cytidine in Oligonucleotide Synthesis

Welcome to the technical support resource for optimizing cytidine deprotection. As Senior Application Scientists, we understand that the final deprotection step is critical to the success of your oligonucleotide synthesis. The choice between N4-benzoyl (Bz) and N4-acetyl (Ac) protection for cytidine has significant downstream implications for your workflow, purity, and yield.

This guide is structured to provide direct answers to common challenges and questions, moving from fundamental principles to practical, actionable protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)
Section 1: Fundamental Chemistry & Selection Criteria

Q1: What is the fundamental difference in lability between N4-benzoyl and N4-acetyl cytidine?

The primary difference lies in the electronic properties of the protecting group. The acetyl group (Ac) is a simple alkyl carbonyl, whereas the benzoyl group (Bz) has a phenyl ring attached to the carbonyl. The phenyl ring in the benzoyl group is electron-withdrawing through resonance, which delocalizes the electrons of the adjacent amide bond. This resonance stabilization makes the benzoyl amide bond stronger and less susceptible to nucleophilic attack compared to the acetyl amide bond. Consequently, the N4-benzoyl group is significantly more stable and requires harsher, more prolonged basic conditions for its removal.[1][2]

Q2: How does this chemical difference influence my choice of protecting group?

Your choice should be guided by the specific requirements of your oligonucleotide sequence and desired workflow speed.[1]

  • Choose N4-acetyl-cytidine (Ac-dC) if your priority is speed and mild conditions . Ac-dC is the modern standard for rapid deprotection protocols, especially when using reagents like Ammonium Hydroxide/Methylamine (AMA).[1][3] It is also the required choice for "UltraFAST" deprotection schemes and is compatible with most base-sensitive modifications (e.g., certain dyes, modified bases).[3][4]

  • Choose N4-benzoyl-cytidine (Bz-dC) if you are following a traditional, slower protocol or if your synthesis contains other components that are incompatible with faster deprotection reagents. While robust, Bz-dC requires longer incubation times in concentrated ammonium hydroxide at elevated temperatures.[1] It is crucial to note that Bz-dC is generally incompatible with methylamine-containing reagents due to a significant side reaction.[1][3]

Section 2: Deprotection Protocols & Optimization

Q3: What are the standard deprotection cocktails and when should I use them?

There are three primary categories of deprotection strategies. The choice depends on the protecting groups on all bases in your oligo and the presence of any sensitive modifications.[3][5]

Deprotection StrategyKey ReagentTypical ConditionsBest For
Standard/Traditional Concentrated Ammonium Hydroxide8-16 hours at 55 °CRobust, unmodified oligos using traditional Bz-dC, iBu-dG, Bz-dA protecting groups.
Fast/UltraFAST AMA (Ammonium Hydroxide / 40% Methylamine 1:1)10 minutes at 65 °CRapid, high-throughput synthesis. Requires Ac-dC .[1][3]
Ultra-Mild 0.05 M Potassium Carbonate in Methanol4 hours at Room TempOligos with highly base-sensitive modifications (e.g., certain dyes, base analogs). Requires UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[4][6]

Q4: Can I use a single deprotection strategy for all my oligonucleotides?

This is not recommended. An effective deprotection strategy is highly dependent on the oligonucleotide's specific components.[4] Always review the technical specifications for any non-standard monomers or modifications in your sequence to check for compatibility with your intended deprotection method.[6] Forcing a "one-size-fits-all" approach, such as using AMA on a Bz-dC containing oligo, will lead to impurities.

Deprotection Mechanism Overview

The deprotection of both Ac- and Bz-cytidine proceeds via a base-catalyzed nucleophilic acyl substitution (amide hydrolysis). The hydroxide ion or amine acts as the nucleophile, attacking the carbonyl carbon of the protecting group. The greater lability of the acetyl group is due to the lower energy barrier for this nucleophilic attack.

G cluster_Ac N4-Acetyl Deprotection (Faster) cluster_Bz N4-Benzoyl Deprotection (Slower) Ac_Cytidine N4-Acetyl-Cytidine Ac_Intermediate Tetrahedral Intermediate (Less Stable) Ac_Cytidine->Ac_Intermediate OH- / NH3 (Nucleophilic Attack) Ac_Product Cytidine + Acetamide Ac_Intermediate->Ac_Product Collapse Bz_Cytidine N4-Benzoyl-Cytidine Bz_Intermediate Tetrahedral Intermediate (More Stable due to Resonance) Bz_Cytidine->Bz_Intermediate OH- / NH3 (Nucleophilic Attack) Bz_Product Cytidine + Benzamide Bz_Intermediate->Bz_Product Collapse

Caption: Base-catalyzed deprotection mechanism.

Troubleshooting Guide

Problem 1: My HPLC analysis shows multiple peaks or a broad main peak after deprotection.

  • Probable Cause: Incomplete deprotection. This is the most common issue and results in a heterogeneous mixture of partially protected oligonucleotides, which have different retention times on a reverse-phase column than the fully deprotected product.[6]

  • Solution Workflow:

    • Confirm the Protecting Group: Double-check if you used Bz-dC or Ac-dC in your synthesis.

    • Verify the Protocol: Ensure you used the correct deprotection reagent, temperature, and time for your specific protecting group (see table in Q3). Using standard ammonium hydroxide conditions for a short duration on a Bz-dC oligo is a frequent cause of failure.

    • Extend Deprotection: If you suspect incomplete removal, you can often subject the sample to the deprotection conditions again. For Bz-dC with ammonium hydroxide, increase the incubation time by 4-8 hours or raise the temperature to 65°C if the oligo is stable. For Ac-dC with AMA, even an extra 10 minutes at 65°C can resolve the issue.

    • Analyze Again: Re-run the HPLC to confirm the disappearance of early-eluting peaks and the consolidation into a single, sharp peak corresponding to the fully deprotected oligonucleotide.

G Start HPLC shows multiple or broad peaks Check_PG Confirm Cytidine Protecting Group (Bz or Ac) Start->Check_PG Check_Protocol Verify Deprotection Protocol (Reagent, Temp, Time) Check_PG->Check_Protocol Decision Is Protocol Correct for Protecting Group? Check_Protocol->Decision Extend Incomplete Deprotection Likely. Extend time or increase temp. Decision->Extend Yes Fix_Protocol Use Correct Protocol and re-deprotect. Decision->Fix_Protocol No Reanalyze Re-run HPLC Extend->Reanalyze Success Single, sharp peak. Deprotection Complete. Reanalyze->Success Failure Still multiple peaks. Consult Senior Scientist. Reanalyze->Failure Fix_Protocol->Reanalyze

Caption: Troubleshooting workflow for incomplete deprotection.

Problem 2: I used AMA reagent with my Bz-dC oligo and now I see a persistent impurity peak in my HPLC/MS.

  • Probable Cause: You have observed the primary side reaction associated with this combination: transamidation . The methylamine in the AMA reagent is a potent nucleophile and can attack the benzoyl group, but instead of hydrolysis, it displaces the cytidine amine, resulting in the formation of N4-methyl-deoxycytidine.[1] This is a permanent modification of your oligonucleotide.

  • Solution:

    • Prevention is Key: This side product cannot be easily removed. It is critical to never use methylamine-containing reagents (like AMA) with oligonucleotides containing Bz-dC .[3] Always use Ac-dC if you plan to use an UltraFAST deprotection protocol.

    • Salvage (If Necessary): If the synthesis must be salvaged, the modified oligo would need to be purified away from the desired product, likely with a significant loss of yield, using a high-resolution method like ion-exchange HPLC. For most applications, re-synthesis is the most efficient solution.

Problem 3: My base-sensitive dye/modification is being degraded during deprotection.

  • Probable Cause: The standard or fast deprotection conditions (concentrated ammonia or AMA at 55-65°C) are too harsh for your modification.[4]

  • Solution: You must switch to an Ultra-Mild deprotection strategy .

    • Re-synthesize the Oligonucleotide: Use the UltraMILD phosphoramidites: Pac-dA, iPr-Pac-dG, and Ac-dC.

    • Use Mild Deprotection: Deprotect using 0.05 M potassium carbonate in anhydrous methanol for 4 hours at room temperature.[6] Alternatively, for some modifications, deprotection with ammonium hydroxide for 2 hours at room temperature may be sufficient when using UltraMILD amidites.[6]

    • Consult the Manufacturer: Always check the technical data sheet for your specific modification. Many suppliers provide a recommended, validated deprotection protocol.

Experimental Protocols
Protocol 1: Standard Deprotection (Bz-dC Oligos)
  • Preparation: Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Reagent Addition: Add 1.5 mL of concentrated ammonium hydroxide (~28-30%) to the vial.

  • Sealing: Ensure the cap is tightly sealed to prevent ammonia gas from escaping. Using a cap with a secure O-ring is recommended.

  • Incubation: Place the vial in a heating block or oven set to 55°C for a minimum of 8 hours (overnight is common).

  • Cooling & Transfer: After incubation, cool the vial to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Rinsing: Wash the solid support with 0.5 mL of 50% ethanol or water and combine the supernatant with the previous collection.

  • Evaporation: Dry the combined solution in a vacuum concentrator.

Protocol 2: UltraFAST Deprotection (Ac-dC Oligos)
  • Preparation: Transfer the solid support to a 2 mL screw-cap vial.

  • Reagent Addition: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Add 1.5 mL of freshly prepared AMA to the vial.[3]

  • Sealing: Tightly seal the vial.

  • Incubation: Place the vial in a heating block set to 65°C for 10-15 minutes.[1][7]

  • Cooling & Transfer: Immediately cool the vial on ice for 5-10 minutes to reduce internal pressure before opening. Transfer the supernatant to a new tube.

  • Rinsing: Wash the support with 0.5 mL of 50% ethanol or water and combine the supernatants.

  • Evaporation: Dry the solution in a vacuum concentrator.

References
  • Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]

  • Arango, D., et al. (2018). N4-acetylation of Cytidine in mRNA by NAT10 Regulates Stability and Translation. Cell. [Link]

  • Deprotection Guide. Glen Research. [Link]

  • Advanced method for oligonucleotide deprotection. Nucleic Acids Research. [Link]

  • Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]

  • Boal, J. H., et al. (1996). Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. Nucleic Acids Research. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

Sources

Technical Support Center: N4-Benzoyl Group Deprotection Using Ammonium Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis. The removal of the N4-benzoyl (Bz) protecting group from cytidine is a critical final step in synthesis, and while seemingly straightforward, it presents nuances that can significantly impact the purity, yield, and biological activity of your final product.

This document moves beyond simple protocols to explain the underlying chemical principles and provide field-proven troubleshooting strategies. Our goal is to empower you to not only execute the deprotection step successfully but also to diagnose and resolve issues with confidence. The N4-benzoyl group is a workhorse in nucleic acid chemistry due to its high stability during the acidic detritylation steps of synthesis.[1] However, this same stability necessitates robust, carefully controlled basic conditions for its removal.[2] The most traditional and widely used reagent for this purpose is concentrated ammonium hydroxide.[3][4]

Core Principles: The Chemistry of Benzoyl Group Removal

The removal of the N4-benzoyl group is a base-catalyzed hydrolysis (specifically, ammonolysis) of an amide bond. Understanding this mechanism is key to troubleshooting the process.

In a concentrated aqueous solution of ammonium hydroxide (typically 28-30% NH₃ in water), a chemical equilibrium exists where ammonia (NH₃) acts as the primary nucleophile.[3][4] The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the benzoyl group. Elevated temperatures are required to provide sufficient energy to overcome the activation barrier of this reaction, owing to the stability of the N-benzoyl amide bond.[1][5]

The overall process is not just about the target deprotection. It occurs concurrently with two other crucial events:

  • Cleavage from Solid Support: The succinyl linker holding the oligonucleotide to the controlled-pore glass (CPG) support is hydrolyzed.

  • Phosphate Deprotection: The 2-cyanoethyl groups on the phosphate backbone are removed via β-elimination.[6][7] This process releases acrylonitrile, a reactive species that can potentially lead to side reactions if not properly managed.[7][8]

Standard Deprotection Protocol with Ammonium Hydroxide

This protocol outlines a standard procedure for the cleavage and deprotection of oligonucleotides containing N4-benzoyl-protected cytidine (Bz-dC).

Experimental Protocol: Step-by-Step
  • Preparation:

    • Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial with a secure seal (e.g., an o-ring).

    • Crucially, use a fresh, unopened, or recently opened bottle of concentrated ammonium hydroxide (28-30%). The concentration of dissolved ammonia gas in older bottles decreases significantly, leading to incomplete deprotection.[3][4][9] It is best practice to aliquot fresh ammonium hydroxide into smaller, tightly sealed vials for weekly use and store them refrigerated.[3][4]

  • Reaction:

    • Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the solid support is fully submerged.

    • Tightly seal the vial. Inadequate sealing will allow ammonia gas to escape upon heating, drastically reducing the reaction's efficacy.

    • Place the vial in a heating block or oven set to the desired temperature (see Table 1).

  • Incubation:

    • Heat the reaction for the time specified in Table 1. The precise time and temperature depend on the other protecting groups present in the oligonucleotide, particularly on the guanine (dG) base.[4]

  • Work-up:

    • After incubation, allow the vial to cool completely to room temperature before opening to prevent the violent release of ammonia gas.

    • Carefully draw off the supernatant containing the deprotected oligonucleotide and transfer it to a new tube.

    • Wash the solid support with 0.5-1.0 mL of 50% acetonitrile or ethanol and combine the wash with the supernatant.

    • At this stage, the oligonucleotide solution can be taken directly for purification (e.g., DMT-on HPLC or cartridge purification) or the solvent can be removed by vacuum concentration (e.g., SpeedVac). If evaporating, do so without heat to avoid DMT group loss if DMT-on purification is planned.[4]

Data Presentation: Recommended Deprotection Conditions

The rate-limiting step in standard deprotection is often the removal of the protecting group on guanine.[4] The conditions must be sufficient to remove all protecting groups completely.

Protecting Groups PresentTemperatureTimeNotes
Bz-dA, Bz-dC , iBu-dG55 °C16-17 hoursStandard overnight deprotection.[4][8][9]
Bz-dA, Bz-dC , iBu-dG65 °C8 hoursFaster heating reduces time.
Bz-dA, Bz-dC , dmf-dG55 °C4 hoursdmf-dG is more labile than iBu-dG.[4]
Bz-dA, Bz-dC , dmf-dG65 °C2 hours[4][9]

Table 1: Recommended heating times and temperatures for complete deprotection using fresh, concentrated ammonium hydroxide.

Troubleshooting Guide

This section addresses common issues encountered during the removal of the N4-benzoyl group.

dot

Caption: Troubleshooting logic for N4-benzoyl deprotection issues.

Q1: My mass spectrometry results show a persistent +104 Da adduct on my cytidine residues. What's wrong?

A1: A +104 Da mass addition corresponds precisely to a remaining N4-benzoyl group. This indicates incomplete deprotection.

  • Primary Cause & Solution: The most frequent culprit is the use of old or degraded ammonium hydroxide.[3][4][9] Ammonia is a gas dissolved in water, and its concentration will decrease over time from an opened bottle. Discard the old reagent and repeat the deprotection on a portion of your sample with a fresh, sealed bottle of concentrated ammonium hydroxide.

  • Secondary Cause & Solution: The reaction time or temperature may have been insufficient. Verify your conditions against those recommended in Table 1, considering all protecting groups in your sequence. Ensure your heating block is calibrated and the vial was sealed tightly to prevent the evaporation of ammonia.

Q2: After deprotection, my oligonucleotide yield is very low, and HPLC analysis shows multiple degradation products. Why?

A2: This suggests that your oligonucleotide contains modifications that are not stable under the harsh conditions of standard ammonium hydroxide deprotection.

  • Cause & Solution: Many common modifications, such as certain fluorescent dyes or DNA damage adducts, are base-labile and cannot withstand prolonged heating in concentrated ammonia.[3] Before synthesis, always review the technical specifications for every non-standard monomer. If you have sensitive components, a milder deprotection strategy is required. While this guide focuses on ammonium hydroxide, alternatives include using potassium carbonate in methanol or performing the ammonium hydroxide deprotection at room temperature for an extended period (e.g., 17-24 hours), though this is only suitable for more labile protecting group schemes (e.g., dmf-dG).[3][9][10]

Q3: I see many small peaks in my HPLC trace, and my mass spec shows adducts of +53 Da.

A3: This is likely due to a side reaction with acrylonitrile. During deprotection, the 2-cyanoethyl phosphate protecting groups are removed, releasing acrylonitrile (MW 53 Da).[7] This species can act as a Michael acceptor and alkylate the nucleobases, particularly thymine at the N3 position.[8]

  • Cause & Solution: This side reaction is more prevalent during long incubation times. While difficult to eliminate completely with this chemistry, faster deprotection schemes can mitigate it. For instance, using AMA (Ammonium Hydroxide/Methylamine) is significantly faster and often shows fewer acrylonitrile adducts.[8] However, AMA should not be used with Bz-dC, as it can cause transamidation to N4-methyl-dC.[3][4][5][9] The acetyl-protected dC (Ac-dC) is required for AMA-based deprotection.[2][3][4][5][9]

Frequently Asked Questions (FAQs)

Why is the N4-benzoyl group used for cytidine if it's harder to remove than the N4-acetyl group? The benzoyl group is significantly more stable to the acidic conditions used for 5'-DMT removal during each cycle of oligonucleotide synthesis.[1] This robustness prevents premature deprotection and branching, ensuring higher fidelity synthesis, especially for long oligonucleotides. The N4-acetyl group is more labile and preferred for "UltraMild" or "UltraFast" synthesis protocols where the final deprotection needs to be very quick and gentle.[2]

How do I monitor the reaction to confirm it has gone to completion? The most reliable methods are mass spectrometry (looking for the absence of +104 Da adducts on dC) and analytical HPLC. In a reverse-phase HPLC chromatogram, incompletely deprotected oligonucleotides will typically appear as broader, later-eluting peaks relative to the sharp peak of the fully deprotected product.

Can I use ammonium hydroxide to deprotect RNA oligonucleotides? No, not for the complete deprotection. While ammonium hydroxide is used to remove the base-protecting groups in RNA synthesis, a subsequent, separate step using a fluoride source (like TEA·3HF) is required to remove the 2'-hydroxyl protecting group (e.g., TBDMS).[9] Standard DNA deprotection conditions (e.g., 55 °C overnight) would degrade the RNA strand.

dot

Caption: General workflow for N4-benzoyl oligonucleotide deprotection.

References
  • Deprotection Guide. Glen Research. Available at: [Link]

  • Method for deprotecting oligonucleotides. Google Patents. (WO2000046231A1).
  • Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. Available at: [Link]

  • Oligonucleotide synthesis under mild deprotection conditions. National Center for Biotechnology Information. (PMC). Available at: [Link]

  • Advanced method for oligonucleotide deprotection. National Center for Biotechnology Information. (PMC). Available at: [Link]

  • Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. Glen Research. Available at: [Link]

  • Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research. Available at: [Link]

  • A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. (2009). Available at: [Link]

  • GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. National Center for Biotechnology Information. (PMC). Available at: [Link]

  • Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. ResearchGate. (1995). Available at: [Link]

Sources

Technical Support Center: Optimizing AMA Deprotection for N4-Benzoyl Cytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: Users employing AMA (Ammonium Hydroxide/40% Methylamine 1:1) for "UltraFast" deprotection of oligonucleotides containing N4-benzoyl cytidine (


)  frequently report a specific impurity with a mass shift of +14 Da .

The Root Cause: This is not a random adduct. It is the result of a transamination reaction where the methylamine in the AMA reagent displaces the benzoyl protecting group, creating N4-methylcytidine (


)  instead of the desired Cytidine.

The Solution:

  • Primary Fix: Switch from N4-benzoyl cytidine (

    
    ) to N4-acetyl cytidine (
    
    
    
    )
    phosphoramidites.
  • Secondary Fix (Legacy Rescue): If

    
     must be used, do not use AMA . Revert to standard Ammonium Hydroxide deprotection to ensure product integrity.
    

The Mechanism: Why AMA Attacks

To troubleshoot this effectively, you must understand the competition between hydrolysis (desired) and transamination (undesired).

In a standard deprotection:

  • Reagent: AMA (Strong nucleophile: Methylamine).[1]

  • Target: The amide bond of the benzoyl protecting group.

When AMA attacks the carbonyl of the benzoyl group on Cytosine, two pathways exist:

  • Pathway A (Hydrolysis): Attack by

    
     (or water assisted by base) 
    
    
    
    Removal of Benzoyl
    
    
    Cytidine (Desired) .
  • Pathway B (Transamination): Direct attack by

    
     (Methylamine) on the C4 position of the cytosine ring or an addition-elimination mechanism on the benzoyl carbonyl that results in the methylamine staying attached to the cytosine ring.
    
    • Correction: The specific mechanism validated in literature (Reddy et al.) is the direct displacement of the benzamide moiety by methylamine at the C4 position, or an intermediate transamidation where the exocyclic amine is exchanged. The net result is N4-methylcytidine .[2]

Visualization: The Competitive Pathway

The following diagram illustrates the chemical conflict occurring in your reaction vessel.

Transamination_Mechanism Reactant N4-Benzoyl Cytidine (C-bz) Pathway_A Pathway A: Hydrolysis (Desired) Reactant->Pathway_A OH- Attack Pathway_B Pathway B: Transamination (Side Reaction) Reactant->Pathway_B MeNH2 Attack AMA AMA Reagent (NH4OH + MeNH2) AMA->Reactant Product_A Cytidine (dC) Target Product Pathway_A->Product_A Product_B N4-Methyl Cytidine (m4C) Impurity (+14 Da) Pathway_B->Product_B

Figure 1: Mechanistic competition between deprotection (Hydrolysis) and side-product formation (Transamination) when treating N4-Benzoyl Cytidine with AMA.

Troubleshooting Guide (Q&A)

Case 1: "I see a +14 Da peak in my Mass Spec."

Q: I synthesized a 20-mer using standard Bz-dC amidites and deprotected with AMA at 65°C for 10 minutes. My FLP (Full Length Product) is there, but I have a persistent impurity at M+14. What is it?

A: This is the hallmark signature of N4-methylcytidine .

  • Diagnosis: You used

    
     monomers with AMA. The methylamine in the AMA reagent displaced the benzoyl group and methylated the cytosine exocyclic amine.
    
  • Quantification: This side reaction typically converts 5–10% of your Cytidines into N4-methylcytidines.

  • Remediation: You cannot "purify" this out easily if the oligo is long, as the hydrophobicity change is minimal. You must re-synthesize.

Case 2: "Can I just lower the temperature?"

Q: If heat drives the transamination, can I deprotect with AMA at Room Temperature (RT) to avoid the side product?

A: Not recommended.

  • The Trap: While lower temperatures reduce the rate of transamination,

    
     is extremely slow to deprotect in AMA compared to 
    
    
    
    .
  • The Consequence: At RT, you will likely avoid the N4-methyl impurity, but you will end up with incomplete deprotection (M+104 Da peaks from retained benzoyl groups). You trade one impurity for another.

  • The Verdict: AMA relies on heat (65°C) for speed.[3] If you can't heat it (due to

    
    ), you lose the benefit of AMA.
    
Case 3: "I already have the column synthesized. How do I save it?"

A: STOP. Do NOT use AMA.

  • Protocol: Switch to Ammonium Hydroxide (28-30%) .

  • Conditions: Heat at 55°C for 12–16 hours (or 8 hours if using "Fast" deprotecting A/G monomers).

  • Reasoning: Ammonium hydroxide does not contain methylamine, so transamination is impossible. You will get 100% clean Cytidine, even though it takes longer.

Validated Protocols

Protocol A: The "UltraFast" Standard (Recommended)

Use this protocol for all new syntheses requiring rapid turnaround.

ParameterSpecificationNotes
Monomer Ac-dC (N4-Acetyl Deoxycytidine)CRITICAL: Replaces Bz-dC.[4][5]
Reagent AMA (1:1

/ 40%

)
Freshly prepared or stored at 4°C.
Time 10 Minutes
Temperature 65°C
Side Product < 0.1%Ac-dC hydrolyzes instantly; no transamination.[6]
Protocol B: The "Legacy Rescue" (For Existing Bz-dC Columns)

Use this ONLY if you have already synthesized the oligo with Bz-dC.

ParameterSpecificationNotes
Monomer Bz-dC (N4-Benzoyl Deoxycytidine)Legacy protection.[3][6][7]
Reagent Ammonium Hydroxide (Conc.)NO Methylamine.
Time 12–16 HoursSlow kinetics of Benzoyl removal.
Temperature 55°CStandard heat.
Side Product NoneAvoids N4-methyl formation entirely.[6]

Decision Matrix: Workflow Optimization

Use this logic flow to determine your experimental setup before starting synthesis.

Decision_Matrix Start Start: Oligo Synthesis Planning Check_Monomer Check dC Monomer Inventory Start->Check_Monomer Is_Ac Is it Ac-dC (Acetyl)? Check_Monomer->Is_Ac Yes_Ac Use AMA Reagent (10 min @ 65°C) Is_Ac->Yes_Ac Yes No_Bz Is it Bz-dC (Benzoyl)? Is_Ac->No_Bz No Can_Switch Can you buy/swap for Ac-dC? No_Bz->Can_Switch Yes Switch_Yes Swap to Ac-dC Can_Switch->Switch_Yes Yes Switch_No Must use Bz-dC Can_Switch->Switch_No No Switch_Yes->Yes_Ac Protocol_Legacy USE AMMONIUM HYDROXIDE (16 hrs @ 55°C) Do NOT use AMA Switch_No->Protocol_Legacy

Figure 2: Decision tree for selecting the correct deprotection reagent based on Cytidine protection chemistry.

References

  • Reddy, M. P., Hanna, N. B., & Farooqui, F. (1994).[5] Fast cleavage and deprotection of oligonucleotides.[3][4][5][6][8][9][10] Tetrahedron Letters, 35(25), 4311-4314. Link

  • Glen Research. (2014). AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Report, 26.14. Link

  • BenchChem. (2025).[3] A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine.[3] Link[1]

  • Ma, Y., et al. (2011). Post-synthetic transamination at position N4 of cytosine in oligonucleotides.[4] Organic & Biomolecular Chemistry, 9, 631-634. Link

Sources

Technical Support Center: Improving the Aqueous Solubility of N4-Benzoyl-2'-O-methylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N4-Benzoyl-2'-O-methylcytidine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this modified nucleoside and encountering challenges related to its limited aqueous solubility. We will explore the underlying reasons for this property and provide a series of troubleshooting steps, detailed protocols, and strategic workflows to help you achieve your desired concentrations for in vitro and in vivo experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the solubility of N4-Benzoyl-2'-O-methylcytidine.

Q1: Why is N4-Benzoyl-2'-O-methylcytidine poorly soluble in aqueous solutions?

The poor water solubility of this molecule is a direct consequence of its chemical structure. The parent molecule, cytidine, is reasonably polar. However, the two key modifications drastically increase its lipophilicity:

  • N4-Benzoyl (Bz) Group: This group is intentionally added as a protecting group for the exocyclic amine of cytidine during chemical synthesis, particularly in oligonucleotide production.[1] The benzoyl group, with its aromatic ring, is highly hydrophobic and significantly reduces the molecule's ability to form favorable hydrogen bonds with water.[1] While it enhances solubility in organic solvents like acetonitrile, it is the primary contributor to poor aqueous solubility.[1]

  • 2'-O-methyl (OMe) Group: The methylation at the 2'-hydroxyl position of the ribose sugar removes a hydrogen bond donor. This modification also influences the sugar's conformational pucker, which can affect intermolecular packing in the solid state and interactions with water molecules.[2] While the impact of methylation can sometimes be complex, in this context, it contributes to a slight increase in lipophilicity compared to the unmodified nucleoside.[3]

Q2: What are the primary strategies to improve the solubility of N4-Benzoyl-2'-O-methylcytidine?

There are two main avenues for enhancing the solubility of poorly soluble compounds, both of which are applicable here:

  • Formulation Strategies: These methods use excipients to increase the apparent solubility of the compound in a specific medium without chemically altering the molecule itself. This is the most common approach for preparing solutions for in vitro assays. Key techniques include using co-solvents, surfactants, and complexing agents like cyclodextrins.[4][5]

  • Chemical Modification (Prodrug Approach): This involves synthetically modifying the molecule to attach a water-soluble "promoiety." This new, more soluble molecule (the prodrug) is then converted back to the active parent drug in vivo by enzymatic or chemical cleavage.[6][7] This is a more advanced strategy often employed during drug development to improve bioavailability for in vivo studies.[8][9]

Q3: How can I accurately measure the aqueous solubility of my compound or formulation?

The gold-standard method for solubility determination is the shake-flask method . This involves adding an excess amount of the solid compound to a specific aqueous buffer, agitating the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours), and then filtering the solution to remove undissolved solids. The concentration of the dissolved compound in the clear filtrate is then quantified using a validated analytical method, most commonly Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) or UV detection.[10]

Part 2: Troubleshooting Guide for Common Experimental Issues

IssueProbable Cause(s)Recommended Solutions & Explanations
Precipitation Upon Dilution Supersaturation: A highly concentrated stock solution (e.g., in 100% DMSO) is diluted too rapidly into an aqueous buffer, causing the compound to "crash out."1. Use a Stepwise Dilution: Dilute the stock into an intermediate solvent mixture before the final aqueous buffer. 2. Employ Formulation Techniques: Pre-formulate the compound in a co-solvent or cyclodextrin system before final dilution (See Protocols 1 & 2). 3. Increase Agitation: Vortex or sonicate the solution during and immediately after adding the stock to the buffer to aid dispersion.
Inconsistent or Low Solubility Results Insufficient Equilibration Time: The system has not reached thermodynamic equilibrium, leading to an underestimation of the true solubility.1. Extend Incubation Time: Ensure the shake-flask method runs for at least 24 hours. A time-point study (e.g., testing at 24, 48, and 72 hours) can validate that equilibrium has been reached. 2. Control Temperature: Perform experiments at a consistent, controlled temperature, as solubility is temperature-dependent.
Compound Degradation: The nucleoside may be unstable in the chosen buffer (e.g., at extreme pH) over long incubation periods.1. Assess Stability: Run a stability study by measuring the compound concentration in a prepared solution over time. Analyze for the appearance of degradation peaks in your analytical run.[11] 2. Use Appropriate Buffers: Screen different pH values to find a range where the compound is most stable.
Formulation Appears Cloudy or Unstable Excipient Incompatibility or Insufficient Quantity: The chosen solubilizing agent (e.g., surfactant, cyclodextrin) is not at a high enough concentration to fully solubilize the compound.1. Optimize Excipient Concentration: Create a phase-solubility diagram by titrating the amount of excipient and measuring the resulting increase in drug solubility. 2. Combine Strategies: Sometimes a combination of methods (e.g., a co-solvent with a surfactant) is more effective than a single agent.[12]

Part 3: Visualization & Workflows

A logical approach is critical when selecting a solubility enhancement strategy. The following decision tree provides a general workflow.

G start Goal: Increase Aqueous Solubility of N4-Benzoyl-2'-O-methylcytidine exp_type What is the experimental context? start->exp_type invitro In Vitro Assay exp_type->invitro Short-term, non-systemic invivo In Vivo Study exp_type->invivo Systemic, requires bioavailability formulation Pursue Formulation Strategies invitro->formulation prodrug Consider Prodrug Synthesis invivo->prodrug If formulation fails or bioavailability is poor cosolvent Co-Solvent / Surfactant System (Protocol 1) formulation->cosolvent cyclo Cyclodextrin Complexation (Protocol 2) formulation->cyclo sol_check1 Is desired concentration achieved? cosolvent->sol_check1 sol_check2 Is desired concentration achieved? cyclo->sol_check2 proceed Proceed with Experiment sol_check1->proceed Yes optimize Optimize Formulation (e.g., combine methods) sol_check1->optimize No sol_check2->proceed Yes sol_check2->optimize No optimize->formulation

Caption: Decision workflow for selecting a solubility strategy.

The mechanism of cyclodextrin, a powerful formulation tool, involves the encapsulation of the hydrophobic drug molecule.

Sources

purification of 2'-O-methyl modified RNA by ion-exchange HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BioSeparations Technical Support Center.

Ticket ID: #RNA-2OME-IEX-001 Subject: Optimization & Troubleshooting for 2'-O-Methyl RNA Purification via Anion Exchange HPLC Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2'-O-methyl (2'-OMe) modified RNA. Unlike standard RNA, this modification increases the melting temperature (


) of secondary structures and adds hydrophobicity to the oligonucleotide.

Standard protocols for unmodified RNA often fail here. If you are seeing broad peaks, poor N-1 resolution, or low recovery , it is likely because your method does not account for the increased structural stability and "stickiness" of the 2'-OMe modification.

This guide provides a self-validating workflow to resolve these specific issues.

Part 1: The Golden Standard Protocol

Before troubleshooting, ensure your baseline method aligns with these field-proven parameters. Deviations here are the root cause of 80% of failures.

Column Selection Strategy

For 2'-OMe RNA, non-porous or wide-pore (≥1000 Å) strong anion exchange (SAX) resins are mandatory.

  • Recommended: Thermo DNAPac™ PA200 or Agilent PL-SAX.

  • Why: Porous columns trap large RNA molecules, leading to peak broadening. Non-porous resins rely on rapid surface kinetics, essential for separating the N-1 failure sequence (missing just one nucleotide).

Mobile Phase Chemistry

The choice of salt is the single most critical variable for resolution.

ComponentRecommendationTechnical Rationale
Buffer Salt Sodium Perchlorate (NaClO₄) Critical: NaClO₄ is chaotropic. It disrupts the hydrogen bonding of the RNA water shell more effectively than NaCl, sharpening peaks for hydrophobic modifications like 2'-OMe [1].
pH pH 11.0 – 12.0 High pH prevents aggregation. Note: 2'-OMe RNA is stable at this pH, unlike unmodified RNA which risks hydrolysis.
Organic Modifier 10–20% Acetonitrile Essential for 2'-OMe: The methyl group adds hydrophobicity. Without acetonitrile, the RNA "drags" on the column, causing tailing.
Temperature 65°C – 85°C 2'-OMe increases duplex stability. You must run hotter than standard RNA methods to fully denature hairpins [2].
Baseline Gradient Table

Flow Rate: 1.0 mL/min (analytical) | Temp: 80°C

  • Buffer A: 20 mM Tris (pH 8.0) + 10% ACN[1]

  • Buffer B: 20 mM Tris (pH 8.0) + 10% ACN + 1.0 M NaClO₄

Time (min)% Buffer BEvent
0.00Equilibration
2.010Sample Injection
30.060Gradient (Shallow slope for N-1 separation)
31.0100Wash (Remove aggregates)
35.0100Hold
36.00Re-equilibration

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I cannot separate the N-1 failure sequence from my full-length product."

Diagnosis: Your gradient slope is likely too steep, or secondary structures are masking the charge difference.

Solution:

  • Flatten the Gradient: The charge difference between a 20-mer and a 19-mer is minimal. Change your gradient to increase only 0.5% to 1% Buffer B per minute .

  • Switch to Perchlorate: If you are using NaCl, switch to NaClO₄. The perchlorate anion is more "chaotropic," meaning it disrupts water structure around the RNA, allowing the resin to "see" the single charge difference more clearly [3].

  • Check Temperature: If the N-1 peak is a "shoulder" rather than a distinct peak, your RNA might be partially folded. Increase column temp to 85°C .

Issue 2: "My peaks are tailing significantly (Asymmetry > 1.5)."

Diagnosis: This is the hallmark of hydrophobic interaction or column fouling . 2'-OMe groups are hydrophobic; they stick to the resin backbone, not just the charged sites.

Solution:

  • Increase Organics: Bump the Acetonitrile (ACN) concentration in both mobile phases to 20%. This reduces the hydrophobic attraction between the 2'-OMe groups and the column matrix.

  • Aggressive Regeneration: Run a "sawtooth" wash (0% to 100% B rapidly, 3 times) between injections. 2'-OMe RNA is notorious for carryover.

Issue 3: "I am seeing ghost peaks in blank runs."

Diagnosis: Carryover. 2'-OMe RNA aggregates are extremely stable and can elute in subsequent runs when the gradient changes.

Solution:

  • Implement a high-pH wash injection (0.1 M NaOH) every 5–10 runs to strip the column.

  • Warning: Ensure your column is polymer-based (e.g., DNAPac, PL-SAX) before using high pH. Silica columns will dissolve at pH > 8.

Part 3: Visual Workflows

Workflow 1: The Purification Logic

This diagram illustrates the decision-making process for optimizing resolution.

Optimization Logic Start Start: Poor Resolution CheckTemp Check Temp (Is T > 80°C?) Start->CheckTemp IncreaseTemp Increase T to 85°C (Denature 2'-OMe structures) CheckTemp->IncreaseTemp No CheckSalt Check Salt Type CheckTemp->CheckSalt Yes IncreaseTemp->CheckSalt SwitchSalt Switch to NaClO4 (Chaotropic effect) CheckSalt->SwitchSalt Using NaCl CheckGradient Check Gradient Slope CheckSalt->CheckGradient Using NaClO4 SwitchSalt->CheckGradient FlattenGrad Flatten Slope (< 1% B/min) CheckGradient->FlattenGrad Steep Success Resolution Achieved CheckGradient->Success Already Flat? Check pH FlattenGrad->Success

Caption: Decision tree for resolving N vs N-1 failure sequences in 2'-OMe RNA.

Workflow 2: Full Experimental Pipeline

From crude synthesis to verified product.

Experimental Pipeline cluster_0 Pre-Purification cluster_1 IEX Purification (The Critical Step) cluster_2 Post-Processing Synthesis Solid Phase Synthesis (2'-OMe Phosphoramidites) Deprotection Deprotection (Ammonia/Methylamine) Synthesis->Deprotection IEX_Load Load on SAX Column (High Temp + ACN) Deprotection->IEX_Load IEX_Elute Elute with NaClO4 Gradient IEX_Load->IEX_Elute Fraction Fraction Collection (Peak Cutting) IEX_Elute->Fraction Desalt Desalting (Diafiltration/Precipitation) *Remove toxic Perchlorate* Fraction->Desalt QC Final QC (LC-MS / Capillary Electrophoresis) Desalt->QC

Caption: End-to-end workflow. Note the critical desalting step required when using perchlorate salts.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use standard Desalting columns (NAP-10/25) after this purification? A: Yes, but be careful. If you used Sodium Perchlorate , you must ensure thorough desalting before downstream biological assays, as perchlorate is toxic to cells. A simple ethanol precipitation is often more effective than columns for removing high concentrations of perchlorate salts [4].

Q: Why does my retention time shift between runs? A: This is usually due to temperature fluctuations . Because 2'-OMe RNA secondary structure is so temperature-dependent, a fluctuation of even 1-2°C in the column oven can change the effective charge density of the molecule, shifting retention. Ensure your column oven is calibrated and stable.

Q: I'm scaling up to prep. Can I just increase the flow rate? A: No. You must maintain linear velocity , not just volumetric flow. If you move from a 4.6mm ID column to a 20mm ID column, you must calculate the new flow rate based on the cross-sectional area ratio. Additionally, loading capacity on IEX is lower for 2'-OMe RNA than DNA due to its larger hydrodynamic radius; do not overload the column (>1 mg per mL of resin is risky for high purity).

References

  • Thermo Fisher Scientific. (n.d.). DNAPac PA200 Application Note: High Resolution Separation of Oligonucleotides. Retrieved from

  • Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from

  • YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange.[2][3][4][5][6][7] Retrieved from

  • Sigma-Aldrich. (n.d.). Genomic DNA Purification and Assessment: Chaotropic Agents.[8] Retrieved from

Sources

Validation & Comparative

A Comparative NMR Analysis of N4-benzoyl vs. N4-acetyl 2'-O-methylcytidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of nucleic acid chemistry and drug development, the strategic use of protecting groups is paramount for the synthesis of modified oligonucleotides. Among these, the N4-acyl protections of cytidine derivatives play a crucial role in preventing unwanted side reactions during solid-phase synthesis. This guide provides an in-depth comparative analysis of two commonly employed N4-acylated 2'-O-methylcytidine analogues: N4-benzoyl-2'-O-methylcytidine and N4-acetyl-2'-O-methylcytidine, with a focus on their distinguishing features in Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these NMR signatures is essential for reaction monitoring, quality control, and final product characterization.

Introduction: The Role of N4-Acyl Protection in Oligonucleotide Synthesis

The 2'-O-methyl modification on the ribose sugar of cytidine is a prevalent modification in therapeutic oligonucleotides, conferring increased nuclease resistance and enhanced binding affinity to target RNA. To facilitate the incorporation of these modified nucleosides into synthetic oligonucleotides, the exocyclic amine of the cytidine base must be protected. The benzoyl and acetyl groups are two of the most common protecting groups employed for this purpose. The choice between a benzoyl and an acetyl group can be influenced by factors such as lability under deprotection conditions and potential effects on oligonucleotide properties. NMR spectroscopy serves as a powerful, non-destructive analytical technique to confirm the successful installation of these protecting groups and to assess the purity of the resulting phosphoramidite building blocks and final oligonucleotides.

The Causality Behind NMR Spectral Differences: Electronic and Anisotropic Effects

The distinct electronic and spatial characteristics of the benzoyl and acetyl groups give rise to predictable and discernible differences in the ¹H and ¹³C NMR spectra of the corresponding 2'-O-methylcytidine derivatives.

The benzoyl group , with its aromatic phenyl ring, exerts a significant anisotropic effect. The ring currents of the phenyl group create distinct shielding and deshielding cones in its spatial vicinity. Protons and carbons of the cytidine moiety that lie within the shielding cone will experience an upfield shift (lower ppm), while those in the deshielding cone will be shifted downfield (higher ppm). Furthermore, the carbonyl group of the benzoyl moiety is conjugated with the phenyl ring, which influences the electron density distribution across the N4-acyl bond and the pyrimidine ring.

In contrast, the acetyl group is a simple aliphatic acyl group. Its primary influence on the NMR spectrum is through its inductive effect and localized steric effects. The acetyl carbonyl group withdraws electron density from the N4 atom, leading to a deshielding of nearby protons and carbons. However, it lacks the pronounced long-range anisotropic effects of the benzoyl group.

Comparative Analysis of Expected ¹H and ¹³C NMR Spectra

¹H NMR Spectroscopy:

Proton Expected Chemical Shift (ppm) - N4-benzoyl-2'-O-methylcytidine Expected Chemical Shift (ppm) - N4-acetyl-2'-O-methylcytidine Rationale for Difference
H6 Downfield shifted relative to acetyl derivativeDownfield shifted relative to unmodified cytidineThe electron-withdrawing nature of both acyl groups deshields H6. The benzoyl group's aromatic ring may induce a slightly larger downfield shift due to its electronic and anisotropic effects.
H5 Upfield shifted relative to H6Upfield shifted relative to H6The chemical shift of H5 is less affected by N4-acylation compared to H6.
H1' ~5.8-6.0~5.8-6.0The anomeric proton's chemical shift is primarily influenced by the ribose conformation and the nature of the nucleobase. Minor differences may arise from subtle conformational changes induced by the different acyl groups.
2'-OCH₃ ~3.3-3.5~3.3-3.5The chemical shift of the 2'-O-methyl group is expected to be largely unaffected by the choice of N4-acyl protection.
Benzoyl Protons ~7.4-8.2 (multiplets)N/AThe aromatic protons of the benzoyl group will appear in the characteristic aromatic region of the spectrum.
Acetyl Protons N/A~2.1 (singlet)The methyl protons of the acetyl group will appear as a sharp singlet in the aliphatic region.
NH Downfield shifted and potentially broadDownfield shifted and potentially broadThe amide proton is deshielded and its signal may be broad due to quadrupole coupling with the nitrogen atom and exchange with residual water.

¹³C NMR Spectroscopy:

Carbon Expected Chemical Shift (ppm) - N4-benzoyl-2'-O-methylcytidine Expected Chemical Shift (ppm) - N4-acetyl-2'-O-methylcytidine Rationale for Difference
C4 Downfield shiftedDownfield shiftedAcylation at N4 leads to a significant downfield shift of the C4 carbon due to the electron-withdrawing effect of the carbonyl group.
C2 Downfield shiftedDownfield shiftedThe electronic changes at C4 are transmitted through the pyrimidine ring, causing a downfield shift at C2.
C5 Relatively unaffectedRelatively unaffectedThe C5 carbon is less sensitive to electronic changes at the N4 position.
C6 Downfield shiftedDownfield shiftedSimilar to the H6 proton, the C6 carbon is deshielded by N4-acylation.
C1' ~90-92~90-92The anomeric carbon chemical shift is primarily determined by the ribose conformation.
2'-OCH₃ ~58-60~58-60The 2'-O-methyl carbon is expected to have a similar chemical shift in both derivatives.
Benzoyl Carbons ~128-135 (aromatic), ~165 (carbonyl)N/AThe carbons of the benzoyl group will have characteristic chemical shifts in the aromatic and carbonyl regions.
Acetyl Carbons N/A~25 (methyl), ~170 (carbonyl)The methyl and carbonyl carbons of the acetyl group will appear in the aliphatic and carbonyl regions, respectively.

Experimental Design and Workflow

A robust comparative analysis of these two compounds would involve a standardized experimental workflow to ensure the data is directly comparable.

NMR_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep NMR Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis S1 Synthesis of N4-benzoyl-Cm P1 Purification (Chromatography) S1->P1 S2 Synthesis of N4-acetyl-Cm P2 Purification (Chromatography) S2->P2 SP1 Dissolve in DMSO-d6 P1->SP1 SP2 Dissolve in DMSO-d6 P2->SP2 NMR1 1H NMR SP1->NMR1 NMR2 13C NMR SP1->NMR2 NMR3 2D NMR (COSY, HSQC) SP1->NMR3 SP2->NMR1 SP2->NMR2 SP2->NMR3 DA1 Spectral Processing NMR1->DA1 NMR2->DA1 NMR3->DA1 DA2 Chemical Shift Assignment DA1->DA2 DA3 Comparative Analysis DA2->DA3

Workflow for Comparative NMR Analysis

Experimental Protocols

Synthesis of N4-benzoyl-2'-O-methylcytidine

A detailed synthetic protocol for N4-benzoyl-2'-O-methylcytidine can be found in the literature, often involving the selective benzoylation of the N4-amino group of 2'-O-methylcytidine. A common method is the transient protection of the hydroxyl groups followed by acylation and deprotection.

Synthesis of N4-acetyl-2'-O-methylcytidine

Similarly, the synthesis of N4-acetyl-2'-O-methylcytidine involves the selective acetylation of the N4-position of 2'-O-methylcytidine.

NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the purified compound (N4-benzoyl-2'-O-methylcytidine or N4-acetyl-2'-O-methylcytidine).

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is advantageous as it can solubilize a wide range of organic molecules and the residual solvent peak does not typically interfere with the signals of interest.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

NMR Data Acquisition
  • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

  • For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • All spectra should be referenced to the residual solvent peak of DMSO-d6 (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The acquisition of both 1D and 2D NMR data allows for a comprehensive and unambiguous assignment of all proton and carbon signals. The COSY spectrum will confirm the proton-proton coupling networks within the ribose sugar and the benzoyl group. The HSQC spectrum will directly correlate each proton to its attached carbon, providing a robust cross-validation of the 1D spectra assignments. The expected differences in chemical shifts, based on the electronic and anisotropic effects of the benzoyl versus the acetyl group, provide a further layer of validation for the correct identification of the compounds.

Conclusion

The choice between N4-benzoyl and N4-acetyl protection for 2'-O-methylcytidine in oligonucleotide synthesis has implications for both the synthetic strategy and the characterization of the final product. As demonstrated in this guide, NMR spectroscopy provides a powerful toolkit for distinguishing between these two derivatives. The characteristic signals of the benzoyl and acetyl groups, along with their predictable effects on the chemical shifts of the cytidine moiety, allow for confident identification and purity assessment. For researchers and professionals in drug development, a thorough understanding of these NMR signatures is indispensable for ensuring the quality and integrity of their synthetic oligonucleotides.

References

  • Bartee, D., Nance, K. D., & Meier, J. L. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3487–3496. [Link]

  • Arango, D., et al. (2022). N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules. bioRxiv. [Link]

  • PubChem. (n.d.). 2'-O-Methylcytidine. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 7, 2026, from [Link]

  • Modomics. (n.d.). N4-acetyl-2'-O-methylcytidine. Retrieved February 7, 2026, from [Link]

  • Barim, E. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer. Journal of Materials and Electronic Devices, 1(2), 47-51.
  • Zheng, Y., et al. (2021). Synthesis of N-Methylcytidine (mC) and N,N-Dimethylcytidine (m2C) Modified RNA. Current Protocols, 1(6), e173. [Link]

  • Arango, D., et al. (2018). Acetylation of Cytidine in mRNA Promotes Translation and mRNA Stability. Cell, 175(7), 1872-1886.e24. [Link]

  • Sas-Chen, A., et al. (2020). The RNA acetyltransferase NAT10 is a key regulator of ribosome biogenesis. Nature, 582(7811), 269–273. [Link]

  • Jin, G., et al. (2022). N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. PLoS Pathogens, 18(8), e1010772. [Link]

  • Thomas, G., et al. (2021). Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine. Scientific Reports, 11(1), 12185. [Link]

  • Giel-Pietraszuk, M., et al. (2020). Characterizing N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA) Binding for Lead Poisoning Treatment. International Journal of Molecular Sciences, 21(11), 4065. [Link]

  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 7, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved February 7, 2026, from [Link]

  • Tlenkopatchev, M. A., et al. (2018). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Magnetic Resonance in Chemistry, 56(11), 1047-1054. [Link]

  • Ott, J. A., et al. (2006). Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Journal of the American Chemical Society, 128(41), 13442–13448. [Link]

  • Wiberg, K. B., et al. (2004). NMR chemical shifts. Substituted acetylenes. The Journal of Organic Chemistry, 69(4), 1086–1096. [Link]

  • ResearchGate. (n.d.). NMR spectra, and the elucidated structure, of NP7. Retrieved February 7, 2026, from [Link]

  • Chen, Y., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 24(19), 3506. [Link]

  • Chen, Y., et al. (2021). N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. Chemical Science, 12(35), 11753–11761. [Link]

Sources

A Head-to-Head Comparison of 2'-O-Methyl and 2'-Methoxyethyl Cytidine Modifications on Oligonucleotide Thermal Stability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control over oligonucleotide properties is paramount. Chemical modifications to the sugar moiety are a cornerstone of oligonucleotide design, enhancing therapeutic potential by improving stability, binding affinity, and nuclease resistance. Among the most utilized second-generation modifications are the 2'-O-Methyl (2'-O-Me) and 2'-O-Methoxyethyl (2'-MOE) substitutions. This guide provides an in-depth, objective comparison of their effects on a critical biophysical parameter: the melting temperature (Tm) of oligonucleotide duplexes.

The Critical Role of Thermal Stability in Oligonucleotide Therapeutics

The melting temperature (Tm) is the temperature at which half of the double-stranded oligonucleotide duplex dissociates into single strands. It is a direct measure of the thermodynamic stability of the duplex. A higher Tm indicates a more stable duplex, which is often a desirable attribute for antisense oligonucleotides and siRNAs as it correlates with increased binding affinity to the target RNA. This enhanced affinity can translate to greater potency and duration of action in vivo.

Both 2'-O-Me and 2'-MOE modifications are known to increase the Tm of oligonucleotides compared to their unmodified DNA or RNA counterparts.[1][2] The primary mechanism for this stabilization is the pre-organization of the sugar pucker into an A-form, RNA-like conformation, which is energetically favorable for duplex formation with an RNA target.[3] This guide will delve into the quantitative differences in this stabilizing effect.

Direct Experimental Comparison of ΔTm

To illustrate the differential impact of 2'-O-Me and 2'-MOE modifications on thermal stability, we will examine experimental data from a study by Koizumi et al., published in The Journal of Physical Chemistry B. This study provides a direct, head-to-head comparison of the melting temperatures of fully modified 14-mer RNA duplexes.

Table 1: Experimentally Determined Melting Temperatures (Tm) of Modified U14/A14 RNA Duplexes

Modification of Uridine (U) StrandMelting Temperature (Tm)ΔTm vs. Unmodified RNA (°C)
Unmodified (2'-OH)24°C-
2'-O-Methyl (2'-O-Me)36°C+12°C
2'-O-Methoxyethyl (2'-MOE)40°C+16°C

Data sourced from Koizumi, M. et al. (2010).[4]

The experimental data clearly demonstrates that while both 2'-O-Me and 2'-MOE modifications significantly increase the thermal stability of the RNA duplex, the 2'-MOE modification confers a greater stabilizing effect , resulting in a 4°C higher Tm in this specific context.[4] This enhanced stability with 2'-MOE is a key consideration in the design of high-affinity oligonucleotides. The increase in Tm per modification for 2'-MOE is generally reported to be in the range of 0.9 to 1.6 °C, which is noted to be similar to the effect of 2'-OMe modifications.[3]

The Biophysical Rationale Behind the Observed Tm Differences

The superior duplex stabilization of the 2'-MOE group compared to the 2'-O-Me group can be attributed to a combination of factors:

  • Enhanced Hydration: The longer 2'-O-methoxyethyl side chain of the 2'-MOE modification has the capacity to structure water molecules in the minor groove of the duplex more effectively than the smaller 2'-O-methyl group. This organized hydration shell contributes favorably to the overall thermodynamics of the duplex, enhancing its stability.

  • Favorable Gauche Effects: The conformation of the 2'-O-methoxyethyl group is influenced by gauche effects, which contribute to the rigidity of the sugar's 3'-endo pucker.[3] This pre-organized, rigid conformation minimizes the entropic penalty upon duplex formation, leading to a more stable structure.

Experimental Protocol for Determining Oligonucleotide Melting Temperature (Tm)

The determination of Tm is a routine yet critical experiment in oligonucleotide characterization. The most common method involves monitoring the change in UV absorbance of an oligonucleotide duplex as a function of temperature.

Workflow for Tm Determination

Tm Determination Workflow cluster_prep Sample Preparation cluster_anneal Annealing cluster_measure Measurement cluster_analysis Data Analysis prep_oligos Prepare Stock Solutions of Complementary Oligos calc_vol Calculate Volumes for Equimolar Duplex Solution prep_oligos->calc_vol mix Mix Oligos in Melting Buffer calc_vol->mix heat Heat to 90-95°C for 1-5 min mix->heat cool Slowly Cool to Room Temperature heat->cool spectro Place Annealed Duplex in UV-Vis Spectrophotometer cool->spectro melt_curve Generate Melt Curve: Increase Temperature at a Constant Rate (e.g., 1°C/min) and Record Absorbance at 260 nm spectro->melt_curve plot Plot Absorbance vs. Temperature melt_curve->plot first_deriv Calculate First Derivative of the Melt Curve plot->first_deriv tm_det Identify Tm as the Temperature at the Peak of the First Derivative first_deriv->tm_det

Caption: Workflow for oligonucleotide Tm determination.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Lyophilized or vacuum-dried single-stranded oligonucleotides (the modified strand and its complement) should be used.

    • Prepare individual stock solutions of each oligonucleotide in the desired melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The concentration should be accurately determined by UV absorbance at 260 nm.

  • Duplex Formation and Annealing:

    • In a microcentrifuge tube, combine equimolar amounts of the complementary single-stranded oligonucleotides to achieve the desired final duplex concentration (typically 1-2 µM).

    • Add melting buffer to reach the final volume.

    • To anneal the strands, heat the solution to 90-95°C for 1-5 minutes to ensure complete dissociation of any secondary structures.

    • Allow the solution to cool slowly to room temperature over several hours. This can be achieved by placing the tube in a heat block and turning it off, or by placing it in a beaker of hot water and allowing it to cool on the benchtop.

  • UV-Vis Spectrophotometry:

    • Transfer the annealed duplex solution to a clean quartz cuvette.

    • Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the instrument to monitor the absorbance at 260 nm.

  • Melting Curve Generation:

    • Program the spectrophotometer to slowly increase the temperature of the cuvette, typically from a starting temperature of 20-25°C to an ending temperature of 90-95°C.

    • A slow ramp rate (e.g., 0.5-1°C per minute) is crucial to ensure that the system remains at thermal equilibrium at each temperature point.[5]

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5 or 1°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.[6]

    • The melting temperature (Tm) is the temperature at which the absorbance change is halfway between the lower (double-stranded) and upper (single-stranded) plateaus.

    • For a more precise determination, calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.[7]

Conclusion and Practical Implications

The choice between 2'-O-Me and 2'-MOE cytidine (and other nucleoside) modifications is a critical decision in the design of oligonucleotide therapeutics. The experimental evidence clearly indicates that 2'-MOE provides a superior enhancement of thermal stability compared to 2'-O-Me .[4] This increased Tm translates to a higher binding affinity for the target RNA, which can be a significant advantage in achieving potent and durable biological effects.

While 2'-O-Me remains a valuable and cost-effective modification for increasing nuclease resistance and binding affinity, 2'-MOE stands out for applications where maximizing duplex stability is a primary objective.[8][9] Researchers and drug developers should weigh the enhanced thermodynamic benefits of 2'-MOE against other factors such as synthesis cost and specific therapeutic application when selecting the optimal 2'-sugar modification for their oligonucleotide candidates.

References

  • Koizumi, M., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 114(4), 1635–1642. Available at: [Link]

  • ATDBio. (2024). Know your oligo mod: 2ʹ-MOE. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA by LC/UV/MS (VN-50 2D). Retrieved from [Link]

  • Iyer, R. P., et al. (2000). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 28(10), 2147–2154. Available at: [Link]

  • Koizumi, M., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. ACS Publications. Available at: [Link]

  • Microsynth AG. (n.d.). 2' - MOE Antisense Oligonucleotides. Retrieved from [Link]

  • Kole, R., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. MDPI. Available at: [Link]

  • ETH Zurich. (n.d.). Protocol for DNA Duplex Tm Measurements. Retrieved from [Link]

  • Agilent. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014). Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Retrieved from [Link]

  • Hua, Y., et al. (2020). Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model. Nucleic Acids Research, 48(6), 2853–2867. Available at: [Link]

  • Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Retrieved from [Link]

Sources

Technical Guide: HPLC Retention Time Shift of N4-Benzoyl-2'-O-methylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide regarding the HPLC retention behavior of N4-Benzoyl-2'-O-methylcytidine.

Executive Summary: The Diagnostic Power of Retention Shifts

In the synthesis of modified RNA therapeutics (siRNA, mRNA, aptamers), N4-Benzoyl-2'-O-methylcytidine (Bz-2'-OMe-C) serves as a critical nucleoside intermediate. Its purity directly dictates the quality of the downstream phosphoramidite and the fidelity of the final oligonucleotide.

The "Retention Time Shift" is not merely a number; it is the primary diagnostic indicator for three critical quality attributes:

  • Deprotection Efficiency: The massive hydrophobic shift between the benzoyl-protected species and the free nucleoside confirms reaction completion.

  • Identity Verification: Distinguishing the 2'-O-methyl modification from its 2'-OH (ribo) or 2'-H (deoxy) analogs.

  • Protecting Group Stability: Differentiating between intact N4-Benzoyl and hydrolyzed byproducts (e.g., benzoic acid).

This guide compares the chromatographic behavior of Bz-2'-OMe-C against its key alternatives and impurities, providing a validated framework for analytical method development.

Mechanistic Insight: The Physicochemical Basis of the Shift

To control the chromatography, one must understand the molecular drivers. The retention time shift is governed by the interplay between the hydrophobic benzoyl ring and the 2'-O-methyl ether .

The Hydrophobicity Hierarchy (LogP Impact)

The N4-benzoyl group introduces a phenyl ring, significantly increasing the lipophilicity of the cytidine molecule. This results in a strong interaction with C18 stationary phases, pushing the retention time (RT) far beyond that of native nucleosides.

MoleculeModificationEst.[1][2][3][4] LogPHPLC Behavior (C18)
Cytidine (C) None-2.5Elutes near void volume (highly polar).
2'-O-Methylcytidine (2'-OMe-C) Methyl ether-2.0Slight RT increase vs. Cytidine; still early eluting.
N4-Acetyl-2'-OMe-C Acetyl protection-0.5Intermediate retention.
N4-Benzoyl-2'-OMe-C Benzoyl protection +1.2 Late eluting (Strong Hydrophobic Shift).
Graphviz Diagram: Elution Logic & Hydrophobicity

The following diagram visualizes the separation logic based on functional group polarity.

ElutionLogic Start Sample Injection C18 C18 Stationary Phase (Hydrophobic Interaction) Start->C18 FreeC Free Cytidine (Most Polar) C18->FreeC Weak Interaction (Elutes First) OMeC 2'-OMe-Cytidine (Slightly Less Polar) C18->OMeC + Methyl Group (Small Shift) AcC N4-Acetyl-2'-OMe-C (Intermediate) C18->AcC + Acetyl Group (Medium Shift) BzC N4-Benzoyl-2'-OMe-C (Most Hydrophobic) C18->BzC + Benzoyl Group (Large Shift/Late Elution)

Caption: Elution order on Reverse Phase HPLC. The N4-Benzoyl group dominates the retention mechanism, causing a significant shift compared to Acetyl or unprotected forms.

Comparative Analysis: Performance & Alternatives

Comparison 1: N4-Benzoyl vs. N4-Acetyl Protection

Context: While Benzoyl is the traditional protecting group, Acetyl is increasingly used for "Fast Deprotection" chemistry.[5]

  • N4-Benzoyl-2'-OMe-C:

    • Retention: High. Elutes significantly later.

    • Peak Shape: Prone to slight tailing due to π-π interactions with residual silanols if the end-capping is poor.

    • Selectivity: Excellent resolution from polar impurities, but requires higher organic content (ACN) to elute.

  • N4-Acetyl-2'-OMe-C:

    • Retention: Moderate. Elutes earlier than the Benzoyl analog.

    • Advantage: Faster equilibration times between runs.

    • Disadvantage: Co-elution risk with other moderately hydrophobic impurities (e.g., truncated failure sequences) is higher than with the strongly retained Benzoyl analog.

Comparison 2: 2'-O-Methyl vs. 2'-OH (Impurity Profiling)

Context: A common impurity is the incomplete methylation (leaving 2'-OH) or side-reactions.

  • The Shift: The 2'-O-methyl group adds a small increment of hydrophobicity.

  • Resolution: On a standard C18 column, N4-Bz-2'-OMe-C will elute afterN4-Bz-Cytidine (2'-OH) .

  • Critical Note: This separation is subtle compared to the protecting group shift. It often requires a shallow gradient (e.g., 0.5% B/min) to resolve baseline.

Validated Experimental Protocol

This protocol is designed to maximize the retention shift for clear identification.

Method Parameters
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 3.5 µm, 4.6 x 150 mmStandard RP stationary phase; 3.5 µm offers good backpressure/resolution balance.[6]
Mobile Phase A 50 mM TEAA (Triethylammonium Acetate), pH 7.0TEAA acts as an ion-pairing reagent, improving peak shape for the amine-rich cytidine.
Mobile Phase B 100% Acetonitrile (ACN)Strong solvent to elute the hydrophobic Benzoyl group.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[6]
Detection UV @ 260 nm (Primary), 305 nm (Secondary)260 nm for nucleoside; 305 nm is specific to the Benzoyl absorption band, aiding ID.
Temperature 35°CImproves mass transfer and reduces backpressure.
Gradient Table
Time (min)% Mobile Phase BEvent
0.05%Equilibration (Polar impurities elute)
5.05%Isocratic hold
20.060%Target Elution Window (N4-Bz-2'-OMe-C)
25.095%Wash (Elute dimethoxytrityl species if present)
30.05%Re-equilibration
Data Interpretation (Relative Retention Times - RRT)

Assuming N4-Benzoyl-2'-OMe-C = 1.00 (Reference)

CompoundRRT (Approx)Diagnostic Note
Cytidine (Free)0.15Indicates total deprotection or hydrolysis.
Benzoic Acid0.25 - 0.30Byproduct of deprotection; monitor for degradation.
N4-Acetyl-2'-OMe-C0.75Alternative protecting group (if cross-contaminated).
N4-Benzoyl-2'-OMe-C 1.00 Main Peak.
5'-DMT-N4-Bz-2'-OMe-C1.80+Full phosphoramidite precursor (highly hydrophobic).

Workflow Visualization: Deprotection Monitoring

This diagram illustrates how HPLC is used to monitor the transition from the protected precursor to the final nucleoside.

DeprotectionWorkflow Input Input: N4-Bz-2'-OMe-C Reaction Deprotection Reaction (Ammonia/Methylamine) Input->Reaction HPLC HPLC Analysis (Method described above) Reaction->HPLC ResultA Single Peak @ Late RT (Reaction Failed) HPLC->ResultA No Shift ResultB Two Peaks (Partial Reaction) HPLC->ResultB Split Peaks ResultC Single Peak @ Early RT (Success: 2'-OMe-C) HPLC->ResultC Full Shift

Caption: HPLC monitoring workflow. Success is defined by the complete disappearance of the late-eluting Benzoyl peak and the appearance of the early-eluting free nucleoside.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the exocyclic amine of Cytidine and residual silanols on the silica column.

  • Solution: Ensure the use of TEAA (Triethylammonium Acetate) buffer rather than simple Formic Acid. The triethylammonium ions mask the silanols. Alternatively, use a "hybrid" particle column (e.g., Waters XBridge) which is resistant to high pH.

Issue: Retention Time Drift
  • Cause: pH sensitivity of the Cytidine ring (pKa ~4.2).

  • Solution: Tightly control Mobile Phase A pH at 7.0. Small fluctuations toward acidic pH can protonate the cytosine, reducing retention and causing shifts.

References

  • Agilent Technologies. (2021). Analysis of Nucleosides and Bases using Agilent Zorbax Eclipse Plus C18. Retrieved from [Link]

  • ResearchGate. (2018). Retention prediction in reversed phase high performance liquid chromatography. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating 2'-O-Methyl Incorporation Efficiency via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics, ensuring the precise incorporation of modifications is paramount to the safety and efficacy of these novel drugs. Among the most common and critical modifications is 2'-O-methylation (2'-O-Me), which enhances the stability and reduces the immunogenicity of RNA-based therapeutics.[1] This guide provides an in-depth comparison of two powerful mass spectrometry-based methodologies for validating and quantifying 2'-O-methyl incorporation efficiency: Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

The Critical Role of 2'-O-Methylation in RNA Therapeutics

The strategic incorporation of 2'-O-methyl modifications into synthetic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is a cornerstone of modern therapeutic design. This modification imparts several desirable properties:

  • Enhanced Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders nuclease activity, prolonging the in vivo half-life of the therapeutic.[2]

  • Reduced Immunogenicity: 2'-O-methylation can help the synthetic oligonucleotide evade recognition by the innate immune system, mitigating potential off-target inflammatory responses.

  • Improved Hybridization Affinity: The modification can increase the binding affinity of the oligonucleotide to its target mRNA, enhancing its therapeutic potency.

Given these critical functions, the accurate and precise quantification of 2'-O-methyl incorporation is a non-negotiable aspect of quality control in the manufacturing of RNA therapeutics.

Comparative Analysis of Mass Spectrometry Techniques

Both LC-MS and MALDI-TOF MS are powerful tools for the analysis of oligonucleotides. However, they operate on different principles and offer distinct advantages and disadvantages for the specific application of quantifying 2'-O-methyl incorporation.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Principle Separates molecules by liquid chromatography before ionization and mass analysis.Co-crystallizes the analyte with a matrix, which is then desorbed and ionized by a laser.
Quantitative Capability High. Considered the "gold standard" for quantification, especially with stable isotope-labeled internal standards.[3]Semi-quantitative. Can be used to assess relative abundance but is less precise than LC-MS.[4]
Sample Complexity Well-suited for complex mixtures due to the separation step.Better for less complex, purified samples.[5]
Throughput Lower throughput due to the chromatography step.Higher throughput, with rapid analysis times.
Sensitivity High, especially with tandem MS (MS/MS).Good sensitivity, but can be affected by ion suppression from complex matrices.
Mass Accuracy High, particularly with high-resolution mass analyzers like Orbitrap or Q-TOF.Good mass accuracy.
Instrumentation Expertise Requires more specialized expertise for operation and data analysis.Relatively simpler to operate.
Cost Generally higher initial and operational costs.Generally lower initial and operational costs.

Method 1: High-Precision Quantification of 2'-O-Methylation by LC-MS/MS

This method is the gold standard for accurate quantification of 2'-O-methyl incorporation. It involves the complete enzymatic digestion of the oligonucleotide into its constituent nucleosides, followed by separation and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards (SILIS) is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.[3]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Oligo 2'-O-Me Oligonucleotide Sample Digestion Enzymatic Digestion (Nuclease P1, PDE1, Alkaline Phosphatase) Oligo->Digestion SILIS Spike with Stable Isotope-Labeled Internal Standards (SILIS) Digestion->SILIS Filtration Enzyme Removal (Molecular Weight Cutoff Filtration) SILIS->Filtration LC Reverse-Phase or HILIC Liquid Chromatography Filtration->LC MS Tandem Mass Spectrometry (MRM/SRM Mode) LC->MS Quant Quantification (Ratio of analyte to SILIS) MS->Quant

Caption: Workflow for quantitative analysis of 2'-O-methylation by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

1. Enzymatic Digestion of the Oligonucleotide:

  • Rationale: To accurately quantify the modified nucleosides, the oligonucleotide must be completely broken down into its individual nucleoside components. A combination of enzymes is used to ensure complete digestion of the phosphodiester backbone and removal of the phosphate groups.[6]

  • Protocol:

    • To 1 µg of the purified 2'-O-methylated oligonucleotide, add a solution containing nuclease P1, phosphodiesterase I, and calf intestine alkaline phosphatase in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3).[7]

    • Incubate the reaction at 37°C for 2-4 hours.

    • Spike the digested sample with a known concentration of stable isotope-labeled 2'-O-methyladenosine, 2'-O-methylguanosine, 2'-O-methylcytidine, and 2'-O-methyluridine internal standards.[3]

    • Remove the enzymes using a molecular weight cutoff filter (e.g., 3 kDa) to prevent interference with the LC-MS analysis.[3]

2. Liquid Chromatography Separation:

  • Rationale: The digested nucleosides are separated based on their polarity using either reverse-phase or hydrophilic interaction liquid chromatography (HILIC). This separation is crucial for resolving the modified nucleosides from their unmodified counterparts and other components of the sample matrix.[8]

  • Typical LC Parameters:

    • Column: A C18 reverse-phase column (for polar analytes) or a HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic mobile phase to elute the nucleosides.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode provides the highest sensitivity and selectivity for quantification.[9] This involves selecting the specific precursor ion (the protonated nucleoside) and a characteristic fragment ion for both the analyte and its stable isotope-labeled internal standard.

  • Typical MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MRM Transitions:

      • Unmodified Nucleosides (e.g., Adenosine: m/z 268 -> 136)

      • 2'-O-methylated Nucleosides (e.g., 2'-O-methyladenosine: m/z 282 -> 136)

      • Stable Isotope-Labeled Standards (e.g., ¹³C₅,¹⁵N₅-2'-O-methyladenosine: m/z 292 -> 141)

4. Data Analysis and Quantification:

  • Rationale: The incorporation efficiency is determined by calculating the ratio of the peak area of the 2'-O-methylated nucleoside to the sum of the peak areas of the modified and unmodified nucleosides. The use of SILIS allows for accurate quantification by normalizing for any sample loss or ionization suppression.[3]

  • Calculation:

    • Incorporation Efficiency (%) = [Peak Area (2'-O-Me Nucleoside) / (Peak Area (2'-O-Me Nucleoside) + Peak Area (Unmodified Nucleoside))] * 100

Method 2: Rapid, Semi-Quantitative Assessment by MALDI-TOF MS

MALDI-TOF MS offers a faster, higher-throughput alternative for assessing 2'-O-methyl incorporation. While not as quantitatively precise as LC-MS/MS, it is an excellent tool for rapid quality control and for confirming the presence of the modification. This method relies on the accurate mass measurement of the intact oligonucleotide. Incomplete incorporation of the 2'-O-methyl group will result in a mass difference of 14 Da (the mass of a methyl group minus a hydrogen atom) for each failed incorporation.

Experimental Workflow: MALDI-TOF MS

cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Analysis Oligo Purified 2'-O-Me Oligonucleotide Sample Matrix Co-crystallize with Matrix (e.g., 3-HPA) Oligo->Matrix Desorption Laser Desorption/Ionization Matrix->Desorption TOF Time-of-Flight Mass Analysis Desorption->TOF Spectrum Mass Spectrum Analysis (Identify full-length and failure sequences) TOF->Spectrum

Caption: Workflow for semi-quantitative analysis of 2'-O-methylation by MALDI-TOF MS.

Detailed Experimental Protocol: MALDI-TOF MS

1. Sample Preparation:

  • Rationale: The oligonucleotide sample is mixed with a matrix solution that absorbs the laser energy and facilitates the desorption and ionization of the analyte. 3-Hydroxypicolinic acid (3-HPA) is a commonly used matrix for oligonucleotide analysis.[10]

  • Protocol:

    • Prepare a saturated solution of 3-HPA in a 50:50 mixture of acetonitrile and water.

    • Mix the purified oligonucleotide sample (typically 1-10 pmol) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming crystals.

2. MALDI-TOF MS Analysis:

  • Rationale: A pulsed laser is fired at the sample-matrix crystals, causing the matrix to absorb energy and desorb, carrying the oligonucleotide into the gas phase as ions. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.[11]

  • Typical MS Parameters:

    • Ionization Mode: Positive or negative ion mode.

    • Mass Analyzer: Reflector mode for higher resolution.

    • Laser: Nitrogen laser (337 nm).

3. Data Analysis:

  • Rationale: The resulting mass spectrum will show a prominent peak corresponding to the full-length, fully modified oligonucleotide. If there is incomplete incorporation of 2'-O-methyl groups, additional peaks will be observed at masses corresponding to the loss of 14 Da for each missing methyl group. The relative intensities of these peaks can provide a semi-quantitative measure of the incorporation efficiency.

  • Interpretation:

    • Expected Mass: Calculate the theoretical mass of the fully 2'-O-methylated oligonucleotide.

    • Observed Mass: Compare the experimental mass of the main peak to the theoretical mass.

    • Failure Sequences: Look for peaks at M-14, M-28, etc., where M is the mass of the fully modified product. The relative abundance of these peaks indicates the level of incomplete methylation.

Conclusion: Choosing the Right Tool for the Job

The choice between LC-MS/MS and MALDI-TOF MS for validating 2'-O-methyl incorporation efficiency depends on the specific requirements of the analysis.

  • For rigorous, quantitative validation required for regulatory submissions and in-depth characterization of drug substances, the LC-MS/MS method with stable isotope-labeled internal standards is the unequivocal choice . Its high accuracy, precision, and sensitivity provide the most reliable data.

  • For rapid, high-throughput screening in research and development, process optimization, and routine quality control where a semi-quantitative assessment is sufficient, MALDI-TOF MS is a highly valuable and efficient tool . Its speed and simplicity allow for the rapid analysis of a large number of samples.

By understanding the principles, strengths, and limitations of each technique, researchers and drug developers can confidently select the most appropriate mass spectrometry-based approach to ensure the quality and consistency of their 2'-O-methylated oligonucleotide therapeutics.

References

  • Birkedal, U., et al. (2015). RiboMeth-seq for quantitative mapping of 2'-O-Me residues in RNA. Nature Protocols, 10(11), 1793-1808. [Link]

  • Kellner, S., et al. (2014). Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic Acids Research, 42(18), e142. [Link]

  • Thüring, K., et al. (2017). LC-MS Analysis of Methylated RNA. Methods in Molecular Biology, 1562, 3-18. [Link]

  • Gilar, M. (2001). LC-MS analysis of synthetic oligonucleotides. Analytical Biochemistry, 298(2), 196-206. [Link]

  • Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. Retrieved from [Link]

  • Höbartner, C., & Silverman, S. K. (2007). In vitro selection of a deoxyribozyme that can cleave a single 2'-O-methyl ribonucleotide linkage. Angewandte Chemie International Edition, 46(40), 7644-7648. [Link]

  • CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. Retrieved from [Link]

  • The Rockefeller University. (2021). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NUCLEOSIDES FROM DNA/RNA. Retrieved from [Link]

  • Elliott, B. A., & Holley, C. L. (2018). Assessing 2'-O-methylation of mRNA Using Quantitative PCR. Methods in Molecular Biology, 1870, 119-129. [Link]

  • Emary, F. L., et al. (2018). 2′-O-Methylation analysis using RNA fragmentation with MgCl2, alkaline bicarbonate buffer (OH−) and ZnCl2. RNA, 24(10), 1433-1442. [Link]

  • Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 9(12), 642. [Link]

  • Wikipedia. (2023). 2'-O-methylation. Retrieved from [Link]

  • Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828-841. [Link]

  • Jansson, M. D., et al. (2021). Loss of 2′-O-methylation at C174 in 18S rRNA decreases translation efficiency of AU-rich codons. Nucleic Acids Research, 49(14), 8207-8220. [Link]

  • De-Cremer, K., et al. (2015). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Biomolecules, 5(4), 2664-2696. [Link]

  • Waters Corporation. (2022). RNA Digestion Product Mapping Using an Integrated UPLC-MS and Informatics Workflow. Retrieved from [Link]

  • Zhang, X., et al. (2024). Development and validation of an HILIC/MS/MS method for determination of Nusinersen in rabbit plasma. Heliyon, 10(10), e31213. [Link]

  • Waters Corporation. (2023). A waters_connect™ Application for Sequencing of Synthetic Oligonucleotides and Their Impurities. Retrieved from [Link]

  • Williamson, J. R., & Fredrick, K. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society, 136(6), 2503-2510. [Link]

  • Limbach, P. A. (2002). Identifying modifications in RNA by MALDI mass spectrometry. Current Protocols in Nucleic Acid Chemistry, Chapter 10, Unit 10.3. [Link]

  • Limbach, P. A., et al. (1995). Analysis of Oligonucleotides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Current Protocols in Nucleic Acid Chemistry, Chapter 10, Unit 10.1. [Link]

  • He, B., et al. (2012). Analysis of RNA cleavage by MALDI-TOF mass spectrometry. Methods, 57(3), 329-336. [Link]

  • Capaldi, D. C., et al. (2023). Platform Strategies for Synthetic Oligonucleotide Drug Substances. Organic Process Research & Development, 27(12), 2119-2131. [Link]

  • Waters Corporation. (2024). Analytical Solutions and Method Development Considerations for Quantitative Bioanalytical Oligonucleotide Studies. Retrieved from [Link]

  • Russell, D. H., & Limbach, P. A. (2008). Characterization and Quantification of RNA Post-transcriptional Modifications Using Stable Isotope Labeling of RNA in Conjunction with Mass Spectrometry Analysis. Analytical Chemistry, 80(1), 2-10. [Link]

  • Tominaga, K., et al. (2021). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols, 2(4), 100877. [Link]

  • Patsnap. (2024). Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS. Retrieved from [Link]

  • Thum, T., et al. (2020). Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry. Frontiers in Cardiovascular Medicine, 7, 41. [Link]

  • Waters Corporation. (2021). RNA Digestion Product Mapping Using an Integrated UPLC-MS and Informatics Workflow. Retrieved from [Link]

  • Kellner, S., & Helm, M. (2014). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 5(4), 939-953. [Link]

  • Williamson, J. R., & Fredrick, K. (2014). Quantitative analysis of rRNA modifications using stable isotope labeling and mass spectrometry. Journal of the American Chemical Society, 136(6), 2503-2510. [Link]

  • Cho, S., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724. [Link]

  • Johnson, F., & Sowers, L. C. (2005). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Nucleic Acids Research, 33(18), 5857-5867. [Link]

  • Limbach, P. A. (2000). Analysis of Oligonucleotides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Current Protocols in Nucleic Acid Chemistry, Chapter 10, Unit 10.1. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Intro to MALDI Oligonucleotide Analysis. Retrieved from [Link]

  • CASSS. (n.d.). Table 7: Best Practices for Analyzing Oligonucleotides Using MS. Retrieved from [Link]

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The Fine Line of Specificity: A Comparative Guide to Off-Target Effects of 2'-O-Methylcytidine vs. LNA Gapmers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of potent and specific gene silencing, the chemical architecture of antisense oligonucleotides (ASOs) is a critical determinant of therapeutic success. Among the various modifications designed to enhance the properties of ASOs, 2'-O-methyl (2'-OMe) and Locked Nucleic Acid (LNA) are two of the most prominent. Both are employed in "gapmer" ASO designs, which feature a central DNA region capable of recruiting RNase H to cleave the target RNA, flanked by modified "wings" that increase binding affinity and nuclease resistance. However, the very properties that enhance their on-target potency can also contribute to off-target effects, a major hurdle in oligonucleotide-based drug development. This guide provides an in-depth, objective comparison of the off-target profiles of 2'-OMe and LNA gapmers, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their therapeutic strategies.

Understanding the Chemical Players: 2'-O-Methylcytidine and LNA

2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar.[1][2] This modification bestows increased nuclease resistance and enhances binding affinity to complementary RNA strands, albeit to a lesser extent than LNA.[3] The 2'-OMe modification pre-organizes the sugar into an A-form helix, which is favorable for binding to RNA.

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in an A-form conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[4][5] This conformational rigidity results in a significant increase in binding affinity (Tm) for complementary RNA, making LNA-containing ASOs exceptionally potent.[3][6]

The Double-Edged Sword: Binding Affinity and Off-Target Effects

The primary mechanism of off-target effects for gapmers is hybridization-dependent, where the ASO binds to unintended RNA transcripts with partial sequence complementarity.[7][8] This unintended binding can lead to the RNase H-mediated degradation of non-target RNAs, potentially causing cellular toxicity and other adverse effects.[9][10]

The key differentiator between 2'-OMe and LNA gapmers in the context of off-target effects lies in their binding affinity. The significantly higher affinity of LNA modifications can be a double-edged sword. While it enhances on-target potency, it also allows the LNA gapmer to tolerate more mismatches in its binding to off-target transcripts and still form a stable duplex capable of recruiting RNase H.[1][11] In contrast, the more modest affinity increase from 2'-OMe modifications generally requires a higher degree of complementarity for effective binding and subsequent cleavage, leading to a more specific profile.[1]

Visualizing the Mechanism

cluster_on_target On-Target Silencing cluster_off_target Off-Target Effects ASO_on ASO Gapmer (2'-OMe or LNA) target_mRNA Target mRNA ASO_on->target_mRNA Perfect Match Hybridization RNaseH_on RNase H target_mRNA->RNaseH_on Recruitment cleavage_on mRNA Cleavage RNaseH_on->cleavage_on Catalysis ASO_off ASO Gapmer (2'-OMe or LNA) off_target_mRNA Off-Target mRNA (with mismatches) ASO_off->off_target_mRNA Mismatch Tolerant Hybridization (Higher for LNA) RNaseH_off RNase H off_target_mRNA->RNaseH_off Recruitment cleavage_off Off-Target Cleavage RNaseH_off->cleavage_off Catalysis

Caption: On- and off-target mechanisms of gapmers.

Quantitative Comparison: Experimental Evidence

A study directly comparing the specificity of LNA and 2'-OMe modified gapmers targeting the same mRNA provided compelling evidence of their differing off-target profiles. The key findings are summarized in the table below:

Number of MismatchesLNA Gapmer (% Target Reduction)2'-OMe Gapmer (% Target Reduction)
0 (Perfect Match)~90%~70%
1~40-50%~40%
2~40-50%Negligible
3~40-50%Negligible

Data adapted from a study by Lennox et al., as cited in a review.[1]

This data clearly illustrates that while both chemistries are effective against their intended target, LNA gapmers maintain significant activity against transcripts with up to three mismatches. In contrast, the activity of 2'-OMe gapmers drops off sharply with more than one mismatch, indicating a higher degree of specificity.[1]

Experimental Protocols for Assessing Off-Target Effects

A robust evaluation of off-target effects is crucial for the preclinical development of any ASO therapeutic. The following are detailed protocols for two key experimental approaches: transcriptome-wide analysis using RNA sequencing and a direct in vitro assessment of RNase H cleavage.

Transcriptome-Wide Off-Target Analysis using RNA-Sequencing

This protocol outlines a comprehensive workflow to identify and quantify off-target gene knockdown in a global, unbiased manner.

Experimental Workflow Diagram

start Start: Design Experiment cell_culture 1. Cell Culture & ASO Transfection start->cell_culture rna_extraction 2. Total RNA Extraction cell_culture->rna_extraction library_prep 3. RNA-seq Library Preparation rna_extraction->library_prep sequencing 4. Next-Generation Sequencing library_prep->sequencing qc 5. Quality Control of Raw Reads sequencing->qc alignment 6. Read Alignment to Reference Genome qc->alignment quantification 7. Gene Expression Quantification alignment->quantification de_analysis 8. Differential Gene Expression Analysis quantification->de_analysis off_target_id 9. Off-Target Identification & Validation de_analysis->off_target_id end End: Validated Off-Target List off_target_id->end

Caption: RNA-seq workflow for off-target analysis.

Step-by-Step Methodology:

  • Experimental Design and Cell Culture:

    • Rationale: Proper experimental design with adequate biological replicates is essential for statistical power.[12][13] The choice of cell line should be relevant to the therapeutic indication.

    • Protocol:

      • Plate cells at an appropriate density to achieve 70-80% confluency at the time of transfection.

      • Prepare ASO solutions (2'-OMe and LNA gapmers targeting the same gene, a scrambled negative control ASO, and a mock transfection control) at the desired concentrations.

      • Transfect cells with the ASOs using a suitable transfection reagent, following the manufacturer's protocol.[11] Include at least three biological replicates for each condition.

      • Incubate the cells for 24-48 hours post-transfection.

  • Total RNA Extraction and Quality Control:

    • Rationale: High-quality, intact RNA is crucial for generating reliable RNA-seq data.

    • Protocol:

      • Lyse the cells and extract total RNA using a column-based kit or Trizol-chloroform extraction.

      • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

      • Evaluate RNA integrity using a bioanalyzer to ensure a high RNA Integrity Number (RIN) (ideally >8).

  • RNA-Seq Library Preparation:

    • Rationale: The goal is to convert RNA into a library of cDNA fragments suitable for sequencing.

    • Protocol:

      • Isolate mRNA from total RNA using oligo(dT) magnetic beads.[14]

      • Fragment the mRNA into smaller pieces.

      • Synthesize first-strand cDNA using reverse transcriptase and random primers.[12]

      • Synthesize the second strand of cDNA.

      • Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.[12]

      • Amplify the library by PCR.

      • Purify the library and assess its quality and quantity.

  • Next-Generation Sequencing (NGS):

    • Rationale: Massively parallel sequencing generates millions of short reads from the cDNA library.

    • Protocol:

      • Pool the libraries and sequence them on an Illumina platform (e.g., NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).

  • Bioinformatic Analysis:

    • Rationale: This multi-step process transforms raw sequencing data into a list of differentially expressed genes, which are potential off-targets.

    • Protocol:

      • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

      • Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

      • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.[14]

      • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.[15]

      • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in the ASO-treated samples compared to the controls.[16]

      • Off-Target Identification:

        • Filter the list of differentially expressed genes to identify those that are significantly downregulated.

        • Perform an in silico analysis to identify potential binding sites of the ASO in the downregulated transcripts, allowing for a certain number of mismatches.[6][17]

        • Prioritize off-targets for further validation based on the degree of downregulation and the predicted binding affinity.

In Vitro RNase H Cleavage Assay

This assay provides a direct measure of an ASO's ability to induce RNase H-mediated cleavage of a specific RNA transcript, both on- and off-target.

Step-by-Step Methodology:

  • Preparation of RNA Substrates:

    • Rationale: Radiolabeled RNA allows for sensitive detection of cleavage products.

    • Protocol:

      • Synthesize the on-target and potential off-target RNA sequences via in vitro transcription.[18][19]

      • 5'-end label the RNA substrates with [γ-³²P]ATP using T4 polynucleotide kinase.[9][17]

      • Purify the labeled RNA probes.

  • RNase H Cleavage Reaction:

    • Rationale: This reaction reconstitutes the key components of ASO-mediated cleavage in a cell-free system.

    • Protocol:

      • Anneal the radiolabeled RNA substrate with the 2'-OMe or LNA gapmer by heating and slow cooling.

      • Initiate the cleavage reaction by adding recombinant human RNase H1 and incubating at 37°C.[3][20]

      • Collect aliquots at various time points and quench the reaction by adding EDTA.

  • Analysis of Cleavage Products:

    • Rationale: Denaturing gel electrophoresis separates the full-length RNA from its cleavage products.

    • Protocol:

      • Resolve the reaction products on a denaturing polyacrylamide gel.

      • Visualize the radiolabeled RNA fragments by autoradiography or phosphorimaging.

      • Quantify the band intensities to determine the percentage of cleaved RNA over time.

Conclusion and Future Perspectives

The choice between 2'-O-methyl and LNA modifications for gapmer ASOs involves a critical trade-off between potency and specificity. LNA gapmers offer superior potency but come with a higher risk of off-target effects due to their high binding affinity and tolerance for mismatches. Conversely, 2'-OMe gapmers, while generally less potent, exhibit a more favorable specificity profile.

A thorough understanding of these differences, coupled with rigorous experimental evaluation using techniques like RNA-sequencing and in vitro cleavage assays, is paramount for the development of safe and effective antisense therapeutics. As our understanding of ASO-protein interactions and the nuances of hybridization in the cellular milieu deepens, we can anticipate the development of novel chemical modifications and design strategies that further refine the balance between on-target efficacy and off-target liabilities, ultimately leading to a new generation of precision genetic medicines.

References

  • Managing the sequence-specificity of antisense oligonucleotides in drug discovery. Nucleic Acids Research. [Link]

  • Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or... STAR Protocols. [Link]

  • Analysis Of RNA Processing Reactions: 3' End Cleavage: Pre-mRNA Substrates l Protocol Preview. JoVE. [Link]

  • Experimental Design: Best Practices. National Cancer Institute. [Link]

  • Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells. [Link]

  • 2'-O-methylation. Wikipedia. [Link]

  • Top Bioinformatics Tools for RNA Sequencing Data Analysis: Best Value for Your Research. RiverAxe. [Link]

  • Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences. [Link]

  • RNase H cleavage for processing of in vitro transcribed RNA for NMR studies and RNA ligation. RNA. [Link]

  • Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics. [Link]

  • Benchmarking RNA-Seq quantification tools. BMC Bioinformatics. [Link]

  • Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells. Methods in Molecular Biology. [Link]

  • Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells. [Link]

  • A detailed protocol for RNA cleavage assay in sympathetic neurons. STAR Protocols. [Link]

  • How to design antisense oligonucleotides for high on-target potency and minimal off-target effect. Integrated DNA Technologies. [Link]

  • RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus. Nucleic Acid Therapeutics. [Link]

  • Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Research. [Link]

  • Antisense LNA GapmeRs Handbook. Qiagen. [Link]

  • Programmable RNA recognition and cleavage by CRISPR/Cas9. Nature Communications. [Link]

  • Data published in Molecular Diagnostics & Therapy demonstrate how Secarna's powerful bioinformatics generate improved LNA-modified antisense oligonucleotide therapies. Secarna Pharmaceuticals. [Link]

  • Application of Antisense Oligonucleotides as an Alternative Approach for Gene Expression Control and Functional Studies. International Journal of Molecular Sciences. [Link]

  • Differential Expression Analysis Methods for RNA sequencing. JoVE. [Link]

  • Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research. [Link]

  • Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines. Molecular Diagnosis & Therapy. [Link]

  • Systemic Evaluation of Chimeric LNA/2′-O-Methyl Steric Blockers for Myotonic Dystrophy Type 1 Therapy. Nucleic Acid Therapeutics. [Link]

  • Gapmer. Wikipedia. [Link]

Sources

Verifying N4-Benzoyl Deprotection Completeness: A Capillary Electrophoresis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into verifying N4-benzoyl deprotection using Capillary Electrophoresis (CE), specifically Capillary Gel Electrophoresis (CGE). It contrasts this method with HPLC and MS alternatives, offering a practical workflow for researchers.

Introduction: The "Hidden" Impurity in Oligonucleotide Synthesis

In high-throughput oligonucleotide manufacturing, the removal of protecting groups is a critical quality attribute. While standard protocols using ammonium hydroxide or AMA (ammonium hydroxide/methylamine) are generally effective, the N4-benzoyl cytosine (Bz-C) protecting group presents a unique challenge. Unlike the standard acetyl or isobutyryl groups, the benzoyl moiety is bulky and hydrophobic.

Incomplete deprotection results in the "Benzoyl-C Adduct" (+104 Da), a chemical impurity that can severely inhibit downstream hybridization and enzymatic activity. While Mass Spectrometry (MS) is the gold standard for identification, Capillary Gel Electrophoresis (CGE) has emerged as the workhorse for routine quantification and purity analysis due to its superior resolution of n-1 failure sequences.

This guide addresses a specific gap in analytical knowledge: How to positively identify and quantify the N4-benzoyl impurity using CGE , distinguishing it from sequence-related impurities.

The Analytical Challenge: Physics of the Benzoyl Adduct

To detect the impurity, one must understand how the N4-benzoyl group alters the physicochemical properties of the oligonucleotide.

Mechanism of Separation
FeatureEffect of N4-Benzoyl GroupImpact on CGE MigrationImpact on RP-HPLC Retention
Mass Adds +104.1 DaIncreases mass-to-charge ratio (m/z)Negligible effect
Charge Neutral (blocks exocyclic amine)No change in net negative chargeNo change
Hydrophobicity Significantly IncreasesMinor effect (in aqueous gel)Increases retention (elutes later)
Hydrodynamic Radius Increases (Bulky aromatic ring)Increases dragNegligible effect

The CGE Outcome: In Capillary Gel Electrophoresis, separation is driven by the mass-to-charge ratio and frictional drag through the sieving matrix.

  • The N4-benzoyl adduct has the same charge as the full-length product (FLP) but higher mass and higher drag.

  • Result: The Benzoyl-C impurity migrates slower than the FLP. It typically appears as a shoulder or distinct peak on the right side (later migration time) of the main peak, often mimicking an n+1 insertion or a longmer.

Comparative Analysis: CE vs. HPLC vs. MS

While this guide focuses on CE, understanding the alternatives validates the choice of method.

Method Selection Matrix
ParameterCapillary Gel Electrophoresis (CGE) IP-RP HPLC LC-MS (ESI-TOF)
Primary Separation Size / Hydrodynamic VolumeHydrophobicityMass-to-Charge (m/z)
N4-Benzoyl Detection Late Migrating Peak (Slower than FLP)Late Eluting Peak (Hydrophobic shift)Mass Shift (+104 Da)
Resolution (n-1) Superior (Single base resolution)Moderate (decreases with length)High (requires deconvolution)
Throughput High (Multi-capillary systems)Low to ModerateModerate
Blind Spot May co-migrate with n+1 synthesis errorsCo-elution with DMT-on speciesSalt adducts (Na+, K+) can mimic mass shifts
Workflow Visualization

The following diagram illustrates the analytical decision pathway for verifying deprotection.

DeprotectionAnalysis Synthesis Oligonucleotide Synthesis (Bz-C Protected) Deprotection Deprotection Step (NH4OH or AMA) Synthesis->Deprotection Crude Crude Mixture (FLP + n-1 + Bz-Adducts) Deprotection->Crude Analysis Select Analytical Method Crude->Analysis CGE Method A: CGE (Routine QC) Analysis->CGE High Res / QC HPLC Method B: IP-RP HPLC (Hydrophobicity Check) Analysis->HPLC Purification MS Method C: LC-MS (Identity Confirmation) Analysis->MS Validation Result_CGE Result: Late Migration (Peak > Main Product) CGE->Result_CGE Result_HPLC Result: Late Elution (Hydrophobic Shift) HPLC->Result_HPLC Result_MS Result: Mass +104 Da MS->Result_MS

Figure 1: Analytical workflow for detecting N4-benzoyl impurities. CGE is positioned as the high-resolution QC method.

Experimental Protocol: CGE for Deprotection Verification

This protocol is designed for a standard single-stranded DNA/RNA analysis using a commercially available CGE system (e.g., Sciex PA 800 Plus or Agilent 7100) with a UV detector.

A. Reagents & Setup
  • Capillary: Bare fused silica or neutral coated capillary (50 µm I.D., 30 cm effective length).

  • Sieving Matrix: Polyethylene oxide (PEO) or commercial ssDNA gel buffer (e.g., Sciex ssDNA 100-R). Note: The viscosity of the gel is crucial for distinguishing subtle drag differences.

  • Injection: Electrokinetic injection (5-10 kV for 5-10 seconds).

  • Detection: UV absorbance at 254 nm (or 260 nm).

B. Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the deprotected oligonucleotide to ~1–5 µM in water.

    • Crucial Step: If the sample is in high salt (e.g., directly from neutralization), perform a desalting step (ZipTip or ethanol precipitation). High salt interferes with electrokinetic injection, biasing the load against the bulkier benzoylated species.

  • Conditioning:

    • Rinse capillary with 0.1 M NaOH (5 min), Water (2 min), and Gel Buffer (5 min) at 20-30 psi.

    • Why: Ensures a fresh sieving matrix for reproducible migration times.

  • Running the Separation:

    • Apply Reverse Polarity (Cathode at detection end) if using standard coated capillaries/gels where DNA migrates negative to positive.

    • Run Voltage: 200–300 V/cm (typically 10-15 kV).

    • Temperature: Maintain strictly at 25°C or 30°C. Fluctuations affect viscosity and can merge the FLP and Bz-adduct peaks.

  • Data Interpretation (The "Benzoyl Shift"):

    • Locate the Main Peak (FLP).

    • Look for n-1, n-2 peaks migrating faster (earlier).

    • Look for the Benzoyl Adduct migrating slower (later).[1]

    • Calculation: Calculate the Relative Migration Time (RMT).

      
      
      
      • 
        : Sequence failure (n-1).
        
      • 
        : Potential Benzoyl adduct or n+1 insertion.
        
C. Validation: The "Spike" Test

To confirm the late-eluting peak is indeed the Benzoyl adduct and not an n+1 synthesis error:

  • Take a known pure sample of the FLP.

  • Take a sample known to be under-deprotected (e.g., deprotected for only 10 mins).

  • Mix them 1:1.

  • Run CGE.[2][3] If the "n+1" peak grows significantly, it is likely the Benzoyl adduct.

Quantitative Data Summary

The following table summarizes typical migration behaviors observed in CGE compared to HPLC retention.

SpeciesRelative MassCGE Migration Time (min)HPLC Retention Time (min)Identification Note
n-1 Failure -300 Da12.5 (Early)Varies (usually earlier)Sharp peak, resolves easily
Full Length (FLP) Reference13.0 (Reference) 15.0 (Reference) Dominant peak
N4-Benzoyl Adduct +104 Da13.2 - 13.5 (Late) 18.5 (Late) Broader shoulder or distinct peak
DMT-on FLP +303 DaN/A (Often precipitates/smears)25.0+ (Very Late)Very hydrophobic

Note: Times are illustrative and depend on capillary length and voltage.

Mechanism of Incomplete Deprotection

Understanding why the impurity exists allows for process correction. The N4-benzoyl group on Cytosine is more stable than the N6-benzoyl on Adenine.

Mechanism cluster_conditions Critical Failure Modes BzC N4-Benzoyl Cytosine (Stable Amide Bond) Transition Tetrahedral Intermediate BzC->Transition + NH3 / Heat Ammonia Ammonium Hydroxide (Nucleophilic Attack) Product Deprotected Cytosine + Benzamide Transition->Product Collapse LowTemp Temp < 55°C ShortTime Time < 8 hrs OldReagent Saturated Ammonia

Figure 2: Reaction pathway and failure modes for N4-benzoyl deprotection.

Key Insight: If you observe the "Late Peak" in CGE, the root cause is typically insufficient heat or time during the ammonia incubation step. Switching to AMA (1:1 Ammonium Hydroxide/Methylamine) reduces this reaction time from 8+ hours to ~15 minutes [1].

Conclusion and Recommendations

Verifying N4-benzoyl deprotection by Capillary Electrophoresis is a robust, self-validating method if the migration principles are understood.

  • Recommendation 1: Use CGE for routine QC but establish a "Late Peak" limit (e.g., < 1.0%).

  • Recommendation 2: If a late peak appears (

    
    ), cross-validate with IP-RP HPLC. If the peak shifts significantly later in HPLC than in CGE, it is confirmed as the hydrophobic Benzoyl adduct rather than a hydrophilic n+1 insertion.
    
  • Recommendation 3: For critical therapeutic oligos, use LC-MS for the initial method validation to map the exact migration time of the Benzoyl adduct in your specific CGE buffer system.

References

  • Glen Research. Deprotection Guide: Standard and UltraFAST Deprotection. Retrieved from [Link]

  • Agilent Technologies. Analysis of Oligonucleotides by Capillary Gel Electrophoresis. Application Note 5994-3960EN. Retrieved from [Link]

  • Bio-Rad. Oligonucleotide Purity Analysis by Capillary Electrophoresis. Bulletin 2098.[4] Retrieved from [Link]

  • National Institutes of Health (PubMed). Analysis of oligonucleotides by capillary gel electrophoresis. J Chromatogr. 1990;507:113-23. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of N4-Benzoyl-2'-O-methylcytidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work with specialized compounds like N4-Benzoyl-2'-O-methylcytidine is foundational to innovation. This nucleoside analog, integral to nucleic acid research and synthesis, demands meticulous handling not only during experimentation but, critically, through its entire lifecycle to the point of disposal.[1][2] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and the integrity of our research environment.

This guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of N4-Benzoyl-2'-O-methylcytidine waste. Moving beyond a simple checklist, we will explore the causality behind these procedures, empowering you to make informed, safe decisions. The protocols described herein are designed as a self-validating system to ensure compliance and minimize risk.

Hazard Characterization and Waste Determination

The foundational step in any disposal plan is a thorough understanding of the compound's properties and potential hazards. N4-Benzoyl-2'-O-methylcytidine is a modified nucleoside. While specific toxicity data for this compound is not extensively published, the broader class of cytidine and nucleoside analogs often possesses biological activity, with some exhibiting potential antimetabolite and antitumor properties.[1] Analogs can be suspected of causing genetic defects or having other long-term health effects.[3] Therefore, it is imperative to treat N4-Benzoyl-2'-O-methylcytidine and its associated waste with a high degree of caution.

Under the Resource Conservation and Recovery Act (RCRA) in the United States, the waste generator is legally responsible for determining if a waste is hazardous.[4][5] This "waste determination" is the first critical decision point. Given the potential biological activity and the lack of comprehensive safety data, it is best practice to manage all N4-Benzoyl-2'-O-methylcytidine waste as hazardous chemical waste .

Key Chemical Data Summary

ParameterValueSource
Chemical Name N4-Benzoyl-2'-O-methylcytidine[6]
CAS Number 52571-45-6[6]
Molecular Formula C₁₇H₁₉N₃O₆[6]
Molecular Weight 361.3 g/mol [6]
Known Hazards Potential for eye, skin, and respiratory irritation. Handle as a potentially bioactive compound.[7]
Incompatibilities Avoid strong oxidizing agents.[3]

Essential Safety Protocols: PPE and Engineering Controls

Before handling the pure compound or its waste, ensuring the proper safety measures are in place is non-negotiable. The principle here is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

  • Engineering Controls : All handling and disposal operations involving N4-Benzoyl-2'-O-methylcytidine, including weighing the solid, preparing solutions, and transferring waste, must be conducted within a certified chemical fume hood.[3][8] This provides primary containment and protects the user from inhaling dust or aerosols.

  • Personal Protective Equipment (PPE) : A multi-barrier approach is essential.

    • Eye Protection : Chemical safety goggles are mandatory to protect against splashes.

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.

    • Body Protection : A standard lab coat should be worn and kept fully buttoned.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most effective way to ensure safe and compliant disposal.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[9]

Methodology:

  • Designate a Hazardous Waste Container :

    • Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a tightly sealing screw cap.[5][9]

    • The container must be clean and dry before its first use as a waste receptacle.

    • Ensure the container is appropriately sized for the expected volume of waste to avoid accumulating large quantities in the lab.

  • Label the Container (Before Adding Waste) :

    • Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags or labels.[9][10]

    • Affix the label to the container before adding any waste.

    • Fill out the label completely and legibly with the following information:

      • The words "HAZARDOUS WASTE ".[11]

      • The full chemical name: "N4-Benzoyl-2'-O-methylcytidine ". Do not use abbreviations.[12]

      • List all constituents of the waste solution (e.g., "N4-Benzoyl-2'-O-methylcytidine, Acetonitrile, Water") with their estimated percentages. The total percentage must equal 100%.[10]

      • Indicate the relevant hazards (e.g., Toxic, Flammable if in a flammable solvent).[10]

      • The date you first add waste to the container (the "Accumulation Start Date").[9]

  • Waste Accumulation :

    • Carefully transfer waste into the labeled container inside a chemical fume hood.

    • Keep the waste container closed at all times, except when actively adding waste.[5] This prevents the release of vapors into the lab environment.

    • Crucially, do not mix N4-Benzoyl-2'-O-methylcytidine waste with any other waste streams unless explicitly permitted by your EHS office.

  • Contaminated Solid Waste :

    • Dispose of contaminated items such as gloves, weigh paper, and pipette tips as solid hazardous waste.

    • Collect this waste in a separate, clearly labeled container or a durable, sealed plastic bag designated for solid chemical waste. The label should read: "Solid waste contaminated with N4-Benzoyl-2'-O-methylcytidine."

Satellite Accumulation and Disposal Workflow

Laboratories are designated as "Satellite Accumulation Areas" (SAAs), which have specific regulatory requirements for the temporary storage of hazardous waste.

  • Storage Location : The designated hazardous waste container must be stored at or near the point of generation, typically within the fume hood where the work is performed.[9][12]

  • Secondary Containment : The primary waste container should be placed inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[12]

  • Container Full : Do not overfill the waste container. Leave at least 10% of headspace to allow for vapor expansion. Once the container is full, ensure the cap is tightly sealed.

  • Requesting Pickup : Contact your institution's EHS department to schedule a pickup of the full, sealed, and properly labeled waste container. Follow their specific procedures for waste removal.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing N4-Benzoyl-2'-O-methylcytidine from generation to disposal.

G cluster_collection Waste Collection start Waste Generation (N4-Benzoyl-2'-O-methylcytidine) characterize Characterize as Hazardous Waste start->characterize ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood prep_container Prepare Labeled, Compatible Hazardous Waste Container fume_hood->prep_container collect_liquid Transfer Liquid Waste into Container prep_container->collect_liquid collect_solid Segregate Contaminated Solids (e.g., gloves, tips) prep_container->collect_solid store Store in Satellite Accumulation Area (In Fume Hood, Secondary Containment) collect_liquid->store collect_solid->store keep_closed Keep Container Tightly Sealed (Except when adding waste) store->keep_closed check_full Is Container Full? keep_closed->check_full check_full->keep_closed No request_pickup Arrange for Pickup by EHS/EH&S check_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Workflow for the safe disposal of N4-Benzoyl-2'-O-methylcytidine waste.

Decontamination and Spill Management

  • Glassware and Equipment : Any reusable glassware or equipment that has come into contact with N4-Benzoyl-2'-O-methylcytidine should be decontaminated. Rinse the items with a suitable solvent (one that dissolves the compound, like ethanol or acetonitrile) and collect the rinsate as hazardous waste in your designated container. Follow this with a standard wash protocol.

  • Spill Cleanup : In the event of a small spill within the fume hood, use a chemical spill kit with an absorbent material to collect the spill. The resulting cleanup debris must be disposed of as solid hazardous waste.[13] For larger spills, evacuate the area and contact your institution's emergency response team immediately.

By integrating these procedures into your daily laboratory operations, you build a culture of safety and ensure that your groundbreaking research does not come at the cost of personal or environmental health. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority for your workplace.

References

  • How To: Lab Waste. (2022, May 23). LabXchange. YouTube. Retrieved from [Link]

  • The Role of Metabolites in Acyclovir-Induced Neurotoxicity and Nephrotoxicity. (2022). MDPI. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. Retrieved from [Link]

  • Biotechnology: Principles and Processes. NCERT. Retrieved from [Link]

  • Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE. Retrieved from [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). University of South Florida. YouTube. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Benzoyl-2'-O-methylcytidine
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.